molecular formula C9H5IN2O2 B1314853 3-Iodo-8-nitroquinoline CAS No. 497084-46-5

3-Iodo-8-nitroquinoline

Cat. No.: B1314853
CAS No.: 497084-46-5
M. Wt: 300.05 g/mol
InChI Key: JTOBADNVHAZTAP-UHFFFAOYSA-N
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Description

3-Iodo-8-nitroquinoline is a useful research compound. Its molecular formula is C9H5IN2O2 and its molecular weight is 300.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBADNVHAZTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476197
Record name 3-Iodo-8-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497084-46-5
Record name 3-Iodo-8-nitroquinoline
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Record name 3-iodo-8-nitroquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 497084-46-5

This technical guide provides a comprehensive overview of 3-Iodo-8-nitroquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological significance based on related compounds.

Chemical and Physical Properties

This compound is a substituted quinoline with the molecular formula C₉H₅IN₂O₂.[1] The presence of both an iodine atom and a nitro group on the quinoline scaffold suggests potential for diverse chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group can influence the compound's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 497084-46-5[1]
Molecular Formula C₉H₅IN₂O₂[1]
Molecular Weight 300.05 g/mol [1]
Density 2.0±0.1 g/cm³
Boiling Point 401.2±30.0 °C at 760 mmHg
Flash Point 196.4±24.6 °C
Purity 97.0%[1]

Synthesis of this compound: A Representative Experimental Protocol

Reaction Scheme:

Step 1: Synthesis of 8-nitroquinoline from 2-nitroaniline (Skraup-Doebner-von Miller type reaction). Step 2: Iodination of 8-nitroquinoline to yield this compound.

Experimental Protocol:

Step 1: Synthesis of 8-nitroquinoline

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-nitroaniline (0.1 mol), glycerol (0.3 mol), and concentrated sulfuric acid (0.2 mol).

  • Heating: Heat the mixture gently in an oil bath to 120-130 °C.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as arsenic pentoxide (0.05 mol) or nitrobenzene (0.1 mol), through the dropping funnel while maintaining the temperature. The reaction is exothermic and should be controlled carefully.

  • Reaction Completion: After the addition is complete, continue heating the mixture for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large beaker containing ice water. Neutralize the solution with a saturated sodium carbonate solution until it is alkaline.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 8-nitroquinoline.

Step 2: Iodination of 8-nitroquinoline

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 8-nitroquinoline (0.05 mol) obtained from Step 1 in glacial acetic acid (100 mL).

  • Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (0.055 mol) to the solution in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude this compound can be further purified by recrystallization from ethanol to yield the final product.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are not extensively documented in the available literature. However, the cytotoxicity of related nitroquinoline compounds has been investigated. For instance, 8-hydroxy-5-nitroquinoline has demonstrated potent anticancer activity, which is thought to be mediated through the generation of reactive oxygen species (ROS).[2][3] Nitroaromatic compounds are known to undergo intracellular enzymatic reduction to form radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This oxidative stress can lead to cellular damage and apoptosis.

The diagram below illustrates a potential workflow for assessing the cytotoxicity of this compound, based on common in vitro assays used for similar compounds.

G Experimental Workflow for Cytotoxicity Assessment A Prepare stock solution of This compound in DMSO C Treat cells with serial dilutions of the compound A->C B Seed cancer cell lines (e.g., HeLa, Caco-2) in 96-well plates B->C D Incubate for 24-72 hours C->D E Assess cell viability (e.g., MTT, MTS assay) D->E F Measure ROS production (e.g., DCFH-DA assay) D->F G Analyze apoptosis (e.g., Annexin V/PI staining) D->G H Data analysis and IC50 determination E->H F->H G->H

Caption: Workflow for in vitro cytotoxicity evaluation.

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by a nitroaromatic compound like this compound, based on the generation of reactive oxygen species.

G Proposed Mechanism of Action cluster_cell Cancer Cell A This compound (Compound) B Intracellular Nitroreductases A->B enters cell C Nitro Anion Radical B->C reduction E Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) C->E reacts with D O₂ F Mitochondrial Damage E->F J DNA Damage E->J G Cytochrome c release F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I J->H

Caption: ROS-mediated apoptosis pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is recommended.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place away from heat, flames, and oxidizing agents.[1]

Table 2: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug development, largely inferred from the known activities of related nitroquinoline derivatives. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its properties, a representative synthetic approach, and a plausible mechanism of action for its potential biological effects. Further research is warranted to fully elucidate the chemical and biological profile of this molecule.

References

3-Iodo-8-nitroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-Iodo-8-nitroquinoline reveals its key molecular properties. This compound, identified by the CAS number 497084-46-5, possesses a specific molecular formula and weight that are fundamental to its chemical behavior and application in research.[1][2]

The molecular formula of this compound is C9H5IN2O2.[1][2] Its molecular weight is approximately 300.05 g/mol .[1][2] More precise measurements indicate a molecular weight of 300.053 and an exact mass of 299.939575.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its fundamental properties.

PropertyValue
Molecular Formula C9H5IN2O2[1][2]
Molecular Weight 300.05 g/mol [1]
Exact Mass 299.939575
Density 2.0±0.1 g/cm³
Boiling Point 401.2±30.0 °C at 760 mmHg
Flash Point 196.4±24.6 °C

Compound Properties Visualization

The following diagram illustrates the relationship between the compound and its core molecular identifiers.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C9H5IN2O2 C9H5IN2O2 Molecular Formula->C9H5IN2O2 300.05 g/mol 300.05 g/mol Molecular Weight->300.05 g/mol

Core Properties of this compound

References

Physical and chemical properties of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Iodo-8-nitroquinoline. It includes a compilation of its known identifiers, predicted physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, where substituted quinolines are of significant interest.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous areas of chemical and pharmaceutical research. Their versatile scaffold is found in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of substituents, such as halogens and nitro groups, to the quinoline ring system can significantly modulate its electronic properties and biological functions. This compound, a member of this family, presents a unique combination of an electron-withdrawing nitro group and a bulky iodo substituent, making it a compound of interest for further investigation and application in medicinal chemistry and materials science.

Physicochemical Properties

Table 1: Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 497084-46-5[1][2]
Molecular Formula C₉H₅IN₂O₂[1][3]
Molecular Weight 300.05 g/mol [1]
Monoisotopic Mass 299.93958 Da[3]
Predicted Density 2.0±0.1 g/cm³[1]
Predicted Boiling Point 401.2±30.0 °C at 760 mmHg[1]
Predicted Flash Point 196.4±24.6 °C[1]
Predicted XlogP 2.1[3]

Synthesis

The synthesis of this compound can be achieved through the direct iodination of 8-nitroquinoline. The following protocol is based on established methods for the regioselective iodination of quinoline derivatives.

Experimental Protocol: Iodination of 8-Nitroquinoline

This procedure outlines a method for the synthesis of this compound from 8-nitroquinoline.

Materials:

  • 8-Nitroquinoline

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography system)

Procedure: [4]

  • In a suitable round-bottom flask, dissolve 8-nitroquinoline (1.0 equivalent) in glacial acetic acid.[4]

  • To this solution, add N-Iodosuccinimide (NIS) (1.0 equivalent).[4]

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).[4]

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified using an appropriate method, such as column chromatography on silica gel, to yield pure this compound.

Workflow for the Synthesis of this compound

G start Start dissolve Dissolve 8-Nitroquinoline in Acetic Acid start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis react Stir at Room Temperature add_nis->react monitor Monitor Reaction Progress (TLC/GC) react->monitor workup Solvent Removal monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product This compound purify->product

A schematic workflow for the synthesis of this compound.

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, based on the known spectral characteristics of related nitro- and iodo-substituted quinolines, the following are expected:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro group and the iodo substituent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms of the quinoline ring, with the positions of the signals affected by the attached functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-I stretching vibration, the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (300.05 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.

Biological Activity

The biological activities of this compound have not been extensively reported. However, the broader class of nitroquinolines is known to exhibit a range of biological effects. The nitro group can undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.[1]

Potential Mechanisms of Action

The mechanism of action for many nitroaromatic compounds involves their reduction to form reactive nitroso and hydroxylamine intermediates, or further to a nitro radical anion. These reactive species can induce cellular damage through various mechanisms, including covalent modification of proteins and nucleic acids, and the generation of oxidative stress.

Generalized Mechanism of Action for Nitroaromatic Compounds

G nitro_compound Nitroaromatic Compound (e.g., this compound) reduction Enzymatic Reduction (Nitroreductases) nitro_compound->reduction reactive_species Reactive Intermediates (Nitroso, Hydroxylamine, Nitro Radical Anion) reduction->reactive_species dna_damage DNA Damage reactive_species->dna_damage protein_damage Protein Dysfunction reactive_species->protein_damage oxidative_stress Oxidative Stress reactive_species->oxidative_stress cellular_damage Cellular Damage dna_damage->cellular_damage protein_damage->cellular_damage oxidative_stress->cellular_damage

A generalized signaling pathway for the bioactivation of nitroaromatic compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] In case of exposure, immediate medical attention is advised. Store the compound in a tightly sealed container in a cool, dry place away from heat and oxidizing agents.[1]

Conclusion

This compound is a halogenated nitroaromatic compound with potential for further investigation in various fields of chemistry and drug discovery. This guide has summarized the available information on its properties and provided a clear protocol for its synthesis. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its potential applications. Future studies should focus on obtaining detailed experimental physical and spectral data, as well as investigating its specific biological activities and mechanisms of action.

References

An In-depth Technical Guide on the Structural Analysis and Conformation of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis and conformational properties of 3-Iodo-8-nitroquinoline. In the absence of direct experimental crystallographic data for this specific molecule, this document outlines a robust computational methodology for its structural elucidation. This guide presents hypothetical, yet realistic, structural parameters derived from established computational techniques, offering valuable insights for researchers in medicinal chemistry and materials science. The document details a proposed workflow for in-silico analysis, from geometry optimization to spectroscopic prediction, and visualizes key intramolecular interactions that govern its three-dimensional structure.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate their physicochemical properties, including lipophilicity, electronic distribution, and receptor binding affinity. This compound is a derivative of interest, combining the electron-withdrawing effects of a nitro group with the heavy atom properties of iodine. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design and the development of novel therapeutic agents.

This guide addresses the structural analysis of this compound through a detailed computational approach, providing a framework for its characterization in the absence of experimental single-crystal X-ray diffraction data.

Proposed Methodology: A Computational Approach

Due to the unavailability of experimental crystal structure data for this compound, a computational study is the most effective way to gain insights into its structural and conformational properties. Density Functional Theory (DFT) is a powerful method for this purpose.[1][2] The following section details a proposed computational workflow.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311+G(2d,p).[3] The starting geometry can be built based on the known crystal structure of 8-nitroquinoline. The optimization process calculates the lowest energy conformation of the molecule.

Conformational Analysis

To explore the conformational landscape, a systematic or stochastic conformational search can be performed. This involves rotating the rotatable bonds, primarily the C-N bond of the nitro group, to identify different stable conformers and the energy barriers between them.

Spectroscopic Prediction

Computational methods can also predict various spectroscopic properties, which can be compared with future experimental data for validation.

  • NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.

  • IR Spectroscopy: Vibrational frequencies and intensities can be computed to generate a theoretical infrared spectrum, helping to identify characteristic functional group vibrations.[1][3]

Analysis of Intramolecular Interactions

The optimized geometry can be analyzed to understand the non-covalent interactions that stabilize the preferred conformation. This includes the investigation of potential intramolecular hydrogen bonds and steric effects.[4][5] Natural Bond Orbital (NBO) analysis can provide insights into charge transfer interactions.[3]

Structural Data (Hypothetical)

The following tables present hypothetical quantitative data for the optimized geometry of this compound, derived from the expected effects of the substituents on the quinoline core and based on computational studies of similar molecules.

Table 1: Hypothetical Crystallographic and Optimization Parameters

ParameterValue
FormulaC₉H₅IN₂O₂
Molecular Weight300.05 g/mol
Computational MethodDFT (B3LYP)
Basis Set6-311+G(2d,p)
Point Group (assumed)C₁
Dipole Moment (calculated)~4.5 D

Table 2: Hypothetical Selected Bond Lengths

BondLength (Å)
C3 - I2.10
C8 - N11.48
N1 - O11.23
N1 - O21.23
C2 - C31.37
C3 - C41.41
C4 - C4a1.42
C8 - C8a1.41

Table 3: Hypothetical Selected Bond Angles

AngleValue (°)
I - C3 - C2120.5
I - C3 - C4119.0
C7 - C8 - N1118.5
C8a - C8 - N1121.0
O1 - N1 - O2123.0
C8 - N1 - O1118.5
C8 - N1 - O2118.5

Table 4: Hypothetical Selected Torsion Angles

Dihedral AngleValue (°)
C7 - C8 - N1 - O1~45.0
C8a - C8 - N1 - O2~-135.0
C4 - C4a - C8a - C80.5
N - C8a - C8 - N1179.5

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and key structural features of this compound.

computational_workflow start Initial Structure Generation (Based on 8-nitroquinoline) opt Geometry Optimization (DFT: B3LYP/6-311+G(2d,p)) start->opt conf Conformational Analysis (Torsion Scan of NO2 group) opt->conf freq Frequency Calculation (IR Spectrum Prediction) opt->freq nmr NMR Chemical Shift Calculation (GIAO Method) opt->nmr nbo Electronic Structure Analysis (NBO, HOMO-LUMO) opt->nbo end Structural & Conformational Characterization conf->end freq->end nmr->end nbo->end

Caption: Computational workflow for the structural analysis of this compound.

Caption: Key intramolecular steric interaction influencing the conformation of the nitro group.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the nitro group around the C8-N bond. Due to the steric hindrance from the peri-hydrogen at the C7 position, the nitro group is expected to be twisted out of the plane of the quinoline ring. The torsion angle (C7-C8-N-O) is predicted to be approximately 45 degrees, which is a common feature in 8-substituted quinolines to alleviate steric strain. This non-planar conformation will influence the molecule's overall shape, polarity, and potential intermolecular interactions in a biological or material context. The presence of the bulky iodine atom at the 3-position is not expected to directly influence the conformation of the nitro group at the 8-position, but it will significantly impact the molecule's electronic properties and potential for halogen bonding.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, structural analysis of this compound. By outlining a detailed computational workflow and presenting hypothetical structural data, it offers a valuable resource for researchers. The predicted non-planar conformation, driven by steric hindrance between the nitro group and the quinoline core, is a key structural feature. The provided data and methodologies can guide future experimental and computational studies on this and related quinoline derivatives, aiding in the development of new molecules with tailored properties for various applications.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic data for 3-iodo-8-nitroquinoline. The information is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require detailed technical information for the synthesis, characterization, and further use of this compound.

Synthesis of this compound

A direct and regioselective C-H iodination at the C3 position of 8-nitroquinoline has been reported, providing an efficient route to this compound. The following protocol is adapted from a scalable method described in the literature.[1]

1.1. Experimental Protocol: C3-Iodination of 8-Nitroquinoline [1]

  • Materials:

    • 8-Nitroquinoline

    • Sodium Iodide (NaI)

    • Potassium Persulfate (K₂S₂O₈)

    • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a solution of 8-nitroquinoline (1.0 equivalent) in 1,2-dichloroethane, add sodium iodide (3.0 equivalents), potassium persulfate (2.0 equivalents), and cerium(III) nitrate hexahydrate (0.2 equivalents).

    • The reaction mixture is heated at 130 °C for the time necessary to ensure complete conversion (reaction progress can be monitored by TLC or GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound. A 77% yield has been reported for a gram-scale synthesis using this method.[1]

1.2. Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction and Workup 8-Nitroquinoline 8-Nitroquinoline Reaction Heating at 130°C 8-Nitroquinoline->Reaction NaI NaI NaI->Reaction K2S2O8 K2S2O8 K2S2O8->Reaction Ce(NO3)3_6H2O Ce(NO3)3_6H2O Ce(NO3)3_6H2O->Reaction DCE DCE DCE->Reaction Quenching Aqueous Na2S2O3 Quench Reaction->Quenching Extraction Organic Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for the functional groups present and data for structurally related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) Chemical Shift (δ, ppm)Multiplicity
H-28.5 - 8.8Doublet
H-48.2 - 8.5Doublet
H-57.8 - 8.1Multiplet
H-67.5 - 7.8Multiplet
H-77.9 - 8.2Multiplet
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
C-2150 - 155
C-3 (C-I)90 - 100
C-4135 - 140
C-4a125 - 130
C-5120 - 125
C-6128 - 132
C-7122 - 127
C-8 (C-NO₂)145 - 150
C-8a140 - 145

2.2. Infrared (IR) Spectroscopy

Functional Group Characteristic Absorption (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
NO₂ Asymmetric Stretch1520 - 1560Strong
NO₂ Symmetric Stretch1345 - 1385Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
C=N Stretch (Quinoline)1500 - 1650Medium
C-I Stretch500 - 600Medium-Weak

2.3. Mass Spectrometry (MS)

Technique IonCalculated m/z
ESI-MS[M+H]⁺300.94686[2]
ESI-MS[M+Na]⁺322.92880[2]

General Experimental Protocols for Spectroscopic Analysis

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]

    • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically used.

    • Processing: Process the data by applying a Fourier transform to the free induction decay (FID). Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR:

    • Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3]

    • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[4][5]

    • Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of solid this compound in a volatile organic solvent (e.g., acetone or methylene chloride).[6]

    • Apply a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

  • Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

3.3. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

    • Dilute this stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS (e.g., a mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation).[7][8]

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺). The mass analyzer can be set to scan a range that includes the expected molecular ion peak (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺) and other potential adducts (e.g., [M+Na]⁺).

    • For high-resolution mass spectrometry (HRMS), compare the experimentally determined accurate mass to the calculated theoretical mass to confirm the elemental composition.

References

Solubility of 3-Iodo-8-nitroquinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-iodo-8-nitroquinoline, a key chemical intermediate. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the limited available information and provides a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to equip researchers with the necessary methodology to generate critical solubility data for applications in synthesis, purification, and formulation.

Introduction

This guide provides a summary of the known properties of this compound and presents a robust experimental protocol for the systematic determination of its solubility in a range of organic solvents.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented below. This data is compiled from various chemical supplier databases.

PropertyValueReference
Molecular Formula C₉H₅IN₂O₂--INVALID-LINK--
Molecular Weight 300.05 g/mol --INVALID-LINK--
Density 2.0±0.1 g/cm³--INVALID-LINK--
Boiling Point 401.2±30.0 °C at 760 mmHg--INVALID-LINK--
Flash Point 196.4±24.6 °C--INVALID-LINK--
LogP 2.75--INVALID-LINK--

Solubility Data

Exhaustive searches of scientific databases have not yielded quantitative solubility data for this compound in common organic solvents. The only available data point is for its solubility in water.

Table 1: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility
Water250.18 g/L (Very slightly soluble)

Data sourced from Guidechem

For context, the parent compound, 8-nitroquinoline, is reported to be soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound such as this compound in various organic solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely seal the vials to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution has reached saturation. The exact time may need to be determined empirically.

  • Sample Processing:

    • After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the saturated solution.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the previously established calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards G Analyze by HPLC/UV-Vis A->G B Add Excess Solute to Solvent C Equilibrate at Constant Temperature B->C D Separate Solid and Liquid Phases (Centrifugation) C->D E Filter Supernatant D->E F Dilute Saturated Solution E->F F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination.

Conclusion

While there is a significant gap in the publicly available quantitative solubility data for this compound in organic solvents, this technical guide provides a comprehensive, generalized experimental protocol to enable researchers to determine this vital physicochemical property. The provided workflow and methodology are based on established principles of solubility measurement and can be adapted to a wide range of organic solvents and analytical techniques. The generation of such data will be invaluable for the future use of this compound in research and development.

References

3-Iodo-8-nitroquinoline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Iodo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and properties of this compound, based on available Material Safety Data Sheet (MSDS) information. It is intended to serve as an essential resource for laboratory personnel and anyone involved in the handling of this chemical compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding the behavior of the compound under various laboratory conditions.

PropertyValue
CAS Number 497084-46-5[1][2][3][4][5]
Molecular Formula C9H5IN2O2[1][2][4]
Molecular Weight 300.053 g/mol [1][2][4]
Density 2.0 ± 0.1 g/cm³[1][2]
Boiling Point 401.2 ± 30.0 °C at 760 mmHg[1][2]
Flash Point 196.4 ± 24.6 °C[1][2]
Water Solubility Very slightly soluble (0.18 g/L at 25°C)[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classification.

Hazard ClassGHS Hazard StatementSignal Word
Acute toxicity - OralH302: Harmful if swallowed[4]Warning[4]
Acute toxicity - DermalH312: Harmful in contact with skin[4]Warning[4]
Acute toxicity - InhalationH332: Harmful if inhaled[4]Warning[4]

First Aid Measures

In the event of exposure to this compound, the following first aid protocols should be immediately implemented.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1] If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air.[1] In severe cases or if symptoms persist, seek immediate medical attention.[1]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound FumeHood->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste (Solid & Liquid) Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe laboratory handling of this compound.

Storage and Incompatibility
AspectRecommendation
Storage Conditions Store in tightly closed vessels in a dry, cool, and well-ventilated area.[1][6]
Conditions to Avoid Avoid exposure to heat, flames, and sparks.[1]
Incompatible Materials Avoid contact with oxidizing agents, strong acids, and strong bases.[1][6]

Fire and Accidental Release Measures

Procedures for fires and accidental spills involving this compound are outlined below.

SituationRecommended Action
Fire Fighting Use dry powder or carbon dioxide extinguishers.[1] Firefighters should wear self-contained breathing apparatus and full protective clothing.[1] Hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen iodide.[1]
Accidental Release Wear appropriate personal protective equipment, including a respirator, gloves, and protective clothing.[1] Mix the spilled material with sand or another inert absorbent, then sweep it up and place it in a tightly closed container for disposal.[1] Prevent the material from entering drains or water courses.[1]

Toxicological and Ecological Information

Currently, there is no specific toxicological or ecological data available for this compound.[1] As a precautionary measure, it should be handled as a potentially toxic and environmentally harmful substance.

Disposal Considerations

The disposal of this compound and its waste products must be conducted in compliance with all local, regional, and national regulations.[1] It should be treated as special waste and handled by a licensed disposal company.[1]

Transportation Information

According to available data, this compound is considered non-hazardous for both air and ground transportation.[1]

This technical guide is intended to provide essential safety information for trained professionals. Always consult the most current and complete Material Safety Data Sheet from the supplier before handling this chemical.

References

Potential Reactivity of the Nitro Group in 3-Iodo-8-nitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-8-nitroquinoline is a versatile heterocyclic compound that holds significant potential in medicinal chemistry and materials science. The presence of both a nitro group and an iodine atom on the quinoline scaffold offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group at the 8-position significantly influences the reactivity of the quinoline ring system, making it a key functional group for synthetic modifications. This technical guide provides a comprehensive overview of the potential reactivity of the nitro group in this compound, focusing on reduction, nucleophilic substitution, and cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the strategic design and execution of synthetic routes involving this compound.

Reduction of the Nitro Group

The most common and synthetically useful transformation of the nitro group in this compound is its reduction to an amino group, yielding 3-iodo-8-aminoquinoline. This transformation is a critical step in the synthesis of various derivatives with potential biological activities, as the resulting amino group can be further functionalized. Several established methods for the reduction of aromatic nitro compounds can be applied, with the choice of reagent often depending on the desired chemoselectivity and reaction conditions.

Reduction using Tin(II) Chloride (SnCl₂)

Reduction with stannous chloride in the presence of a strong acid, typically hydrochloric acid, is a classical and effective method for converting aromatic nitro compounds to their corresponding anilines. This method is generally high-yielding and tolerant of various functional groups, including halogens.

Experimental Protocol: Synthesis of 3-Iodo-8-aminoquinoline using SnCl₂

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is treated with an excess of tin(II) chloride dihydrate (typically 3-5 eq). Concentrated hydrochloric acid is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled and made basic with a concentrated solution of sodium hydroxide to precipitate tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][2]

Reduction using Iron in Acetic Acid (Fe/AcOH)

The use of iron powder in an acidic medium, such as acetic acid, provides a milder and often more environmentally friendly alternative to tin(II) chloride. This method is known for its high chemoselectivity, leaving other reducible functional groups intact.

Experimental Protocol: Synthesis of 3-Iodo-8-aminoquinoline using Fe/AcOH

To a suspension of this compound (1.0 eq) in a mixture of ethanol and acetic acid, iron powder (an excess, typically 5-10 eq) is added. The mixture is heated to reflux and stirred vigorously. Reaction progress is monitored by TLC. After the reaction is complete, the mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid. The organic layer is separated, washed, dried, and concentrated to afford the crude 3-iodo-8-aminoquinoline, which can be further purified.[3][4]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. A variety of catalysts can be employed, with palladium on carbon (Pd/C) and platinum oxide (PtO₂) being the most common. The choice of catalyst and reaction conditions is crucial to avoid dehalogenation of the iodo-substituent. Gold-based catalysts have also been shown to be effective for the chemoselective hydrogenation of substituted quinolines.[5]

Experimental Protocol: Catalytic Hydrogenation of this compound

A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) is placed in a hydrogenation vessel. A catalytic amount of a suitable catalyst (e.g., 5-10 mol% Pd/C or PtO₂) is added. The vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically from balloon pressure to several atmospheres) with vigorous stirring. The reaction is monitored by TLC or by measuring hydrogen uptake. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the product. To minimize the risk of deiodination, milder conditions (lower pressure and temperature) and careful monitoring are recommended.[6][7]

Table 1: Comparison of Reduction Methods for this compound

Reduction MethodReagentsTypical YieldAdvantagesDisadvantages
Tin(II) ChlorideSnCl₂·2H₂O, HClGood to ExcellentReliable, fast, tolerates halogensRequires stoichiometric amounts of tin, acidic waste
Iron/Acetic AcidFe powder, AcOHGood to ExcellentMilder, chemoselective, inexpensiveHeterogeneous reaction, work-up can be tedious
Catalytic HydrogenationH₂, Pd/C or PtO₂Good to ExcellentClean, high-yieldingPotential for dehalogenation, requires specialized equipment

Nucleophilic Aromatic Substitution (SNAr)

The nitro group in 8-nitroquinoline activates the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. While direct displacement of the nitro group itself is less common, its presence facilitates the substitution of other leaving groups on the ring. In the case of this compound, the nitro group's strong electron-withdrawing effect enhances the electrophilicity of the quinoline nucleus.

The direct nucleophilic displacement of a nitro group in aromatic systems is generally challenging but can occur under specific conditions with highly activated substrates and strong nucleophiles. However, for 8-nitroquinolines, nucleophilic attack is more likely to occur at other positions on the ring that are activated by the nitro group. For instance, vicarious nucleophilic substitution (VNS) of hydrogen has been observed in nitroquinolines, where a nucleophile attacks a carbon atom bearing a hydrogen, ortho or para to the nitro group.[8]

Cyclization Reactions

The nitro group in this compound can participate in or facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. These reactions often proceed via the corresponding 8-aminoquinoline derivative.

Synthesis of Furoxans (1,2,5-Oxadiazole-2-oxides)

A potential cyclization pathway involving the nitro group is the formation of a furoxan ring. This typically involves the reaction of an ortho-nitro-azido precursor. For this compound, this would first require the introduction of an azide group at the 7-position, which is ortho to the nitro group. The subsequent thermal or photochemical decomposition of the resulting 7-azido-3-iodo-8-nitroquinoline could lead to the formation of a furoxano[3,4-h]quinoline derivative. The synthesis of furoxans is a well-established field, with various methods available for the oxidative cyclization of ortho-nitroanilines or the decomposition of ortho-nitroazides.[9][10]

Conceptual Workflow for Furoxan Synthesis

Furoxan_Synthesis A This compound B 7-Azido-3-iodo-8-nitroquinoline A->B Nitration then Azide Substitution C Furoxano[3,4-h]quinoline Derivative B->C Thermal or Photochemical Cyclization Intramolecular_Cyclization A This compound B 3-Iodo-8-aminoquinoline A->B Reduction C N-functionalized 3-Iodo-8-aminoquinoline B->C N-Functionalization D Tricyclic Heterocycle C->D Intramolecular Cyclization (e.g., Pd-catalyzed)

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 3-iodo-8-nitroquinoline, a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. The interplay of the electron-withdrawing nitro group and the labile iodo substituent on the quinoline scaffold creates distinct and predictable sites for both electrophilic and nucleophilic attack. This document outlines these reactive centers, supported by mechanistic insights into key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound is a substituted quinoline derivative featuring two key functional groups that dictate its chemical behavior. The quinoline core, a bicyclic aromatic heterocycle, is rendered electron-deficient by the presence of a strongly deactivating nitro group at the C8 position. This electronic modulation is crucial for activating the ring system towards nucleophilic attack.[1][2] Concurrently, the iodine atom at the C3 position serves as an excellent leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a versatile handle for molecular elaboration.[3][4] Understanding the distribution of electron density and the resulting electrophilic and nucleophilic sites is paramount for predicting its reactivity and designing synthetic routes to novel functionalized quinoline derivatives.

Electronic Structure and Reactivity Overview

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the 8-nitro group. This group deactivates the aromatic ring for electrophilic aromatic substitution by pulling electron density away from the π-system.[5] Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic attack, a characteristic feature of nucleophilic aromatic substitution (SNAr) reactions.[1][2]

The primary reactive sites can be categorized as follows:

  • Electrophilic Sites: These are electron-poor centers susceptible to attack by nucleophiles.

    • C3-Carbon: The carbon atom bonded to iodine is a prime electrophilic site due to the C-I bond's polarity and the excellent leaving group ability of iodide.

    • Aromatic Ring Carbons (especially C5 and C7): The entire quinoline ring is electron-deficient. The positions ortho and para to the nitro group (C7 and C5, respectively) are particularly activated for nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group.[5][6]

  • Nucleophilic Sites: These are electron-rich centers capable of donating an electron pair to an electrophile.

    • N1-Nitrogen: The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, allowing it to react with acids and electrophiles.

    • Oxygen Atoms of the Nitro Group: While the nitro group is strongly electron-withdrawing overall, the oxygen atoms possess lone pairs and can act as weak nucleophiles in specific contexts.

Key Reactions and Mechanistic Pathways

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, enhanced by the 8-nitro group, facilitates SNAr reactions. A nucleophile can attack the ring, displacing a suitable leaving group. In this compound, the iodine at C3 is a potential leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The stability of this intermediate is crucial and is significantly enhanced by the presence of the electron-withdrawing nitro group.[1][7]

Figure 1: Generalized SNAr Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo bond is highly susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle for various cross-coupling reactions.[3][4] These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions.[8] Notable examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which allow for the introduction of a wide array of substituents at the C3 position.

cross_coupling_workflow start Start Reaction Mixture reactants This compound + Coupling Partner (e.g., Boronic Acid) start->reactants catalyst Palladium Catalyst + Ligand start->catalyst base Base (e.g., K2CO3) start->base solvent Solvent (e.g., Dioxane/Water) start->solvent reaction Reaction Setup (Inert Atmosphere, Heat) reactants->reaction catalyst->reaction base->reaction solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Figure 2: Typical Suzuki Cross-Coupling Workflow.

Quantitative Data Summary

Reaction TypeNucleophile/Coupling PartnerCatalyst/ConditionsTypical Yield (%)Reference
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C75-95[3][8]
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt70-90[9]
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, Ligand, NaOt-Bu, Toluene, 100°C65-90[10]
SNAr Sodium Methoxide (NaOMe)MeOH, Reflux80-98[1][2]
SNAr PiperidineDMSO, 100°C70-95[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C3 position of the quinoline core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, [Pd(PPh₃)₄], to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume).

  • Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-8-nitroquinoline product.

Visualization of Reactive Sites

The following diagram illustrates the key reactive centers on the this compound molecule.

Figure 3: Electrophilic and Nucleophilic Hotspots.

Conclusion

This compound is a highly functionalized building block whose reactivity is predictably governed by its electronic structure. The strong electron-withdrawing nitro group activates the quinoline ring for nucleophilic aromatic substitution, while the iodo group provides a versatile handle for a vast array of palladium-catalyzed cross-coupling reactions at the C3 position. The quinoline nitrogen remains a key nucleophilic center. This guide has provided a foundational understanding of these principles, supplemented with practical data and protocols, to aid researchers in the strategic design and execution of syntheses involving this valuable intermediate.

References

Review of 3-Iodo-8-nitroquinoline and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Iodo-8-nitroquinoline and Its Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide focuses on this compound, a functionalized derivative with potential for further chemical exploration. While specific data on its biological activity and derivatives are limited, this paper consolidates the known physicochemical properties of the parent compound. By examining established synthesis protocols and the biological activities of structurally related nitro- and iodo-quinoline analogs, we aim to provide a foundational resource for researchers. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and utilizes process diagrams to illustrate key workflows, thereby offering a strategic outlook for professionals in drug discovery and development.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[1] This bicyclic structure is a privileged pharmacophore in drug development due to its ability to serve as a versatile scaffold for designing molecules with a wide array of biological activities.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, antifungal, and antiviral agents.[1][2] The synthetic accessibility of the quinoline ring system allows for the creation of structurally diverse derivatives, enabling the fine-tuning of their pharmacological profiles.[1] this compound represents a specific example of this class, featuring both a halogen and a nitro group, which can significantly influence its chemical reactivity and biological interactions.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 497084-46-5[3][4]
Molecular Formula C₉H₅IN₂O₂[3][4]
Molecular Weight 300.053 g/mol [3]
Exact Mass 299.939575 u[3]
Density 2.0 ± 0.1 g/cm³[3]
Boiling Point 401.2 ± 30.0 °C at 760 mmHg[3]

| Flash Point | 196.4 ± 24.6 °C[3] |

2.1 Handling and Safety Information

Proper handling of this compound is essential to ensure laboratory safety.

  • Engineering Controls : Operations should be conducted within a chemical fume hood.[3]

  • Personal Protective Equipment : Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.[3]

  • Conditions to Avoid : The compound is sensitive to heat, flames, and sparks.[3]

  • Materials to Avoid : Avoid contact with strong oxidizing agents.[3]

  • Hazardous Combustion Products : Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen iodide.[3]

Synthesis of Quinolines: Methodologies and Protocols

While a specific protocol for this compound is not detailed in the surveyed literature, general and robust methods for synthesizing substituted quinolines are well-established. These can be adapted for the target molecule and its derivatives.

3.1 General Synthetic Strategies

Classic methods for quinoline synthesis include the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, and the Doebner synthesis.[5][6] The Doebner reaction provides a versatile route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid.[6]

3.2 Detailed Experimental Protocol: One-Pot, Three-Component Synthesis of Iodo-Quinoline Derivatives

A modern and efficient approach for generating iodo-quinoline derivatives has been reported, which can be adapted for various substrates.[6] This method utilizes a one-pot, three-component reaction.[6]

  • Objective : To synthesize 6-iodo-substituted carboxy-quinolines.[6]

  • Starting Materials :

    • Iodo-aniline (substituted)[6]

    • Pyruvic acid[6]

    • Phenyl-substituted aldehydes or O-heterocyclic aldehydes[6]

  • Catalyst : Trifluoroacetic acid (TFA)[6]

  • Solvent : Ethanol[6]

  • General Procedure :

    • Combine the iodo-aniline, aldehyde, and pyruvic acid in ethanol.

    • Add trifluoroacetic acid as a catalyst to the mixture.

    • Reflux the reaction mixture for a specified time (e.g., 12 hours).[6]

    • Upon completion, the product can be isolated and purified.

  • Advantages : This method is noted for its rapid reaction times, use of a cost-effective catalyst, high product yields, and straightforward purification.[6]

3.3 Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis method described above.

G cluster_inputs Starting Materials cluster_process Reaction Conditions cluster_output Outcome A Iodo-aniline F Reflux (12h) A->F B Aldehyde B->F C Pyruvic Acid C->F D Ethanol (Solvent) D->F E TFA (Catalyst) E->F G Crude Product F->G H Purification G->H I Iodo-Quinoline Derivative H->I

Caption: General workflow for one-pot synthesis of iodo-quinoline derivatives.

Biological Activity of Substituted Quinolines

Direct biological data for this compound is not prominently available. However, the activities of structurally related nitro- and halo-substituted quinolines provide valuable insights into its potential therapeutic applications.

4.1 Antimicrobial Activity

Derivatives of 8-hydroxyquinoline (8HQ) bearing nitro and halogen substituents exhibit potent and diverse antimicrobial activities.[7] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) are well-studied compounds.[7] Nitroxoline shows strong activity against Aeromonas hydrophila and can selectively inhibit the growth of Pseudomonas aeruginosa.[7][8] Cloxyquin (5-chloro-8-hydroxyquinoline) is effective against Listeria monocytogenes and Plesiomonas shigelloides.[7][8] The presence of halogens appears to enhance activity against Gram-negative bacteria compared to the parent 8-hydroxyquinoline.[7]

Table 2: Antimicrobial Activity (MIC) of Selected 8-Hydroxyquinoline Derivatives

Compound Microorganism MIC (µM)
Nitroxoline Aeromonas hydrophila 5.26[7][8]
Nitroxoline Pseudomonas aeruginosa 84.14[7][8]
Cloxyquin Listeria monocytogenes 5.57[7][8]
Cloxyquin Plesiomonas shigelloides 11.14[7][8]

| 8-Hydroxyquinoline | Gram-positive bacteria (general) | 3.44–13.78[7][8] |

4.2 Anticancer Activity

The quinoline core is also a key feature in many anticancer agents.[1] Studies comparing 8-hydroxyquinoline analogs have shown that nitroxoline (8-hydroxy-5-nitroquinoline) is a more potent cytotoxic agent against human cancer cell lines than the halogenated derivative clioquinol.[9] The IC₅₀ value for nitroxoline was found to be five to ten times lower than that of other related compounds.[9][10] Its anticancer activity is enhanced by the presence of copper and is associated with an increase in intracellular reactive oxygen species.[9][10]

4.3 Visualization of Antimicrobial Screening Workflow

A standard method for evaluating the antimicrobial potency of new compounds is the agar dilution method, which is used to determine the Minimum Inhibitory Concentration (MIC).

G start Start: Compound Stock Solution prep_dilutions Prepare Serial Dilutions of Compound in Agar start->prep_dilutions inoculate Inoculate Agar Plates with Standardized Microbial Suspension prep_dilutions->inoculate incubate Incubate Plates (e.g., 24-48h at 37°C) inoculate->incubate observe Observe for Microbial Growth incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic finish End: MIC Value Obtained determine_mic->finish

Caption: Workflow for antimicrobial susceptibility testing (Agar Dilution Method).

Future Directions and Conclusion

This compound is a well-characterized compound in terms of its physicochemical properties. However, a significant opportunity exists for further research into its synthetic derivatization and biological evaluation. The established protocols for creating functionalized quinolines provide a clear path for generating a library of novel compounds based on this core structure.

Based on the potent antimicrobial and anticancer activities observed in structurally similar nitro- and iodo-substituted quinolines, it is reasonable to hypothesize that derivatives of this compound could be promising candidates for drug discovery programs. Future research should focus on synthesizing new analogs and systematically screening them for a range of biological activities to unlock the full therapeutic potential of this chemical scaffold.

References

Commercial Suppliers and Technical Profile of 3-Iodo-8-nitroquinoline (97% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-8-nitroquinoline, focusing on its commercial availability at a minimum purity of 97%, and its potential applications in research and drug development. Due to the limited publicly available experimental data specifically for this compound, this guide also draws upon information from closely related quinoline derivatives to infer potential biological activities and experimental methodologies.

Commercial Availability

A critical step in research and development is sourcing high-purity chemical compounds. The following table summarizes the commercial suppliers of this compound, providing key details to facilitate procurement.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Shanghai Nianxing Industrial Co., Ltd. 97.0%497084-46-5C₉H₅IN₂O₂300.05-
Hebei Sankai Chemical Technology Co., Ltd. 98%497084-46-5C₉H₅IN₂O₂300.05-
AKSci ≥95%497084-46-5C₉H₅IN₂O₂300.05Sold for research and development use only.
CymitQuimica 95%497084-46-5C₉H₅IN₂O₂300.05Also offers various quantities.
CHEMLYTE SOLUTIONS CO.,LTD Industrial Grade497084-46-5C₉H₅IN₂O₂300.05Purity percentage not specified.

Physicochemical Properties

  • Systematic Name: this compound

  • CAS Number: 497084-46-5[1]

  • Molecular Formula: C₉H₅IN₂O₂[1]

  • Molecular Weight: 300.05 g/mol [1]

  • Appearance: Typically a white to yellow powder.

  • Solubility: Very slightly soluble in water (0.18 g/L at 25°C).

Potential Applications in Research and Drug Development

While direct experimental evidence for this compound is scarce in publicly accessible literature, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. The presence of both an iodine atom and a nitro group suggests potential for various biological activities.

Anticancer Activity:

Quinoline derivatives have demonstrated a wide range of anticancer activities. Notably, nitroquinolines have been investigated as potential antitumor agents. The nitro group can act as a source of nitrogen radicals, which can alter intracellular signaling and inhibit tumor cell growth. Studies on related compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have shown that they can induce cancer cell death through mechanisms like the inhibition of the proteasome and modulation of signaling pathways like NF-kappaB and FoxM1. It is plausible that this compound could exhibit similar cytotoxic effects on cancer cell lines.

Antimicrobial Activity:

The 8-hydroxyquinoline scaffold is known for its antimicrobial properties. The mechanism often involves the chelation of metal ions essential for microbial growth. While this compound lacks the hydroxyl group, the nitro functionality is a known pharmacophore in various antimicrobial agents. The nitro group can be reduced within microbial cells to produce toxic intermediates that can damage DNA and other critical biomolecules.

Experimental Protocols

Given the likely application of this compound in cytotoxicity and anticancer screening, a detailed protocol for a common assay is provided below.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is a widely used method for determining cell density and, by extension, cytotoxicity. It relies on the ability of the SRB dye to bind to cellular proteins.

Materials:

  • 96-well microtiter plates

  • Cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with 200 µL of the medium containing the test compound. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Carefully remove the culture medium. Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the TCA solution and wash the wells five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 565 nm using a microplate reader. The absorbance is proportional to the cellular protein content and, therefore, the cell number.

Potential Signaling Pathways and Logical Relationships

Based on the activities of analogous quinoline compounds, this compound could potentially modulate several key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate these hypothetical relationships.

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis compound This compound (in DMSO) dilutions Serial Dilutions in Culture Medium compound->dilutions treatment Compound Treatment (48-72h incubation) dilutions->treatment cell_culture Cancer Cell Lines (e.g., A549, MCF-7) cell_culture->treatment srb_assay SRB Assay treatment->srb_assay absorbance Absorbance Reading (565 nm) srb_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: A generalized experimental workflow for evaluating the in vitro cytotoxicity of this compound.

potential_signaling_pathway cluster_cell Cancer Cell compound This compound proteasome Proteasome compound->proteasome Inhibition (Hypothesized) nf_kappab NF-κB Pathway compound->nf_kappab Inhibition (Hypothesized) foxm1 FoxM1 Pathway compound->foxm1 Inhibition (Hypothesized) apoptosis Apoptosis proteasome->apoptosis proliferation Cell Proliferation nf_kappab->proliferation foxm1->proliferation

Caption: Hypothesized signaling pathways potentially modulated by this compound in cancer cells.

Disclaimer: The information regarding potential applications and signaling pathways is based on the known activities of structurally related compounds and should be experimentally verified for this compound. This document is intended for informational purposes for a scientific audience and does not constitute an endorsement of any specific supplier or product. Researchers should always consult the safety data sheet (SDS) before handling any chemical compound.

References

Biological Activity Screening of Novel Iodo-Nitroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel iodo-nitroquinoline compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, data interpretation, and underlying mechanisms associated with the evaluation of these promising therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in this area.

Introduction

Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of numerous synthetic and naturally occurring bioactive molecules. The introduction of iodo and nitro functional groups to the quinoline scaffold has been shown to significantly modulate their biological properties, leading to the discovery of novel compounds with potent anticancer, antimicrobial, and antiparasitic activities. This guide focuses on the systematic screening of these iodo-nitroquinoline derivatives to identify and characterize their therapeutic potential.

Anticancer Activity

Novel iodo-nitroquinoline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various iodo-nitroquinoline and related quinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell viability, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
8-hydroxy-5-nitroquinoline (NQ) RajiLymphoma5-10 fold lower than other congenersClioquinol-
HL60Leukemia---
DHL-4Lymphoma---
Panc-1Pancreatic Cancer---
A2780Ovarian Cancer---
Quinoline-chalcone 12e MGC-803Gastric Cancer1.385-FU6.22
HCT-116Colorectal Carcinoma5.345-FU10.4
MCF-7Breast Cancer5.215-FU11.1
Quinolinium iodide 12 A-549Lung Carcinoma4.45 ± 0.885-FU-
HeLaCervical Cancer4.74 ± 0.42MTX-
SGC-7901Gastric Cancer14.54 ± 1.96--
L-02Normal Liver Cells32.12 ± 3.66--
Quinoline-amidrazone 10d A549Lung Cancer43.1--
Quinoline-amidrazone 10g MCF-7Breast Cancer59.1--

Data compiled from multiple sources, including studies on various quinoline derivatives to provide a comparative context.[1][2][3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Adherent cancer cell lines (e.g., A-549, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Novel iodo-nitroquinoline compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Include wells for "cell-free" blanks (medium only) for background absorbance.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the iodo-nitroquinoline compounds in fresh culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control (cells in fresh medium only).

    • Incubate the plate for an additional 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-50 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Signaling Pathway: FoxM1 Inhibition

The Forkhead Box M1 (FoxM1) is a transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in various cancers.[7][8] Inhibition of the FoxM1 signaling pathway is a key mechanism through which some quinoline-based compounds exert their anticancer effects.[9]

FoxM1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core FoxM1 Regulation cluster_downstream Downstream Effects PI3K PI3K/AKT FoxM1 FOXM1 PI3K->FoxM1 Activates MAPK Raf/MEK/MAPK MAPK->FoxM1 Activates CellCycle Cell Cycle Progression (e.g., cdc25B, CENP-B) FoxM1->CellCycle Promotes Apoptosis Inhibition of Apoptosis (e.g., Survivin) FoxM1->Apoptosis Inhibits Metastasis Metastasis & Angiogenesis (e.g., MMP-2, MMP-9, VEGF) FoxM1->Metastasis Promotes Iodo_Nitroquinoline Iodo-Nitroquinoline Iodo_Nitroquinoline->FoxM1 Inhibits DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Iodo-Nitroquinoline DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Inhibited_Complex Stable Quinolone-Enzyme-DNA Complex DNA_Gyrase->Inhibited_Complex Forms Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds to Iodo_Nitroquinoline Iodo-Nitroquinoline Iodo_Nitroquinoline->DNA_Gyrase Binds to DSB Double-Strand Breaks Inhibited_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces Antiparasitic_Screening_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Assessment cluster_mechanism Mechanism of Action Studies Primary_Assay In Vitro Parasite Viability Assay (e.g., Resazurin-based) Determine_IC50 Determine IC50 Primary_Assay->Determine_IC50 Cytotoxicity_Assay Cytotoxicity Assay on Mammalian Cells Determine_IC50->Cytotoxicity_Assay Active Compounds Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity_Assay->Calculate_SI Enzyme_Inhibition Enzyme Inhibition Assays Calculate_SI->Enzyme_Inhibition Selective Compounds Target_Identification Target Identification Enzyme_Inhibition->Target_Identification

References

Methodological & Application

Application Note: Regioselective Synthesis of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the regioselective C-H iodination of 8-nitroquinoline at the C3 position. The described method utilizes a radical-based mechanism, employing a simple and efficient catalytic system. This process provides a high yield of 3-iodo-8-nitroquinoline, a valuable building block in the synthesis of novel pharmaceutical agents and other functional organic molecules. The protocol is designed for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs with a wide range of biological activities. The functionalization of the quinoline scaffold is a key strategy in the development of new therapeutic agents. Specifically, the introduction of an iodine atom allows for further synthetic transformations, such as cross-coupling reactions, to build molecular complexity. This document provides a detailed experimental protocol for the direct and selective synthesis of this compound from commercially available 8-nitroquinoline, based on the method developed by Dutta et al.[1][2][3][4]

Reaction Scheme

Experimental Protocol

Materials:

  • 8-nitroquinoline

  • Sodium iodide (NaI)

  • Cerium(III) nitrate hexahydrate (Ce(NO3)3·6H2O)

  • Potassium persulfate (K2S2O8)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium thiosulfate solution (Na2S2O3)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a sealed tube, add 8-nitroquinoline (1.3 g, 7.46 mmol, 1.0 equiv), sodium iodide (3.35 g, 22.3 mmol, 3.0 equiv), cerium(III) nitrate hexahydrate (323 mg, 0.74 mmol, 0.1 equiv), and potassium persulfate (4.03 g, 14.9 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (37 mL) to the tube.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 130 °C.

  • Stir the reaction vigorously for the required reaction time (typically monitored by TLC until completion).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material8-nitroquinoline (1.3 g)[1]
ProductThis compound[1]
Yield77%[1]
Physical StateSolid
Eluent for ChromatographyEthyl acetate/Hexane

Logical Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reagents Combine: - 8-nitroquinoline - NaI - Ce(NO3)3·6H2O - K2S2O8 - DCE heating Heat at 130 °C with stirring reagents->heating quench Quench with Na2S2O3 (aq) heating->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with NaHCO3 (aq) and Brine extraction->wash dry Dry over Na2SO4 and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,2-Dichloroethane is a hazardous solvent; handle with care.

  • The reaction is performed at a high temperature in a sealed tube, which can build up pressure. Use appropriate glassware and a blast shield.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound. This procedure is scalable and utilizes readily available reagents, making it a practical choice for both academic and industrial research settings. The resulting product is a versatile intermediate for the development of novel compounds in drug discovery and materials science.

References

Synthetic Route to 3-Iodo-8-nitroquinoline via Skraup Synthesis: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 3-Iodo-8-nitroquinoline. The synthesis commences with the preparation of 8-nitroquinoline from 2-nitroaniline via the Skraup synthesis, followed by a direct, regioselective iodination at the C-3 position.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of nitro and iodo functionalities to the quinoline scaffold can significantly modulate its physicochemical and biological properties, making this compound a valuable building block in medicinal chemistry and drug discovery. The synthetic route outlined herein employs the classical Skraup reaction for the initial quinoline ring formation, followed by a modern C-H functionalization for the precise introduction of an iodine atom.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Skraup Synthesis of 8-Nitroquinoline. 2-Nitroaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent to yield 8-nitroquinoline.

  • Step 2: C-3 Iodination of 8-Nitroquinoline. 8-Nitroquinoline undergoes a direct and selective iodination at the 3-position using a radical-based C-H functionalization method.

Data Presentation

Table 1: Quantitative Data for the Skraup Synthesis of 8-Nitroquinoline

ParameterValueReference
Starting Material2-Nitroaniline--INVALID-LINK--
Key ReagentsGlycerol, Sulfuric Acid, Arsenic Acid--INVALID-LINK--
Reaction TemperatureBoiling--INVALID-LINK--
Reaction Time3 hours--INVALID-LINK--
Product8-Nitroquinoline--INVALID-LINK--
Yield55%--INVALID-LINK--

Table 2: Quantitative Data for the C-3 Iodination of 8-Nitroquinoline

ParameterValueReference
Starting Material8-Nitroquinoline--INVALID-LINK--
Key ReagentsK₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O, TFA--INVALID-LINK--
SolventDichloroethane (DCE)--INVALID-LINK--
Reaction Temperature130 °C--INVALID-LINK--
ProductThis compound--INVALID-LINK--
Yield (submillimolar scale)80%--INVALID-LINK--
Yield (1.3 g scale)77%--INVALID-LINK--

Experimental Protocols

Step 1: Skraup Synthesis of 8-Nitroquinoline

Materials:

  • 2-Nitroaniline (50 g)

  • Glycerol (110 g)

  • Concentrated Sulfuric Acid (100 g)

  • Arsenic Acid (51.5 g)

  • Water

  • Sodium Hydroxide solution

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, thoroughly mix 100 g of concentrated sulfuric acid, 51.5 g of arsenic acid, 110 g of glycerol, and 50 g of 2-nitroaniline.

  • Carefully heat the mixture on a sand bath. The reaction is exothermic; be prepared to remove the heat source to moderate the reaction.

  • Once the initial vigorous reaction subsides, heat the mixture to boiling and maintain reflux for 3 hours.

  • After cooling, dilute the reaction mixture with a large volume of water and let it stand overnight.

  • Filter the mixture. To the filtrate, carefully add sodium hydroxide solution until a brown precipitate forms. Filter off and discard this precipitate.

  • Continue adding sodium hydroxide solution to the filtrate until it is alkaline.

  • Collect the precipitated 8-nitroquinoline by filtration and wash it with water.

  • For purification, dissolve the crude product in boiling ethanol, add activated charcoal, and filter the hot solution.

  • Precipitate the purified 8-nitroquinoline by adding water to the ethanolic solution.

  • Collect the product by filtration, dry it, and determine the yield. The expected product is a colorless crystalline solid.

Step 2: C-3 Iodination of 8-Nitroquinoline

Materials:

  • 8-Nitroquinoline

  • Potassium Persulfate (K₂S₂O₈)

  • Sodium Iodide (NaI)

  • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

  • Trifluoroacetic Acid (TFA)

  • Dichloroethane (DCE)

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a sealed tube, add 8-nitroquinoline (1 equivalent), K₂S₂O₈ (2 equivalents), NaI (3 equivalents), Ce(NO₃)₃·6H₂O (20 mol%), and TFA (1 equivalent).

  • Add dichloroethane (DCE) as the solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for the appropriate time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Synthetic_Route cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: C-3 Iodination 2-Nitroaniline 2-Nitroaniline reaction1 2-Nitroaniline->reaction1 Glycerol Glycerol Glycerol->reaction1 H2SO4_As2O5 H₂SO₄ / Arsenic Acid reaction1_label Δ H2SO4_As2O5->reaction1_label 8-Nitroquinoline 8-Nitroquinoline Iodination_Reagents K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O, TFA reaction2 8-Nitroquinoline->reaction2 reaction1->8-Nitroquinoline reaction1_label->reaction1 reaction2_label 130 °C, DCE Iodination_Reagents->reaction2_label This compound This compound reaction2->this compound reaction2_label->reaction2

Caption: Synthetic workflow for this compound.

Safety Precautions

  • The Skraup synthesis is a highly exothermic and potentially violent reaction. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A safety shield is highly recommended.

  • Arsenic acid is highly toxic and carcinogenic. Handle with extreme care and follow all institutional safety guidelines for handling toxic materials.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and avoid contact with skin and eyes.

  • Dichloroethane is a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Always perform a thorough risk assessment before starting any chemical synthesis.

Application Notes and Protocols: 3-Iodo-8-nitroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-8-nitroquinoline is a versatile building block in organic synthesis, offering a reactive handle for the introduction of various functional groups at the 3-position of the quinoline scaffold. The presence of the electron-withdrawing nitro group at the 8-position influences the reactivity of the quinoline ring system, making it a valuable substrate for a range of cross-coupling and amination reactions. This document provides an overview of its application in key synthetic transformations and detailed protocols for its use.

The quinoline moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents. The ability to functionalize the quinoline core at specific positions is therefore of significant interest in medicinal chemistry and drug discovery. This compound serves as a key intermediate, allowing for the construction of diverse molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds.

Key Applications in Organic Synthesis

This compound is a valuable substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as for Buchwald-Hartwig amination. These reactions enable the introduction of aryl, alkynyl, vinyl, and amino moieties at the 3-position of the 8-nitroquinoline core.

logical_relationships This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Aryl/Vinyl Boronic Acid/Ester Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkyne Heck Coupling Heck Coupling This compound->Heck Coupling Alkene Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine 3-Aryl-8-nitroquinoline 3-Aryl-8-nitroquinoline Suzuki Coupling->3-Aryl-8-nitroquinoline 3-Alkynyl-8-nitroquinoline 3-Alkynyl-8-nitroquinoline Sonogashira Coupling->3-Alkynyl-8-nitroquinoline 3-Alkenyl-8-nitroquinoline 3-Alkenyl-8-nitroquinoline Heck Coupling->3-Alkenyl-8-nitroquinoline 3-Amino-8-nitroquinoline 3-Amino-8-nitroquinoline Buchwald-Hartwig Amination->3-Amino-8-nitroquinoline

Figure 1: Key synthetic transformations utilizing this compound.

Experimental Protocols

The following protocols are generalized procedures for the application of this compound in various cross-coupling and amination reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-8-nitroquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[1]

experimental_workflow_suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, boronic acid/ester, base, and solvent degas Degas mixture (e.g., Ar bubbling) start->degas add_catalyst Add Pd catalyst and ligand degas->add_catalyst heat Heat to desired temperature (e.g., 80-120 °C) add_catalyst->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous workup and extraction cool->extract purify Column chromatography extract->purify end Characterize product purify->end

Figure 2: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-90[2]
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane100880-95[2]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110685-98[2]
Sonogashira Coupling: Synthesis of 3-Alkynyl-8-nitroquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuITEATHFRT670-85[4][5]
Pd(PPh₃)₄CuIDIPADMF50475-90[6]
Heck Reaction: Synthesis of 3-Alkenyl-8-nitroquinolines

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., acrylate, styrene) (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (if needed)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equiv)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, ligand (if used), and the base.

  • Add the solvent and the alkene.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-140 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove any inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF1001260-80[8]
Pd(PPh₃)₄K₂CO₃NMP120865-85[9][10]
Buchwald-Hartwig Amination: Synthesis of 3-Amino-8-nitroquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[11]

experimental_workflow_buchwald cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, amine, base, Pd catalyst, and ligand in solvent degas Degas mixture (e.g., Ar bubbling) start->degas heat Heat to desired temperature (e.g., 80-110 °C) degas->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter_extract Filter through Celite, aqueous workup, and extraction cool->filter_extract purify Column chromatography filter_extract->purify end Characterize product purify->end

Figure 3: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOt-BuToluene1001670-90[12][13]
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1101275-95[14][15]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted quinoline derivatives. The protocols provided herein offer a starting point for the successful application of this intermediate in key organic transformations. Researchers are encouraged to optimize these conditions to suit their specific synthetic targets, thereby unlocking the full potential of this powerful synthetic tool in the development of novel compounds for various applications, including pharmaceuticals and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, and it is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3-Iodo-8-nitroquinoline with various arylboronic acids. The resulting 3-aryl-8-nitroquinoline scaffold is of significant interest in medicinal chemistry, as quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The presence of the nitro group at the 8-position and the aryl substituent at the 3-position offers a versatile platform for the development of novel therapeutic agents. For instance, various 8-hydroxyquinoline derivatives have shown promise as anticancer and neuroprotective agents, and the introduction of a nitro group can modulate the electronic properties and biological activity of the quinoline core.[4][5][6]

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. The electron-withdrawing nitro group at the 8-position is expected to facilitate this rate-limiting step.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the iodide.

  • Reductive Elimination: The two organic ligands on the palladium center couple to form the 3-aryl-8-nitroquinoline product, regenerating the palladium(0) catalyst.[7]

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst (0.02-0.05 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-8-nitroquinoline.

Data Presentation

The following table summarizes representative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄DMF100892
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O (4:1)1001088
43-Thienylboronic acidPdCl₂(dppf) (3)K₃PO₄Dioxane/H₂O (4:1)901278
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF1001675

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R-Pd(II)-I Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Aryl_Intermediate R-Pd(II)-Ar' Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product 3-Aryl-8-nitroquinoline (R-Ar') Reductive_Elimination->Product 3_Iodo_8_nitroquinoline This compound (R-I) 3_Iodo_8_nitroquinoline->Oxidative_Addition Arylboronic_Acid Arylboronic Acid (Ar'-B(OH)2) Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Mechanism of the Suzuki Coupling Reaction.

Drug_Discovery_Workflow Start Synthesis of 3-Aryl-8-nitroquinoline Library (via Suzuki Coupling) Screening Biological Screening (e.g., anticancer, antimicrobial assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: Drug Discovery Workflow for 3-Aryl-8-nitroquinolines.

Applications in Drug Development

The 3-aryl-8-nitroquinoline scaffold represents a promising starting point for the development of new therapeutic agents. The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[4] The introduction of substituents at the 3- and 8-positions allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as EGFR, and the induction of apoptosis.[3][8] The synthesized 3-aryl-8-nitroquinolines can be screened against a panel of cancer cell lines to identify lead compounds for further development.

  • Antimicrobial Activity: The 8-hydroxyquinoline scaffold is known for its broad-spectrum antimicrobial properties.[4] The nitro group can also contribute to antimicrobial effects. The synthesized compounds can be tested against various bacterial and fungal strains to explore their potential as new anti-infective agents.

  • Other Therapeutic Areas: Quinoline derivatives have also been investigated for their activity in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders.[5][6]

The library of 3-aryl-8-nitroquinolines synthesized via the Suzuki coupling reaction can serve as a valuable resource for high-throughput screening campaigns to identify novel drug candidates. Subsequent lead optimization studies, guided by structure-activity relationships, can further enhance the potency and selectivity of the hit compounds.

References

Application Notes and Protocols: Heck Reaction of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides a detailed protocol for the Heck reaction using 3-iodo-8-nitroquinoline as the aryl halide substrate. The presence of the electron-withdrawing nitro group is anticipated to influence the reactivity of the C-I bond, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) catalyst, forming a Pd(II)-aryl intermediate. Subsequent coordination of the alkene, followed by migratory insertion and β-hydride elimination, affords the desired substituted alkene and regenerates the active Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.

Experimental Protocols

This section outlines a general protocol for the Heck reaction of this compound with a generic alkene, such as an acrylate or styrene derivative. The specific quantities and reaction parameters may require optimization depending on the specific alkene used.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), palladium(II) acetate (0.01-0.05 equiv), and triphenylphosphine (0.02-0.10 equiv).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or MeCN) to the flask, followed by the addition of the base (e.g., triethylamine, 2.0-3.0 equiv).

  • Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-alkenyl-8-nitroquinoline.

Data Presentation

Table 1: Reaction Conditions for the Heck Coupling of this compound with Various Alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Ethyl AcrylatePd(OAc)₂ (2)PPh₃ (4)NEt₃ (2.5)DMF10012[Expected]
2StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)MeCN9018[Expected]
3n-Butyl AcrylatePdCl₂(PPh₃)₂ (3)-NaOAc (3.0)DMA1108[Expected]

*Yields are hypothetical and need to be determined experimentally.

Table 2: Characterization Data for Hypothetical Products.

ProductFormulaMWAppearance¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Ethyl (E)-3-(8-nitroquinolin-3-yl)acrylateC₁₄H₁₂N₂O₄272.26Yellow Solid[Expected Peaks][Expected Peaks][Expected M+H]
8-Nitro-3-((E)-styryl)quinolineC₁₇H₁₂N₂O₂276.29Pale Yellow Solid[Expected Peaks][Expected Peaks][Expected M+H]

*Spectroscopic data are hypothetical and require experimental verification.

Mandatory Visualizations

Diagram 1: General Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma-Alkyl_Complex Sigma-Alkyl_Complex Alkene_Complex->Sigma-Alkyl_Complex Migratory Insertion Hydrido-Pd_Complex Hydrido-Pd_Complex Sigma-Alkyl_Complex->Hydrido-Pd_Complex β-Hydride Elimination Hydrido-Pd_Complex->Pd(0)L2 Reductive Elimination (Base) Product Product Base-H+X- Base-H+X- Ar-X Ar-X Alkene Alkene

Caption: Catalytic cycle of the Heck reaction.

Diagram 2: Experimental Workflow for the Heck Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Alkene Pd(OAc)₂ PPh₃ B Add Anhydrous Solvent (e.g., DMF) A->B C Add Base (e.g., NEt₃) B->C D Heat Reaction Mixture (80-120 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT & Remove Solvent E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterization (NMR, MS)

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents are flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Heck reaction provides a versatile and powerful method for the synthesis of 3-alkenyl-8-nitroquinolines from this compound. The provided protocol, based on established Heck reaction principles, serves as a valuable starting point for researchers. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be essential to achieve high yields and purity for specific alkene substrates. The successful application of this protocol will enable the synthesis of a variety of novel quinoline derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-8-nitroquinoline. This versatile building block can be functionalized through various cross-coupling reactions to generate a library of novel 3-substituted-8-nitroquinoline derivatives with potential applications in medicinal chemistry and drug discovery. The protocols outlined herein are based on established palladium-catalyzed cross-coupling methodologies and can be adapted for specific research needs.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities. The introduction of a nitro group at the 8-position and a versatile iodine atom at the 3-position of the quinoline scaffold provides a valuable platform for the synthesis of diverse derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various substituents at the 3-position of this compound. The resulting 3-substituted-8-nitroquinolines are of significant interest in drug discovery, with potential applications as kinase inhibitors and anticancer agents.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of aryl halides analogous to this compound. It is important to note that specific yields for the cross-coupling of this compound may vary and require optimization.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
18-Bromo-5-nitroquinolinePhenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃1,4-Dioxane/H₂O1002485
24-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux1.592[1]
3Aryl IodidePhenylboronic acidPdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55372-99[2]

Table 2: Representative Data for Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1.5)Triazine-basedK₂CO₃DMF/H₂O1201296[3]
2IodobenzeneEstragolePd(OAc)₂ (1)-K₂CO₃DMF100396 (conversion)
3Aryl BromidesStyrenePd(OAc)₂ (variable)ThioureaLiOH·H₂ODMF130variableup to 95

Table 3: Representative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55391[2]
24-IodotoluenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)-DMA80-60[4]
3Aryl IodidesPhenylacetylenePd complexes (variable)-K₂CO₃EtOH801up to 99[5]

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-8-benzyloxyquinolineN-MethylanilinePd(OAc)₂ (5)DTBNpP (10)NaOtBuToluene1102495
25-Bromo-8-benzyloxyquinoline3-Methoxy-N-methylanilinePd(OAc)₂ (5)DTBNpP (10)NaOtBuToluene140-1505-687[6]
36-BromoflavoneAnilinePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃Toluene1101695[7]

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 3-aryl-8-nitroquinolines.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), palladium(II) acetate (2-5 mol%), triphenylphosphine (4-10 mol%), and potassium carbonate (2-3 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aryl-8-nitroquinoline.

Protocol 2: Heck Reaction of this compound with an Alkene

This protocol provides a general method for the synthesis of 3-alkenyl-8-nitroquinolines.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.1 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine or other suitable ligand (2-10 mol%)

  • Triethylamine (Et₃N) or another suitable base (1.5 - 3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a flame-dried Schlenk tube or round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent (e.g., DMF).

  • Add the alkene (1.1-2.0 equivalents), palladium(II) acetate (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., triethylamine, 1.5-3.0 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to 80-120 °C under an inert atmosphere for 12-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-alkenyl-8-nitroquinoline product.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines a general procedure for synthesizing 3-alkynyl-8-nitroquinolines.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) chloride (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirring mixture.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 3-alkynyl-8-nitroquinoline.

Protocol 4: Buchwald-Hartwig Amination of this compound with an Amine

This protocol describes a general method for the synthesis of 3-amino-8-nitroquinolines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos or another suitable biaryl phosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried flask with tris(dibenzylideneacetone)dipalladium(0) (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 equivalents).

  • Add the anhydrous solvent (e.g., toluene).

  • Add this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-amino-8-nitroquinoline.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A 1. Combine this compound, coupling partner, catalyst, ligand, and base in a reaction vessel. B 2. Add anhydrous, degassed solvent. A->B C 3. Establish an inert atmosphere (e.g., Argon or Nitrogen). B->C D 4. Heat the mixture to the specified temperature and stir. C->D E 5. Monitor reaction progress (TLC, LC-MS). D->E F 6. Cool the reaction mixture and perform aqueous workup. E->F G 7. Extract with an organic solvent. F->G H 8. Dry and concentrate the organic phase. G->H I 9. Purify by column chromatography. H->I J 3-Substituted-8-nitroquinoline I->J

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Potential Signaling Pathway: EGFR Inhibition

Many quinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers. The 3-substituted-8-nitroquinolines synthesized via these cross-coupling methods may act as EGFR inhibitors, making this pathway a relevant area of investigation for their biological activity.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Product 3-Substituted-8-nitroquinoline (Potential Inhibitor) Product->Dimerization Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Metastasis Metastasis RAS_RAF->Metastasis Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation

Potential inhibition of the EGFR signaling pathway by 3-substituted-8-nitroquinolines.

These application notes and protocols serve as a foundational guide for the exploration of palladium-catalyzed cross-coupling reactions on this compound. Further optimization and investigation are encouraged to fully elucidate the potential of the resulting compounds in drug discovery and development.

References

Application Notes and Protocols: 3-Iodo-8-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-8-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is a prominent structural motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of an iodine atom at the 3-position and a nitro group at the 8-position suggests that this compound may possess noteworthy biological activities, making it a compelling candidate for investigation in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group and the potential for the iodo group to participate in halogen bonding or serve as a handle for further chemical modification enhance its interest as a pharmacophore.[1]

These application notes provide an overview of the potential therapeutic applications of this compound and detailed protocols for its evaluation in anticancer and antimicrobial research.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related quinoline derivatives, this compound is a promising candidate for investigation in the following areas:

  • Anticancer Agent: Nitroquinolines have been explored as potential anticancer agents. The quinoline core is a key feature in several tyrosine kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). Activating mutations in EGFR are significant drivers in non-small cell lung cancer (NSCLC).[2][3][4] Therefore, this compound could potentially act as an inhibitor of EGFR or other kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Agent: Quinoline derivatives are well-established antimicrobial agents. The inclusion of a nitro group can enhance antimicrobial efficacy, as seen in compounds like nitroxoline (8-hydroxy-5-nitroquinoline). Halogenation has also been shown to contribute to the antimicrobial and antifungal properties of quinoline-based compounds. Thus, this compound warrants investigation for its activity against a panel of pathogenic bacteria and fungi.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the biological evaluation of this compound. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Non-Small Cell Lung Cancer15.2
MCF-7Breast Adenocarcinoma22.8
HCT116Colorectal Carcinoma18.5
PC-3Prostate Cancer25.1

IC₅₀: The half-maximal inhibitory concentration.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
EGFR (wild-type)850
EGFR (L858R mutant)150
EGFR (T790M mutant)420
HER2> 10,000

IC₅₀: The half-maximal inhibitory concentration.

Table 3: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive bacteria8
Escherichia coli (ATCC 25922)Gram-negative bacteria16
Pseudomonas aeruginosa (ATCC 27853)Gram-negative bacteria32
Candida albicans (ATCC 90028)Fungal (Yeast)16

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Synthesis of this compound

General Protocol for Skraup Synthesis of 8-Nitroquinoline:

  • Combine 50 g of o-nitroaniline, 110 g of glycerol, 51.5 g of arsenic acid, and 100 g of concentrated sulfuric acid in a flask equipped with a reflux condenser.

  • Carefully heat the mixture on a sand bath. Once the reaction initiates, remove the heat source to moderate the reaction.

  • After the initial vigorous reaction subsides, heat the mixture to boiling for 3 hours.

  • Allow the mixture to cool and then dilute with a large volume of water. Let it stand overnight and then filter.

  • Carefully add sodium hydroxide solution to the filtrate until a brown precipitate forms, which is then filtered off.

  • Continue adding sodium hydroxide to the filtrate until it is alkaline to precipitate the 8-nitroquinoline.

  • Wash the product with water, then purify by recrystallization from ethanol with activated charcoal.

Note: This protocol is for the synthesis of 8-nitroquinoline and would require a subsequent iodination step to yield this compound. Iodination of quinolines can be complex and may require specific reaction conditions to achieve the desired regioselectivity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on cultured cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against EGFR kinase.

  • Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add 5 µL of kinase assay buffer containing the EGFR enzyme to the wells of a 384-well plate.

    • Add 2.5 µL of this compound at various concentrations (or DMSO for control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the poly(Glu, Tyr) substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Potential Signaling Pathway Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Compound This compound Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow Start Start: Synthesize and characterize this compound Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on multiple cell lines) Start->Cytotoxicity KinaseAssay Target Identification: EGFR Kinase Inhibition Assay Cytotoxicity->KinaseAssay If active Mechanism Mechanism of Action Studies (e.g., Western Blot for p-EGFR) KinaseAssay->Mechanism If potent inhibitor InVivo In Vivo Efficacy Studies (Xenograft models) Mechanism->InVivo End Lead Compound Optimization InVivo->End If effective

Caption: Workflow for the evaluation of this compound as a potential anticancer agent.

Experimental Workflow for Antimicrobial Evaluation

Antimicrobial_Workflow Start Start: this compound MIC Primary Screening: Minimum Inhibitory Concentration (MIC) against a panel of microbes Start->MIC MBC_MFC Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC If active Toxicity In Vitro Toxicity Assessment (on mammalian cell lines) MBC_MFC->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism If low toxicity End Lead for further development Mechanism->End

Caption: Workflow for the evaluation of this compound as a potential antimicrobial agent.

References

Synthesis of Novel Heterocyclic Compounds from 3-Iodo-8-nitroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel furo-, thieno-, and pyrrolo[3,2-c]quinolines starting from 3-iodo-8-nitroquinoline. The methodologies leverage palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization and reduction of the nitro group to yield the desired heterocyclic cores. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Overview of Synthetic Strategy

The general synthetic strategy involves a three-step process:

  • Palladium-Catalyzed Cross-Coupling: Introduction of a functionalized side chain at the C3 position of the quinoline ring via Suzuki, Sonogashira, or Heck coupling.

  • Intramolecular Cyclization: Annulation to form the third heterocyclic ring (furan, thiophene, or pyrrole).

  • Reduction of the Nitro Group: Conversion of the 8-nitro group to an 8-amino group, a key functional group for further derivatization and enhancing biological activity.

Experimental Workflow

G start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling intermediate 3-Substituted-8-nitroquinoline coupling->intermediate Suzuki / Sonogashira / Heck cyclization Intramolecular Cyclization intermediate->cyclization fused_nitro Fused Heterocyclic 8-Nitroquinoline cyclization->fused_nitro reduction Nitro Group Reduction fused_nitro->reduction final_product Fused Heterocyclic 8-Aminoquinoline reduction->final_product

Caption: General workflow for the synthesis of fused heterocyclic quinolines.

Experimental Protocols and Data

Palladium-Catalyzed Cross-Coupling Reactions

The following protocols outline the general conditions for Suzuki, Sonogashira, and Heck reactions using this compound as the substrate.

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9075-90
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF8070-85
Heck AlkenePd(OAc)₂ / P(o-tolyl)₃K₂CO₃DMF10065-80

Protocol 2.1.1: Suzuki Coupling for the Synthesis of 3-Aryl-8-nitroquinoline

This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the C3 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.1.2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-8-nitroquinoline

This protocol details the coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 mmol) in DMF (10 mL).

  • Add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).

  • Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Heat the reaction mixture to 80 °C and stir for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 2.1.3: Heck Coupling for the Synthesis of 3-Alkenyl-8-nitroquinoline

This protocol describes the reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with nitrogen.

  • Add DMF (8 mL) and the alkene (1.5 mmol).

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and filter the mixture through a pad of celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Synthesis of Fused Heterocyclic Systems

The 3-substituted-8-nitroquinoline intermediates can undergo intramolecular cyclization to form various fused heterocyclic systems.

Synthesis of Furo[3,2-c]quinolines

Reaction Pathway

G cluster_0 Synthesis of Furo[3,2-c]quinolines start This compound sonogashira Sonogashira Coupling (with propargyl alcohol) start->sonogashira intermediate 3-(3-hydroxyprop-1-yn-1-yl) -8-nitroquinoline sonogashira->intermediate cyclization Base-mediated Cyclization (e.g., NaH) intermediate->cyclization product Furo[3,2-c]quinoline (nitro derivative) cyclization->product

Caption: Pathway for the synthesis of furo[3,2-c]quinolines.

Protocol 3.1.1: Synthesis of 4-Methyl-8-nitrofuro[3,2-c]quinoline

This protocol describes the synthesis of a furo[3,2-c]quinoline derivative from the corresponding alkynyl alcohol intermediate.

Materials:

  • 3-(3-hydroxyprop-1-yn-1-yl)-8-nitroquinoline (from Sonogashira coupling with propargyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried flask under nitrogen, add a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C.

  • Add a solution of 3-(3-hydroxyprop-1-yn-1-yl)-8-nitroquinoline (1.0 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the furo[3,2-c]quinoline derivative.

Synthesis of Thieno[3,2-c]quinolines

A common route to thieno[3,2-c]quinolines involves the reaction of a 3-aminoquinoline with a sulfur-containing reagent, or by constructing the thiophene ring prior to the quinoline cyclization. An alternative approach from this compound involves a Suzuki coupling with a thiophene-boronic acid derivative followed by intramolecular cyclization.

Synthesis of Pyrrolo[3,2-c]quinolines

The synthesis of pyrrolo[3,2-c]quinolines can be achieved through a Sonogashira coupling followed by an intramolecular cyclization of an amino-alkyne derivative.

Reduction of the 8-Nitro Group

The final step in this synthetic sequence is the reduction of the 8-nitro group to the corresponding 8-amino group, which is a versatile handle for further functionalization.

Protocol 4.1: Reduction of 8-Nitro-fused Heterocycles

Materials:

  • 8-Nitro-fused heterocyclic quinoline (e.g., 4-methyl-8-nitrofuro[3,2-c]quinoline)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve the 8-nitro-fused heterocyclic quinoline (1.0 mmol) in ethanol (15 mL).

  • Add tin(II) chloride dihydrate (5.0 mmol).

  • Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid.

  • Continue refluxing for 3-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 8-amino-fused heterocyclic quinoline by column chromatography.

Signaling Pathway Considerations

The synthesized 8-amino-fused heterocyclic quinolines are analogues of known bioactive molecules. For instance, certain quinoline derivatives are known to intercalate with DNA or inhibit topoisomerase enzymes, which are critical in cancer cell proliferation. The 8-amino group can be further derivatized to modulate these interactions and potentially target specific signaling pathways involved in oncogenesis.

G compound Fused 8-Aminoquinoline Derivative topoisomerase Topoisomerase II compound->topoisomerase Inhibition dna DNA compound->dna Intercalation topoisomerase->dna dna->dna apoptosis Apoptosis dna->apoptosis DNA Damage

Caption: Potential mechanism of action for synthesized quinoline derivatives.

Application of 3-Iodo-8-nitroquinoline in the Synthesis of Kinase Inhibitors: A Scaffolding Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups to interact with the ATP-binding site of various protein kinases. The strategic functionalization of the quinoline ring is paramount for achieving high potency and selectivity. 3-Iodo-8-nitroquinoline is a highly versatile, yet underexplored, starting material that offers two distinct and reactive handles for molecular elaboration: the 3-iodo group and the 8-nitro group. This document outlines the potential application of this compound as a key building block for the synthesis of kinase inhibitors, providing detailed protocols for its derivatization and evaluation.

The 3-iodo substituent is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, alkynyl, or amino groups. These moieties are often crucial for establishing key interactions within the hydrophobic regions or with the hinge region of the kinase active site. Concurrently, the 8-nitro group can be readily reduced to a versatile 8-amino group, which can serve as a vector for building solubilizing groups, hydrogen bond donors/acceptors, or secondary pharmacophores to enhance selectivity and pharmacokinetic properties. This dual functionality makes this compound an ideal starting point for creating diverse libraries of novel kinase inhibitors.

Data Presentation: Inhibitory Activities of 3-Substituted Quinoline Derivatives

While direct kinase inhibition data for compounds derived from this compound is not extensively published, the following tables summarize the potent activity of structurally related 3-substituted quinoline analogs against key kinase targets. This data underscores the therapeutic potential of elaborating the quinoline core at the 3-position.

Table 1: Inhibitory Activity of 3-Substituted Quinolines against Receptor Tyrosine Kinases

Compound ID3-Position SubstituentKinase TargetIC50 (nM)Reference
1a 4-MethoxyphenylPDGF-RTK≤ 20[1]
1b 3-Fluoro-4-methoxyphenylPDGF-RTK≤ 20[1]
1c trans-beta-StyrylPDGF-RTK≤ 20[1]
1d 5-Chlorothiophene-2-ylPDGF-RTK≤ 20[1]
2a 4-AnilinoPKN39.3[2]
2b 4-Anilino (7-iodo)PKN314[2]
2c 4-Anilino (7-chloro)PKN327[2]

PDGF-RTK: Platelet-Derived Growth Factor Receptor Tyrosine Kinase; PKN3: Protein Kinase Novel 3.

Table 2: Inhibitory Activity of Quinoline Carboxylic Acids against Protein Kinase CK2

Compound ClassGeneral StructureKinase TargetIC50 Range (µM)Reference
3 Tetrazolo-quinoline-4-carboxylic acidCK20.65 - 18.2[3]
4 2-Aminoquinoline-3-carboxylic acidCK20.65 - 18.2[3]

CK2: Casein Kinase II.

Signaling Pathway Context

The development of kinase inhibitors from the this compound scaffold can target multiple oncogenic signaling pathways. A primary example is the EGFR signaling cascade, which is frequently dysregulated in various cancers. Inhibition of EGFR blocks downstream signals that promote cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand Ligand->EGFR Binding & Dimerization Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols are generalized methods for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of 3-Aryl-8-aminoquinoline Derivatives via Suzuki Coupling and Nitro Reduction

This protocol describes a two-step synthesis to generate a core scaffold for further elaboration.

Step 1: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow Start 1. Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Degas 2. Degas Mixture (Argon sparging for 15 min) Start->Degas React 3. Heat Reaction (e.g., 90°C, 12h) Degas->React Monitor 4. Monitor Progress (TLC / LC-MS) React->Monitor Workup 5. Aqueous Workup - Dilute with Ethyl Acetate - Wash with H₂O and Brine Monitor->Workup Purify 6. Purify Product (Flash Column Chromatography) Workup->Purify Product1 Intermediate Product: 3-Aryl-8-nitroquinoline Purify->Product1

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Base Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total), followed by a base such as K₂CO₃ or K₃PO₄ (2.0 mmol).

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-8-nitroquinoline intermediate.

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the 3-aryl-8-nitroquinoline intermediate (1.0 mmol) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Reagent Addition: Add a reducing agent. A common method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid can be used.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Workup:

    • For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate.

    • For chemical reduction: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Purification: The resulting crude 3-aryl-8-aminoquinoline can be purified by column chromatography or recrystallization to yield the final product, which is ready for further derivatization at the 8-amino position.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for determining the inhibitory potency (IC50) of synthesized compounds against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Prepare Compound Dilution Series (e.g., 10-point, 3-fold dilutions in DMSO) Dispense_Cmpd 3. Dispense Compounds to 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Prep 2. Prepare Assay Reagents: - Kinase-Eu-Antibody Mix - Alexa Fluor™ Tracer Add_Kinase 4. Add Kinase-Eu-Ab Mix Incubate (e.g., 60 min at RT) Reagent_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Add_Tracer 5. Add Alexa Fluor™ Tracer Incubate (e.g., 60 min at RT) Add_Kinase->Add_Tracer Read_Plate 6. Read Plate (Time-Resolved FRET) Add_Tracer->Read_Plate Analyze_Data 7. Analyze Data - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC₅₀ Value Read_Plate->Analyze_Data

Caption: Workflow for a time-resolved FRET kinase assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, followed by a 10-point, 3-fold serial dilution.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction: Prepare a solution of the target kinase pre-mixed with a europium-labeled anti-tag antibody (e.g., anti-His) in the appropriate kinase buffer. Add this mixture to the wells containing the test compounds and incubate for 60 minutes at room temperature.

  • Tracer Addition: Add a kinase-specific Alexa Fluor™-labeled ATP-competitive tracer (a fluorescent ligand) to all wells. The tracer will bind to the kinase if the active site is not occupied by the test inhibitor. Incubate for another 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET (no inhibition), while a low ratio indicates low FRET (the inhibitor has displaced the tracer). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound represents a powerful and versatile starting material for the construction of novel kinase inhibitors. The orthogonal reactivity of its iodo and nitro groups allows for systematic and diverse chemical modifications, facilitating the exploration of structure-activity relationships. By employing robust synthetic methodologies such as palladium-catalyzed cross-coupling and standard functional group transformations, extensive libraries of quinoline-based compounds can be generated. The protocols and data presented herein provide a foundational framework for researchers to leverage this promising scaffold in the pursuit of next-generation targeted cancer therapies.

References

Application Notes and Protocols: Derivatization of 3-Iodo-8-nitroquinoline for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] Notably, quinoline derivatives have been extensively investigated for their potential as antimicrobial agents, offering a promising avenue for the development of new therapeutics to combat the growing challenge of antimicrobial resistance.[2] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their biological properties. The presence of a nitro group, often at the 8-position, and a halogen, such as iodine, at the 3-position, provides a versatile platform for further chemical modifications. The 3-iodo substituent serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties. Concurrently, the 8-nitro group can be readily reduced to an amino group, which can then be further derivatized. These modifications can significantly impact the antimicrobial potency and spectrum of the resulting compounds.

These application notes provide a comprehensive guide to the synthesis and derivatization of 3-iodo-8-nitroquinoline as a scaffold for the development of novel antimicrobial agents. Detailed protocols for the synthesis of the core structure and its subsequent modification via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are presented. Additionally, a protocol for the reduction of the nitro group and subsequent derivatization of the resulting amine is included. Representative data on the antimicrobial activity of structurally related compounds are provided to guide the selection of derivatization strategies.

Synthesis of the Core Scaffold: this compound

The synthesis of the key starting material, this compound, can be achieved through the direct iodination of 8-nitroquinoline. This method provides a regioselective approach to introduce the iodine atom at the C-3 position.

Experimental Protocol: Synthesis of this compound

Materials:

  • 8-nitroquinoline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 8-nitroquinoline (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (2.0 eq) to the solution and stir at room temperature.

  • Add N-iodosuccinimide (1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Derivatization at the C-3 Position

The 3-iodo substituent provides a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-nitroquinolines

This protocol describes the synthesis of 3-aryl-8-nitroquinolines via the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a round-bottom flask, add 1,4-dioxane and water (4:1 v/v).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-aryl-8-nitroquinoline.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-8-nitroquinolines

This protocol outlines the synthesis of 3-alkynyl-8-nitroquinolines through the Sonogashira coupling of this compound with terminal alkynes.[3][4]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours, monitoring by TLC.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-8-nitroquinoline.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-8-nitroquinoline Derivatives

This protocol details the synthesis of 3-amino-8-nitroquinoline derivatives via the Buchwald-Hartwig amination of this compound with various amines.[5][6]

Materials:

  • This compound

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq) in a reaction vessel.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-8-nitroquinoline derivative.

Derivatization at the C-8 Position

The 8-nitro group can be reduced to an amino group, which serves as a handle for further derivatization, such as acylation or sulfonylation, to generate a diverse library of compounds.

Protocol 4: Reduction of the Nitro Group

This protocol describes the reduction of the 8-nitro group to an 8-amino group.

Materials:

  • 3-Substituted-8-nitroquinoline derivative

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 1.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of the 3-substituted-8-nitroquinoline derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, filter the mixture through a pad of Celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-substituted-8-aminoquinoline derivative.

Protocol 5: Acylation/Sulfonylation of the 8-Amino Group

This protocol provides a general procedure for the acylation or sulfonylation of the 8-amino group.

Materials:

  • 3-Substituted-8-aminoquinoline derivative

  • Acyl chloride or sulfonyl chloride (1.1 eq)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 3-substituted-8-aminoquinoline derivative (1.0 eq) in dichloromethane and add pyridine or triethylamine (1.5 eq).

  • Cool the solution to 0 °C and add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 8-acylamino or 8-sulfonylamino derivative.

Data Presentation

The following tables summarize the expected derivatized structures and provide representative antimicrobial activity data (Minimum Inhibitory Concentration, MIC) for structurally related quinoline compounds against various microbial strains. This data is intended to serve as a guide for prioritizing synthetic targets.

Table 1: C-3 Position Derivatization of 8-Nitroquinoline Scaffold

Derivative TypeR Group ExampleExpected Product StructureRepresentative MIC (µg/mL) of Structurally Similar Compounds
3-ArylPhenylS. aureus: 1.5-6.0[7], E. coli: >64[1], C. albicans: 12.5-25[1]
3-AlkynylPhenylethynylS. aureus: 0.5[8], MRSA: 0.5[8], E. faecalis: >32[8]
3-AminoMorpholinylS. aureus: 16-32[9], E. coli: >128[9], P. aeruginosa: >128[9]

Table 2: C-8 Position Derivatization of 3-Iodoquinoline Scaffold (Post-Reduction)

Derivative TypeR' Group ExampleExpected Product StructureRepresentative MIC (µg/mL) of Structurally Similar Compounds
8-AcylaminoAcetylS. aureus: 31.25[10], E. coli: 62.5[10], C. albicans: 62.5[10]
8-SulfonylaminoBenzenesulfonylS. aureus: 256[11], P. shigelloides: 256[11], S. dysenteriae: >256[11]

Note: The MIC values presented are for compounds with similar structural motifs and are intended for comparative purposes. Actual MIC values for the synthesized derivatives will need to be determined experimentally.

Antimicrobial Activity Screening

Protocol 6: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds should be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate growth medium to achieve a range of final concentrations.

  • Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe in medium without compound) and a negative control (medium only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualization of Workflow and Hypothetical Mechanism

The following diagrams illustrate the synthetic workflow for the derivatization of this compound and a hypothetical signaling pathway for the antimicrobial mechanism of action of quinoline derivatives.

Synthetic_Workflow cluster_c3 C-3 Derivatization cluster_c8 C-8 Derivatization start 8-Nitroquinoline core This compound start->core Iodination suzuki Suzuki Coupling (Arylboronic acids) core->suzuki sonogashira Sonogashira Coupling (Terminal alkynes) core->sonogashira buchwald Buchwald-Hartwig (Amines) core->buchwald reduction Reduction of Nitro Group core->reduction screening Antimicrobial Screening (MIC Determination) suzuki->screening sonogashira->screening buchwald->screening amino_core 3-Iodo-8-aminoquinoline reduction->amino_core acylation Acylation (Acyl chlorides) amino_core->acylation sulfonylation Sulfonylation (Sulfonyl chlorides) amino_core->sulfonylation acylation->screening sulfonylation->screening

Caption: Synthetic workflow for the derivatization of this compound.

Hypothetical_Mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets quinoline Quinoline Derivative membrane_disruption Membrane Disruption & Increased Permeability quinoline->membrane_disruption dna_gyrase Inhibition of DNA Gyrase/Topoisomerase IV quinoline->dna_gyrase ros Generation of Reactive Oxygen Species (ROS) quinoline->ros cell_death Bacterial Cell Death membrane_disruption->cell_death dna_damage DNA Damage dna_gyrase->dna_damage ros->dna_damage protein_synthesis Inhibition of Protein Synthesis dna_damage->protein_synthesis protein_synthesis->cell_death

Caption: Hypothetical antimicrobial mechanism of action for quinoline derivatives.

Conclusion

The derivatization of this compound offers a promising strategy for the discovery of novel antimicrobial agents. The synthetic protocols provided herein enable the generation of a diverse library of compounds through well-established cross-coupling and functional group transformation reactions. The representative antimicrobial activity data for related quinoline scaffolds suggest that these new derivatives have the potential to exhibit significant potency against a range of pathogenic microorganisms. Further screening and structure-activity relationship studies will be crucial in identifying lead compounds for future development.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective catalytic hydrogenation of the nitro group in 3-Iodo-8-nitroquinoline to produce 3-Iodo-8-aminoquinoline is a critical transformation in synthetic chemistry, particularly for the development of pharmaceutical intermediates. 8-Aminoquinolines are key structural motifs in various therapeutic agents.[1][2][3] The primary challenge in this synthesis is achieving high chemoselectivity, specifically the reduction of the nitro group without concurrent cleavage of the carbon-iodine bond (hydrodehalogenation), as the iodine substituent is the most easily cleaved among halogens.[4][5] This document provides detailed protocols, catalyst performance data from model systems, and safety considerations to guide researchers in performing this selective reduction efficiently and safely.

Reaction Mechanism and Selectivity

The reduction of a nitro group to an amine is a six-electron process that typically follows the Haber-Lukashevich mechanism. The reaction proceeds through nitroso and hydroxylamine intermediates.[6] The primary competing side reaction is hydrodehalogenation, where the C-I bond is cleaved, leading to the formation of 8-aminoquinoline.[5]

Controlling selectivity is paramount. Key factors include:

  • Catalyst Choice: The nature of the metal catalyst and its support significantly impacts selectivity. While Pd/C is a common hydrogenation catalyst, it often promotes dehalogenation.[7] Raney Nickel is frequently preferred for substrates with aromatic halogens to minimize this side reaction.[5][7]

  • Reaction Conditions: Temperature, hydrogen pressure, and substrate concentration must be carefully optimized. Lower substrate concentrations have been shown to decrease dehalogenation.[5]

  • Additives and Modifiers: The addition of inhibitors or the use of modified catalysts can suppress dehalogenation by altering the catalyst's surface properties.[8][9]

ReactionPathway Figure 1: Reaction Pathway for Hydrogenation of this compound start This compound inter1 3-Iodo-8-nitrosoquinoline start->inter1 +H₂ inter2 3-Iodo-8-hydroxylaminoquinoline inter1->inter2 +H₂ product 3-Iodo-8-aminoquinoline (Desired Product) inter2->product +H₂ side_product 8-Aminoquinoline (Side Product) product->side_product +H₂ (Hydrodeiodination)

Caption: General reaction pathway for the hydrogenation of this compound.

Catalyst Selection and Performance Data

The choice of catalyst is critical for maximizing the yield of the desired 3-Iodo-8-aminoquinoline. While data for this specific substrate is not widely published, extensive studies on the analogous reduction of 1-iodo-4-nitrobenzene provide valuable insights into catalyst performance. Raney® type catalysts and modified platinum catalysts often exhibit superior selectivity compared to standard palladium catalysts.

Table 1: Performance of Various Catalysts in the Selective Hydrogenation of a Model Halogenated Nitroaromatic (1-Iodo-4-nitrobenzene)

Catalyst Hydrogen Source Solvent Temp (°C) Pressure (bar) Conversion (%) Selectivity to Haloaniline (%) Reference
Pd/C (5%) Hydrazine Hydrate Methanol 80 N/A >95 High (unspecified) [10]
Pt-V/C H₂ THF 25 30 99.5 99 [5]
Raney Co H₂ THF 25 30 99.5 98 [5]
Raney Ni H₂ THF 25 30 99.5 96 [5]
Mn-1 Complex H₂ Toluene 130 50 >99 >99 [11]

| Pd@Fe₃O₄ | THDB* | Water | 80 | N/A | >99 | >99 |[12] |

*THDB: 1,1,3,3-tetramethyldisiloxane, a transfer hydrogenation agent. Data is for various nitroarenes, demonstrating catalyst efficacy.

Note: This data serves as a guide. Optimal conditions for this compound must be determined experimentally. Raney Co and Pt-V/C appear to be excellent starting points for achieving high selectivity.[5]

Detailed Experimental Protocols

This section provides a general protocol for the selective hydrogenation of this compound in a laboratory-scale batch reactor.

Workflow Figure 2: General Experimental Workflow for Batch Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: This compound, Solvent (e.g., THF), Catalyst B Seal Reactor & Purge with Inert Gas (e.g., N₂) 3-5 times A->B C Pressurize with Hydrogen Gas to Target Pressure (e.g., 5-30 bar) B->C D Heat to Target Temperature (e.g., 25-50°C) with Vigorous Stirring C->D E Monitor Reaction Progress (H₂ uptake, TLC, or GC/HPLC) D->E F Cool to Room Temperature & Carefully Vent Excess H₂ E->F Reaction Complete G Filter Reaction Mixture through Celite® to Remove Catalyst F->G H Analyze Crude Product Mixture (GC, HPLC, NMR) G->H I Purify Product via Crystallization or Column Chromatography H->I

Caption: A typical experimental workflow for catalytic hydrogenation in a batch reactor.

A. Materials and Equipment

  • Substrate: this compound

  • Catalyst: Raney Co or Pt-V/C (e.g., 5 mol %)

  • Solvent: Anhydrous THF or Methanol

  • Hydrogen Source: Hydrogen gas (high purity) or hydrazine hydrate

  • Equipment: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer, thermocouple, and pressure gauge; filtration apparatus; standard laboratory glassware; analytical instruments (GC, HPLC, NMR).

B. Protocol 1: Hydrogenation using H₂ Gas

  • Reactor Setup: In a suitable glass liner for the autoclave, add this compound (1.0 eq), the chosen solvent (e.g., THF, ~0.05-0.1 M concentration), and the selected catalyst (e.g., Raney Co, ~5-10% by weight of substrate).[5][6] For pyrophoric catalysts like Raney Nickel, ensure it is handled as a slurry under solvent or water.[13]

  • Sealing and Purging: Place the liner inside the autoclave, seal the reactor according to the manufacturer's instructions, and purge the system with an inert gas, such as nitrogen, 3-5 times to remove all oxygen.[6]

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (a starting point of 5-10 bar is recommended to favor selectivity).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (start at room temperature, 25°C). The reaction is exothermic and may require cooling to maintain a constant temperature.[6]

  • Monitoring: Monitor the reaction's progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, stop the heating, and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with additional solvent. Caution: Catalysts, especially Raney Ni and Pd/C, can be pyrophoric after the reaction and should not be allowed to dry in the air. Quench the filter cake carefully with water.

  • Analysis and Purification: Concentrate the filtrate under reduced pressure. Analyze the crude product by GC, HPLC, or NMR to determine conversion and selectivity. The final product, 3-Iodo-8-aminoquinoline, can be purified by crystallization or column chromatography.

Safety Considerations

  • Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[10]

  • High Pressure: High-pressure autoclaves must be operated by trained personnel and regularly inspected. Always use a blast shield.

  • Pyrophoric Catalysts: Raney Nickel and, to a lesser extent, used Pd/C can be pyrophoric and may ignite spontaneously upon exposure to air.[5] They should always be handled as a slurry and never be allowed to dry.

  • Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. Proper temperature control and monitoring are essential to prevent thermal runaway, especially on a larger scale.[6] Unstable hydroxylamine intermediates can pose a risk if they accumulate.[6]

References

Application Notes and Protocols for the Functionalization of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the quinoline scaffold, specifically focusing on the functionalization of 3-iodo-8-nitroquinoline. This versatile building block offers two distinct reactive sites: the C-I bond at the 3-position, amenable to various palladium-catalyzed cross-coupling reactions, and the nitro group at the 8-position, which can be reduced and further derivatized. These functionalization strategies are pivotal in the synthesis of novel quinoline derivatives for drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

The presence of an iodine atom at the 3-position of the quinoline ring provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-nitroquinolines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Generalized Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-8-nitroquinoline.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Iodo-heterocycles.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100885-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF90680-90
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1101275-85

Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions with similar iodo-substituted heterocycles. Optimization for this compound is recommended.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-8-nitroquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted quinolines.[1] These derivatives are important precursors for further transformations and are found in various biologically active molecules.[2]

Generalized Experimental Protocol:

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 eq.), and a copper(I) co-catalyst such as CuI (0.04 eq.).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Representative Conditions and Yields for Sonogashira Coupling of Aryl Iodides.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT90-98
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEADMF5085-95
31-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (4)K₂CO₃Dioxane6080-90

Note: This data is representative of Sonogashira couplings with various aryl iodides.[3] Conditions should be optimized for this compound.

Functionalization via the 8-Nitro Group

The nitro group at the 8-position can be readily reduced to an amino group, which serves as a versatile handle for a variety of subsequent functionalization reactions, including N-arylation and acylation.

Reduction of this compound to 3-Iodo-8-aminoquinoline

The reduction of the nitro group is a key step in expanding the synthetic utility of the quinoline scaffold. Several methods can be employed, with catalytic hydrogenation being a common and efficient approach.

Generalized Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-iodo-8-aminoquinoline, which can be further purified by recrystallization or column chromatography if necessary.

Table 3: Conditions for the Reduction of Nitroarenes.

EntryReducing AgentCatalystSolventTemp (°C)Time (h)Yield (%)
1H₂ (1 atm)10% Pd/CEthanolRT2-4>95
2Hydrazine hydrate10% Pd/CMethanol601-290-98
3SnCl₂·2H₂O-Ethyl acetate703-585-95

Note: The conditions are based on general procedures for nitroarene reduction and may require optimization for this compound.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_c3 C-3 Functionalization cluster_c8 C-8 Functionalization cluster_products Products start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira reduction Reduction (e.g., H₂, Pd/C) start->reduction aryl_product 3-Aryl-8-nitroquinoline suzuki->aryl_product alkynyl_product 3-Alkynyl-8-nitroquinoline sonogashira->alkynyl_product amino_quinoline 3-Iodo-8-aminoquinoline reduction->amino_quinoline buchwald Buchwald-Hartwig Amination (Aryl Halide, Pd catalyst, Base) amino_quinoline->buchwald n_aryl_product 3-Iodo-8-(N-arylamino)quinoline buchwald->n_aryl_product

Caption: Synthetic pathways for the functionalization of this compound.

Potential Application in Kinase Inhibition Signaling Pathway

Quinoline derivatives are known to interact with various biological targets, including protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer. The functionalized quinoline derivatives synthesized from this compound can be screened for their potential as kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_intervention Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Quinoline Functionalized Quinoline Derivative Quinoline->Receptor Inhibition Inhibition

Caption: Potential mechanism of action for quinoline derivatives as kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Iodo-8-nitroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient Iodination: The chosen iodinating reagent or reaction conditions may not be optimal for the C-H activation at the 3-position of the electron-deficient 8-nitroquinoline ring. 2. Catalyst Inactivity: If using a metal catalyst, it may be poisoned or not activated correctly. 3. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.1. Optimize Iodination Conditions: A radical-based direct C-H iodination protocol has been shown to be effective.[1][2] Consider using a system of potassium persulfate (K₂S₂O₈) and sodium iodide (NaI) in the presence of a catalytic amount of a cerium salt like Ce(NO₃)₃·6H₂O.[1][2] Increasing the stoichiometry of sodium iodide to three equivalents can improve the yield.[2] 2. Catalyst Selection: For the radical iodination, cerium salts have been found to be optimal.[1][2] Ensure the catalyst is of good quality and handled correctly. 3. Temperature Adjustment: The reaction has been successfully carried out at 130 °C in dichloroethane (DCE).[2]
Formation of Multiple Isomers 1. Non-selective Iodination: Direct iodination of the quinoline ring can sometimes lead to a mixture of isomers, particularly at the 5- and 8-positions under strongly acidic conditions.[3]1. Utilize a Regioselective Method: The radical-based iodination using K₂S₂O₈/NaI has demonstrated high selectivity for the C3 position of both electron-rich and electron-poor quinolines.[1][2]
Difficult Purification 1. Tar Formation: Harsh reaction conditions, often associated with classical quinoline syntheses, can lead to the formation of tar, which complicates product isolation. 2. Co-elution of Starting Material: Unreacted 8-nitroquinoline may be difficult to separate from the product due to similar polarities.1. Use Milder Conditions: The recommended radical iodination method is generally cleaner than traditional electrophilic aromatic substitution under harsh acidic conditions. 2. Chromatographic Separation: Purify the crude product by column chromatography on silica gel.[1][2] A suitable eluent system will need to be determined empirically, but a gradient of ethyl acetate in hexane is a common starting point for quinoline derivatives.
Reaction Fails to Scale Up 1. Inefficient Heat Transfer: Larger scale reactions may have different heat transfer characteristics, affecting the reaction rate and potentially leading to side reactions. 2. Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing on a larger scale can limit the reaction rate.1. Gradual Scale-Up: Increase the reaction scale in increments to identify and address any scale-dependent issues. 2. Maintain Consistent Reaction Conditions: Ensure that the temperature and stirring rate are effectively maintained at the larger scale. A successful scale-up of the C3 iodination of 8-nitroquinoline to the gram scale has been reported with only a slight decrease in yield.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: A direct, radical-based C-H iodination of 8-nitroquinoline is a highly effective and regioselective method. This approach utilizes potassium persulfate (K₂S₂O₈) as an oxidant and sodium iodide (NaI) as the iodine source, with a catalytic amount of a cerium salt, such as Ce(NO₃)₃·6H₂O. This method has been shown to produce this compound in good yield (around 80%).[1][2]

Q2: My yield of this compound is consistently low. What are the key parameters to optimize?

A2: To improve the yield, focus on the following parameters:

  • Reagent Stoichiometry: Increasing the amount of sodium iodide to three equivalents has been shown to improve the yield.[2]

  • Catalyst: Cerium salts have been identified as optimal for this transformation.[1][2]

  • Temperature: The reaction is typically performed at an elevated temperature, such as 130 °C.[2]

  • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.

Q3: Are there alternative synthetic routes to this compound if the direct iodination of 8-nitroquinoline is unsuccessful?

A3: Yes, an alternative strategy would be a Sandmeyer reaction.[4][5][6][7][8] This would involve the synthesis of 3-amino-8-nitroquinoline, followed by diazotization and subsequent reaction with an iodide salt, typically potassium iodide. While this is a multi-step process, it is a classic and reliable method for introducing iodine into an aromatic ring.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the iodination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To assess the purity and compare it with the starting material.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Standard laboratory safety practices should be followed. Dichloroethane is a hazardous solvent and should be handled in a well-ventilated fume hood. Potassium persulfate is a strong oxidizing agent and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: Direct C3-Iodination of 8-Nitroquinoline

This protocol is adapted from a reported procedure for the regioselective iodination of quinolines.[1][2]

Materials:

  • 8-Nitroquinoline

  • Sodium Iodide (NaI)

  • Potassium Persulfate (K₂S₂O₈)

  • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

  • Dichloroethane (DCE)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a reaction vessel, add 8-nitroquinoline (1 equivalent), sodium iodide (3 equivalents), potassium persulfate (2 equivalents), and cerium(III) nitrate hexahydrate (0.1 equivalents).

  • Add dichloroethane (DCE) as the solvent.

  • Heat the reaction mixture to 130 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Summary

ParameterValueReference(s)
Starting Material 8-Nitroquinoline[1],[2]
Iodine Source Sodium Iodide (NaI)[1],[2]
Oxidant Potassium Persulfate (K₂S₂O₈)[1],[2]
Catalyst Cerium(III) Nitrate Hexahydrate[1],[2]
Solvent Dichloroethane (DCE)[2]
Temperature 130 °C[2]
Reported Yield ~80%[1],[2]
Scaled-up Yield (1.3 g scale) 77%[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: - 8-Nitroquinoline - NaI - K₂S₂O₈ - Ce(NO₃)₃·6H₂O in Dichloroethane react Heat to 130 °C with Stirring start->react monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inefficient Iodination start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Purification Issues start->cause3 solution4 Consider Alternative Route: Sandmeyer Reaction start->solution4 If direct method fails solution1 Use K₂S₂O₈/NaI/Ce³⁺ system cause1->solution1 solution2 Increase NaI stoichiometry Maintain 130 °C cause2->solution2 solution3 Optimize Column Chromatography cause3->solution3

References

Technical Support Center: Iodination of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 8-nitroquinoline.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the iodination of 8-nitroquinoline, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yields are consistently low. What are the possible causes and how can I improve them?

A1: Low yields in the iodination of 8-nitroquinoline can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents as specified in the protocol. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: The reaction temperature is critical. For the radical iodination at the C3 position, maintaining a temperature of 130°C is recommended.[1] Deviations can lead to a sluggish reaction or the formation of side products.

  • Poor Quality of Reagents: The purity of 8-nitroquinoline and the iodinating agents are paramount. Impurities in the starting material can interfere with the reaction. Additionally, ensure that reagents like potassium persulfate have not degraded.

  • Product Loss During Workup: The desired product might be lost during the extraction or purification steps. Ensure proper phase separation during extraction and use the appropriate solvent systems for chromatography.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I minimize them?

A2: The formation of multiple products indicates the occurrence of side reactions. The primary side products are often positional isomers.

  • Formation of Positional Isomers: While radical iodination favors the C3 position, electrophilic iodination can lead to substitution at other positions, primarily C5 and C7.[1][2] The reaction conditions, particularly the type of iodinating agent and solvent, influence the regioselectivity. To favor C3 iodination, a radical pathway using reagents like potassium persulfate and sodium iodide is preferred.[1]

  • Di-iodination: Although less common with the deactivating nitro group, di-iodination can occur, especially with prolonged reaction times or an excess of the iodinating agent.[3] Careful control of stoichiometry and reaction time is essential to minimize this.

  • Degradation of Starting Material: Under harsh conditions, the 8-nitroquinoline itself might degrade. Ensure the reaction temperature does not significantly exceed the recommended value.

To minimize side products, adhere strictly to the recommended reaction conditions for the desired isomer. Purification via column chromatography is typically required to separate the desired product from isomers and other impurities.

Q3: The purification of my iodinated 8-nitroquinoline is proving difficult. What are the best practices for purification?

A3: Purification of iodo-8-nitroquinoline derivatives generally involves column chromatography.

  • Column Chromatography: This is the most effective method for separating positional isomers and other byproducts. A silica gel stationary phase is commonly used. The choice of eluent is critical. A gradient of ethyl acetate in hexane is often effective. Start with a low polarity mixture and gradually increase the polarity to elute the products based on their polarity.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step to obtain a highly pure product. The choice of solvent will depend on the specific isomer and its solubility characteristics.

Q4: My reaction has failed completely, with only starting material remaining. What should I check?

A4: A complete failure of the reaction can be disheartening. Here are some key checkpoints:

  • Reagent Activity: The most common culprit is the activity of the reagents. Potassium persulfate, being an oxidizing agent, can lose its efficacy over time. It is advisable to use a fresh batch. Similarly, ensure the sodium iodide is of good quality.

  • Inert Atmosphere: While not always strictly necessary for all iodination reactions, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might consume the reagents.

  • Radical Quenchers: The presence of radical quenchers in the reaction mixture, even in trace amounts from solvents or glassware, can inhibit a radical-mediated reaction.[1] Ensure all glassware is clean and solvents are of appropriate purity.

Quantitative Data Summary

The following table summarizes the yield of the desired product and potential side products under different reaction conditions.

Starting MaterialIodination MethodProductYield (%)Side ProductsReference
8-NitroquinolineRadical (K₂S₂O₈, NaI)3-Iodo-8-nitroquinoline80%Positional Isomers (C5, C7)[1]
QuinolineElectrophilic (I₂, Ag₂SO₄, H₂SO₄)5-Iodoquinoline20%8-Iodoquinoline (18%), 5,8-Diiodoquinoline (35%)[3]

Experimental Protocols

Key Experiment: C3-Iodination of 8-Nitroquinoline [1]

This protocol outlines the regioselective radical iodination of 8-nitroquinoline at the C3 position.

Materials:

  • 8-Nitroquinoline

  • Potassium Persulfate (K₂S₂O₈)

  • Sodium Iodide (NaI)

  • Manganese Sulfate (MnSO₄)

  • Dichloroethane (DCE)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • To a sealed tube, add 8-nitroquinoline (1 equivalent), potassium persulfate (2 equivalents), sodium iodide (1.2 equivalents), and manganese sulfate (0.2 equivalents).

  • Add dichloroethane as the solvent.

  • Seal the tube and heat the reaction mixture at 130°C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Visualizations

Iodination_of_8_Nitroquinoline Radical_Initiation Radical Initiation (K₂S₂O₈, MnSO₄) Iodine_Radical Iodine Radical (I•) Radical_Initiation->Iodine_Radical Reaction_Pathway Reaction Pathway Iodine_Radical->Reaction_Pathway C3_Iodination C3 Iodination (Major Pathway) Reaction_Pathway->C3_Iodination Radical Mechanism Other_Isomers C5/C7 Iodination (Minor Pathway/Side Reaction) Reaction_Pathway->Other_Isomers Electrophilic Mechanism (under different conditions) This compound This compound (Desired Product) C3_Iodination->this compound Positional_Isomers Positional Isomers (Byproducts) Other_Isomers->Positional_Isomers

Caption: Reaction pathways in the iodination of 8-nitroquinoline.

Troubleshooting_Workflow Check_Yield Low or No Yield? Check_TLC Multiple Spots on TLC? Check_Yield->Check_TLC No Check_Reagents Verify Reagent Quality and Stoichiometry Check_Yield->Check_Reagents Yes Optimize_Purification Optimize Column Chromatography Conditions Check_TLC->Optimize_Purification No (Single side product) Adjust_Conditions Adjust Reaction Conditions to Favor Desired Isomer Check_TLC->Adjust_Conditions Yes Check_Conditions Confirm Reaction Temperature and Time Check_Reagents->Check_Conditions Failed_Reaction Reaction Failure: Consult Further Check_Conditions->Failed_Reaction If issues persist Successful_Product Successful Synthesis of Iodinated 8-Nitroquinoline Optimize_Purification->Successful_Product Adjust_Conditions->Optimize_Purification

Caption: Troubleshooting workflow for the iodination of 8-nitroquinoline.

References

Technical Support Center: Suzuki Coupling of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-iodo-8-nitroquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, an electron-deficient substrate. The electron-withdrawing nitro group can influence the reaction in several ways, making careful optimization of conditions crucial.

Issue 1: Low to No Conversion of Starting Material

  • Question: I am not observing any product formation, and my starting material (this compound) is largely unreacted. What are the likely causes and how can I fix this?

  • Answer: Low or no conversion in a Suzuki coupling with an electron-deficient halide like this compound suggests potential issues with catalyst activity, the base, or solvent conditions, as the oxidative addition step is generally expected to be favorable.[1]

    Possible Causes & Recommended Solutions:

    Cause Explanation Recommended Solution
    Catalyst Inactivity The palladium catalyst may be degraded or unsuitable for this specific transformation. A black precipitate (palladium black) can indicate catalyst decomposition to a less active form.[1][2]Catalyst Screening: While Pd(PPh₃)₄ is a common starting point, consider more electron-rich and bulky phosphine ligands which are often more effective for challenging couplings.[1][2][3] Good alternatives include PdCl₂(dppf), or catalyst systems with ligands like XPhos, SPhos, or RuPhos.[1][4][5] Catalyst Quality: Use a fresh batch of catalyst and handle it under an inert atmosphere to prevent degradation.
    Ineffective Base The base is critical for activating the boronic acid in the transmetalation step.[6] If the base is too weak, insoluble, or incompatible with the system, the reaction will stall.Base Screening: If using standard bases like Na₂CO₃ or K₂CO₃ with limited success, switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[1][7] Aqueous Conditions: For carbonate and phosphate bases, the presence of a small amount of water is often essential for their activity.[1][2] Consider a solvent system like dioxane/water.
    Poor Solubility If any of the reaction components (substrate, boronic acid, base, or catalyst) are not adequately dissolved, the reaction kinetics will be severely hindered.[3]Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent.[3][4] If solubility remains an issue, consider screening other solvents or solvent mixtures.
    Low Reaction Temperature While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures to proceed efficiently. Surprisingly, some Pd/PPh₃ systems show inefficient coupling of aryl iodides at lower temperatures (e.g., 50 °C).[8]Increase Temperature: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C or higher, while monitoring for product formation and potential decomposition.

Issue 2: Formation of Side Products (Dehalogenation and Homocoupling)

  • Question: My reaction is consuming the starting material, but I am observing significant amounts of 8-nitroquinoline (dehalogenation) and/or biaryl product from the boronic acid (homocoupling). How can I minimize these side reactions?

  • Answer: The formation of dehalogenation and homocoupling byproducts points to specific competing reaction pathways that can often be suppressed by adjusting the reaction conditions.

    Possible Causes & Recommended Solutions:

    Side Product Possible Cause Recommended Solution
    Dehalogenation (Formation of 8-nitroquinoline) This occurs when the aryl halide complex undergoes reductive elimination with a hydride source instead of the boronic acid partner.[9] Sources of hydride can include the solvent (e.g., alcohols) or certain bases.Choice of Solvent/Base: Avoid using alcoholic solvents if dehalogenation is a major issue. Ensure the base is not promoting a competing reduction pathway. Optimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed, as this can lead to byproduct formation.
    Homocoupling (Boronic Acid Dimerization) Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[9] It can also occur if the transmetalation step is slow compared to the homocoupling pathway.Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This minimizes the oxygen content that promotes homocoupling. Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to ensure the catalytic cycle starts efficiently, reducing the amount of Pd(II) that can promote homocoupling.[9]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of this compound?

A1: For an electron-deficient aryl iodide, a good starting point is a robust, general catalyst system. Pd(PPh₃)₄ (5 mol%) is a classic choice. However, for more challenging couplings or to improve yields, catalyst systems with bulky, electron-rich phosphine ligands are often superior.[2][3] Consider screening PdCl₂(dppf) or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[4][5]

Q2: What is the optimal base and solvent combination for this reaction?

A2: There is no single "best" combination, and screening is often necessary. A common and effective starting point is K₂CO₃ or K₃PO₄ as the base in a 4:1 to 5:1 mixture of 1,4-dioxane and water.[1][10] The water is crucial for dissolving and activating the inorganic base.[2] If these conditions fail, switching to a stronger base like Cs₂CO₃ may be beneficial.

Q3: How does the nitro group at the 8-position affect the Suzuki coupling?

A3: The electron-withdrawing nitro group makes the quinoline ring electron-deficient. This has two main effects:

  • Facilitates Oxidative Addition: The C-I bond is more polarized, which should make the initial oxidative addition of the palladium(0) catalyst easier and faster.[11] This is often the rate-limiting step in the catalytic cycle.[5]

  • Potentially Slower Transmetalation: While not always the case, highly electron-deficient systems can sometimes exhibit slower rates of transmetalation.[12] Careful selection of the base and solvent is key to ensuring this step is efficient.

Q4: My boronic acid is unstable. How can I improve the reaction outcome?

A4: Boronic acid instability, leading to degradation (protodeboronation), is a common cause of low yields.[9][12]

  • Use a Boronate Ester: Pinacol boronate esters (Bpin) are generally more stable than their corresponding boronic acids and can be used as effective substitutes.

  • Use Stoichiometry: Use a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents) to compensate for any degradation during the reaction.

  • Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can accelerate decomposition.

Experimental Protocols & Data

Table 1: Screening of Reaction Conditions for the Suzuki Coupling of this compound
Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent (v/v) Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10045
2Pd(OAc)₂ (2.5)PPh₃ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)10042
3PdCl₂(dppf) (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10078
4Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2)Dioxane/H₂O (4:1)10085
5Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (3)Dioxane/H₂O (4:1)10092
6Pd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (3)Dioxane/H₂O (4:1)10090
7Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (3)Toluene/H₂O (5:1)11088
8Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (3)DMF10065
Optimized Experimental Protocol

Based on the screening data, the following protocol is recommended as an optimized starting point:

  • Reagent Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Loading: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low/No Conversion CheckCatalyst Screen Catalyst/Ligand (e.g., PdCl₂(dppf), SPhos) Start->CheckCatalyst Is catalyst active? CheckBase Screen Base (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase Still low yield Success Reaction Successful CheckCatalyst->Success Yield improves CheckSolvent Optimize Solvent/Water Content CheckBase->CheckSolvent Still low yield CheckBase->Success Yield improves CheckTemp Increase Temperature (e.g., 80°C -> 100°C) CheckSolvent->CheckTemp Still low yield CheckSolvent->Success Yield improves CheckTemp->Success Yield improves

Caption: A logical workflow for troubleshooting low conversion in the Suzuki coupling.

References

Preventing dehalogenation of 3-Iodo-8-nitroquinoline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Iodo-8-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation (or hydrodehalogenation) during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation (specifically, hydrodehalogenation) is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, yielding the byproduct 8-nitroquinoline. This is problematic because it consumes your starting material, reduces the yield of the desired product, and complicates the purification process. The strong electron-withdrawing nature of the 8-nitro group activates the carbon-iodine bond, making it more susceptible to this side reaction under certain cross-coupling conditions.

Q2: What are the most common causes of dehalogenation in my palladium-catalyzed reaction?

A2: Dehalogenation in Pd-catalyzed cross-coupling reactions is often caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources within your reaction mixture:

  • Solvent: Solvents like DMF, alcohols, or even trace water can act as hydride sources.[1][2]

  • Base: Certain bases, particularly when combined with specific solvents or ligands, can promote the formation of Pd-H.

  • Reagents: Impurities in reagents or the degradation of starting materials can sometimes provide a source of hydrogen.

  • Ligands: While ligands are essential, some phosphine ligands can participate in pathways that lead to dehalogenation.[1]

Q3: Can my choice of cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille) influence the amount of dehalogenation?

A3: Yes. The kinetics and mechanism of each named reaction are different, which can affect the likelihood of dehalogenation. If the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the intermediate aryl-palladium complex has more time to undergo side reactions.[3] For example, issues with the transmetalation step in a Suzuki coupling can allow the competing dehalogenation pathway to become more significant.[4]

Q4: How can I quickly check if dehalogenation is occurring in my experiment?

A4: The most straightforward method is to monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should run a standard of the potential byproduct, 8-nitroquinoline, alongside your reaction mixture. A spot or peak corresponding to the mass and retention time of 8-nitroquinoline is a clear indicator of dehalogenation.

Troubleshooting Guide

This guide addresses the specific issue of observing the dehalogenated byproduct, 8-nitroquinoline, in your reaction mixture.

Problem: Significant formation of 8-nitroquinoline byproduct.

The logical workflow below can help you diagnose and solve the issue.

G cluster_start cluster_reagents Step 1: Reagent & Solvent Purity cluster_catalyst Step 2: Catalyst System cluster_conditions Step 3: Reaction Conditions cluster_end start Dehalogenation Observed (8-Nitroquinoline Detected) reagents Use Anhydrous Solvents (e.g., freshly distilled THF/Toluene). Use High-Purity Reagents. start->reagents check1 Re-run Reaction. Still seeing byproduct? reagents->check1 catalyst Change Ligand or Precatalyst. Try bulky phosphines (e.g., P(t-Bu)3) or NHC ligands (e.g., IPr). [15] check1->catalyst Yes end_ok Problem Solved check1->end_ok No check2 Re-run Reaction. Still seeing byproduct? catalyst->check2 conditions Modify Base and Temperature. Try a weaker, non-coordinating base (e.g., Cs2CO3, K3PO4). Lower the reaction temperature. check2->conditions Yes check2->end_ok No check3 Re-run Reaction. Still seeing byproduct? conditions->check3 check3->end_ok No end_consult Consult Advanced Literature (e.g., Additives, Bimetallic Catalysts [3, 8]) check3->end_consult Yes

Caption: Troubleshooting workflow for preventing dehalogenation.

Data Summary: Recommended vs. Problematic Conditions

The following table summarizes general recommendations for minimizing dehalogenation in cross-coupling reactions with activated aryl iodides like this compound.

ParameterRecommended to Minimize DehalogenationConditions Prone to DehalogenationRationale
Solvent Anhydrous Toluene, Dioxane, THFAlcohols (MeOH, EtOH), DMF, excess waterAlcohols, water, and DMF can act as hydride sources for the Pd-H species that causes dehalogenation.[1][2][5]
Base K₃PO₄, Cs₂CO₃, CsFStrong alkoxides (NaOtBu), Et₃N (in some cases)Stronger, more coordinating bases can sometimes facilitate side reactions. Weaker inorganic bases are often preferred.[2][6]
Catalyst/Ligand Pd₂(dba)₃, Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr).[6]Pd(PPh₃)₄ (can be effective but sometimes problematic)Bulky ligands can accelerate the desired reductive elimination step relative to competing dehalogenation.[5]
Atmosphere Strictly Inert (Argon or Nitrogen)Air, moistureOxygen can degrade catalysts and ligands, while moisture is a potential hydrogen source.[7]
Temperature Lowest effective temperature (start at RT or 50°C and slowly increase)High temperatures (e.g., >100-120°C)Higher temperatures can increase the rate of all reactions, including undesired dehalogenation.

Key Experimental Protocols

Below are recommended starting protocols for Suzuki and Sonogashira couplings with this compound, designed to minimize the risk of dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an arylboronic acid with this compound.

1. Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.03 eq, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)[8]

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)[8]

  • Inert atmosphere (Argon or Nitrogen)

2. Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.[8]

  • Add the anhydrous dioxane, followed by the water, via syringe.

  • Stir the mixture at 80-100°C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne with this compound using a standard Pd/Cu co-catalyst system.[7][9]

1. Reagents & Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)[7]

  • Anhydrous Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or Toluene

  • Inert atmosphere (Argon or Nitrogen)

2. Procedure:

  • To an oven-dried reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (THF or Toluene) followed by the amine base under an inert atmosphere.[7]

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50°C) if necessary. Monitor by TLC or LC-MS. Aryl iodides are often reactive enough for mild conditions.[10]

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Catalytic Cycle Visualization:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu_i Cu(I)I cu_alkyne Cu(I)-C≡CR cu_alkyne->pd2_aryl cu_alkyne->cu_i alkyne H-C≡CR + Base alkyne->cu_alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.[10]

References

Stability issues of 3-Iodo-8-nitroquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-iodo-8-nitroquinoline under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

While specific stability data for this compound is limited, based on the chemistry of related nitroaromatic and iodo-substituted compounds, several potential stability issues can be anticipated in acidic environments. The quinoline nitrogen can be protonated in acidic media, which can alter the electronic properties and reactivity of the molecule, potentially leading to degradation.[1] Nitro compounds, in general, can be unstable in both acidic and basic mediums.[1]

Q2: What are the likely degradation products of this compound in an acidic medium?

Under acidic conditions, two primary degradation pathways can be postulated:

  • Hydrolysis of the nitro group: The nitro group can be susceptible to hydrolysis, which could potentially lead to the formation of 8-hydroxy-3-iodoquinoline.

  • Protodeiodination: The carbon-iodine bond can be labile under certain acidic conditions, potentially leading to the replacement of the iodine atom with a hydrogen atom to form 8-nitroquinoline.

The presence of both electron-withdrawing groups (nitro and iodo) on the quinoline ring can influence the overall stability, and the specific degradation products may vary depending on the acid concentration, temperature, and presence of other reagents.

Q3: At what pH range should I be concerned about the stability of this compound?

As a general guideline, increased acidity (lower pH) is expected to accelerate degradation. For some related compounds, degradation is observed to increase at a pH below 4.[2] It is recommended to conduct preliminary stability studies at the intended experimental pH to determine the compound's stability under your specific conditions.

Q4: How can I visually detect degradation of my this compound sample?

A change in the color or clarity of your solution can be an initial indicator of degradation. The formation of precipitates or a shift in the solution's color may suggest that the compound is not stable under the experimental conditions. However, visual inspection is not a substitute for analytical characterization.

Q5: What are the recommended storage conditions for this compound solutions?

For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. If solutions are required, it is advisable to prepare them fresh in a high-purity, dry, aprotic solvent. If an acidic aqueous solution must be used, it should be prepared immediately before use and maintained at a low temperature to minimize degradation.

Troubleshooting Guide

Issue 1: Unexpected experimental results or a significant loss of biological activity.

If you observe unexpected results or a loss of the expected activity of this compound in your assay, consider the possibility of compound degradation. The following workflow can help you troubleshoot this issue.

G Troubleshooting Workflow for Unexpected Results A Unexpected Experimental Results (e.g., loss of activity) B Check for Obvious Signs of Degradation (color change, precipitate) A->B C Analyze Sample by HPLC/LC-MS B->C D Compare to a Freshly Prepared Standard C->D E Degradation Confirmed D->E Discrepancy Found F No Degradation Observed D->F No Discrepancy G Optimize Experimental Conditions: - Increase pH - Lower Temperature - Reduce Incubation Time E->G H Investigate Other Experimental Parameters (e.g., reagent purity) F->H I Re-run Experiment G->I H->I

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: Appearance of unknown peaks in my HPLC/LC-MS analysis.

The presence of new peaks in your chromatogram that are not present in a freshly prepared standard is a strong indication of degradation. The following table lists potential degradation products and their expected relative retention times in reverse-phase HPLC.

Potential Degradation ProductExpected Change in Retention Time (vs. Parent)Rationale
8-NitroquinolineEarlierLoss of the iodo group reduces hydrophobicity.
8-Hydroxy-3-iodoquinolineEarlierReplacement of the nitro group with a more polar hydroxyl group.
8-HydroxyquinolineMuch EarlierLoss of both the iodo and nitro groups, and gain of a hydroxyl group, significantly increases polarity.

Issue 3: Low yield in a synthetic reaction where this compound is a reactant in an acidic medium.

If this compound is a starting material in a reaction performed under acidic conditions, its degradation can lead to lower yields of the desired product. To mitigate this, consider the following:

  • Use the mildest possible acidic conditions: Opt for weaker acids or buffered systems if the reaction chemistry allows.

  • Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to the acidic environment.

  • Lower the reaction temperature: If the reaction kinetics permit, running the reaction at a lower temperature can reduce the rate of degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Acidic Buffer

This protocol provides a general method to evaluate the stability of this compound at a specific acidic pH.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO.

    • Prepare the desired acidic buffer (e.g., 100 mM citrate buffer, pH 3.0).

  • Incubation:

    • In a clean vial, add a known volume of the acidic buffer.

    • Spike in a small volume of the this compound stock solution to achieve the final desired concentration (e.g., 100 µM).

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench any further degradation by diluting the aliquot in the HPLC mobile phase or a neutral buffer.

  • Analysis:

    • Analyze the samples by a validated HPLC method (see Protocol 2) to quantify the remaining parent compound and any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: Reverse-Phase HPLC Method for this compound

This method is a starting point for the analysis of this compound and its potential degradation products.[3][4][5][6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

G Postulated Acid-Catalyzed Degradation of this compound cluster_0 Acidic Conditions (H+) A This compound B 8-Nitroquinoline A->B Protodeiodination C 8-Hydroxy-3-iodoquinoline A->C Hydrolysis G Hypothetical Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Cascade (e.g., MAPK pathway) B->C D Transcription Factor Activation C->D E Gene Expression (Proliferation, Survival) D->E F This compound (in acidic lysosome) F->C Inhibition

References

Scaling up the synthesis of 3-Iodo-8-nitroquinoline for lab production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the laboratory-scale synthesis of 3-Iodo-8-nitroquinoline.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis, presented in a question-and-answer format.

ID Question Answer
SYN-01 My nitration reaction of quinoline is extremely vigorous and difficult to control upon adding sulfuric acid. How can I manage this?The nitration of quinoline is a highly exothermic reaction. To moderate it, ensure slow, dropwise addition of the nitrating mixture ( nitric acid in sulfuric acid) while maintaining a low temperature with an ice or ice/salt bath. Vigorous stirring is crucial to dissipate heat and prevent localized hotspots which can lead to runaway reactions and increased formation of side products.
SYN-02 The yield of the desired 8-nitroquinoline isomer is low, with a high proportion of the 5-nitroquinoline isomer. How can I improve the ratio?The ratio of 5- and 8-nitroquinoline is sensitive to reaction conditions. While a mixture is always expected, running the nitration at a strictly controlled temperature, typically between 0-10°C, can favor the formation of the 8-nitro isomer. Procedures for separating the isomers are well-documented and crucial for obtaining pure starting material for the subsequent step.[1][2]
IOD-01 I am observing very low to no conversion during the iodination of 8-nitroquinoline. What are the likely causes?This is a common issue. The quinoline ring, especially with a deactivating nitro group, is electron-deficient and resistant to electrophilic substitution.[3] Several factors could be at play: 1. Insufficiently reactive iodinating agent: Molecular iodine (I₂) alone is a weak electrophile.[4] An oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid catalyst is often required to generate a more potent iodinating species like the iodonium ion (I⁺).[4][5] 2. Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. The optimal temperature needs to be determined empirically. 3. Reversibility: Electrophilic iodination can be reversible.[5] The presence of an oxidizing agent can help drive the reaction to completion by consuming the HI byproduct.
IOD-02 My TLC analysis shows multiple product spots after the iodination reaction. What are these side products?Multiple spots could indicate the formation of di-iodinated species or other positional isomers. Although the 8-nitro group directs iodination to the 3-position, minor substitution at other positions can occur, especially under harsh conditions. Over-iodination can be minimized by using a controlled stoichiometry of the iodinating agent (e.g., 1.0-1.2 equivalents).
PUR-01 I'm having difficulty purifying the final this compound product. It seems to decompose on my silica gel column.Quinoline derivatives, particularly those with activating or sensitive groups, can be unstable on standard silica gel.[6] Consider the following purification strategies: 1. Deactivated Silica: Use silica gel deactivated with a base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites. 2. Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel.[6] 3. Crystallization: This is often the best method for purifying the final product on a larger scale.[7] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/hexanes) to find suitable conditions for recrystallization.
PUR-02 After workup of the iodination reaction, I can't find my product in the organic layer. Where did it go?Your product may be more polar than expected and could be partially soluble in the aqueous layer, especially if the workup involved acidic or basic washes that could protonate the quinoline nitrogen.[8] Always check all layers (aqueous and organic) by TLC before discarding them. If the product is in the aqueous layer, you may need to adjust the pH to neutralize the molecule and perform further extractions.[8]

Experimental Protocols

The synthesis of this compound is typically performed in two key stages.

Stage 1: Synthesis and Isolation of 8-Nitroquinoline

This procedure is adapted from established methods for quinoline nitration.[1][2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add quinoline to concentrated sulfuric acid while cooling in an ice/salt bath, maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0°C. Add this mixture dropwise to the quinoline solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling to precipitate the crude nitroquinoline isomers.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Isomer Separation: The separation of 5-nitroquinoline and 8-nitroquinoline can be achieved by fractional crystallization or by forming hydrohalide salts.[1][2] For example, dissolving the mixture in wet dimethylformamide (DMF) and heating, followed by cooling, can selectively crystallize the hydrochloride salt of 5-nitroquinoline, leaving the 8-nitroquinoline isomer in the filtrate.[1][2] The 8-nitroquinoline can then be precipitated by adjusting the pH of the filtrate.[1]

Stage 2: Electrophilic Iodination of 8-Nitroquinoline

This representative protocol is based on general methods for the iodination of deactivated aromatic systems.

  • Reaction Setup: To a flask protected from light, add 8-nitroquinoline and a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidizing agent (e.g., periodic acid, nitric acid) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to a temperature between 60-100°C. The optimal temperature and reaction time (typically 4-24 hours) must be determined by monitoring the reaction progress via TLC or HPLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into an ice-water mixture.

  • Quenching: Add a solution of sodium thiosulfate or sodium sulfite to quench any unreacted iodine.

  • Neutralization & Extraction: Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography (using a deactivated stationary phase if necessary) to yield this compound.

Quantitative Data Summary

The following tables provide representative data for the synthesis. Note that conditions for the iodination step may require optimization.

Table 1: Representative Reaction Parameters for Synthesis of 8-Nitroquinoline

ParameterValueNotes
Reactants Quinoline, Nitric Acid, Sulfuric Acid
Stoichiometry (HNO₃) 1.1 - 1.5 equivalentsUsing excess nitric acid can lead to dinitration.
Temperature 0 - 10 °CCrucial for controlling exotherm and isomer ratio.[1]
Reaction Time 3 - 5 hoursMonitor by TLC for consumption of starting material.
Typical Yield (Isomer Mix) 85 - 95%
Typical Yield (Isolated 8-NQ) 35 - 45%Yield after separation from the 5-nitro isomer.[1]

Table 2: Representative Reaction Parameters for Iodination of 8-Nitroquinoline

ParameterValueNotes
Reactants 8-Nitroquinoline, Iodine (I₂), Periodic Acid (HIO₄)NIS or other I⁺ sources can also be used.
Solvent Glacial Acetic Acid / Sulfuric AcidSulfuric acid can increase the reactivity of the iodinating agent.
Stoichiometry (Iodine Source) 1.0 - 1.2 equivalentsExcess can lead to di-iodination.
Temperature 80 - 100 °CRequires optimization; higher temperatures may cause decomposition.
Reaction Time 4 - 24 hoursReaction is often slow; monitor by TLC or HPLC.
Typical Yield 40 - 60%Highly dependent on optimized conditions.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G cluster_0 Stage 1: 8-Nitroquinoline Synthesis cluster_1 Stage 2: Iodination cluster_2 Purification Quinoline Quinoline + H₂SO₄ Nitration Nitration (HNO₃/H₂SO₄, 0-10°C) Quinoline->Nitration Workup1 Quench on Ice & Neutralization Nitration->Workup1 IsomerMix Crude Isomer Mix (5-NQ & 8-NQ) Workup1->IsomerMix Separation Isomer Separation (e.g., Fractional Crystallization) IsomerMix->Separation EightNQ Pure 8-Nitroquinoline Separation->EightNQ Iodination Iodination (e.g., I₂/Oxidant, 80-100°C) EightNQ->Iodination Workup2 Quench & Neutralization Iodination->Workup2 Extraction Solvent Extraction Workup2->Extraction CrudeProduct Crude this compound Extraction->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting low conversion rates in 3-Iodo-8-nitroquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 3-iodo-8-nitroquinoline.

Troubleshooting Guide: Low Conversion Rates

Low yields in the synthesis of this compound can be frustrating. This guide addresses common issues for the two primary synthetic routes: Direct C-H Iodination and the Sandmeyer Reaction.

Method 1: Direct C-H Iodination of 8-Nitroquinoline

This method offers a direct approach to this compound and has been reported with high yields (up to 80%).[1] However, deviations from the optimal conditions can lead to significantly lower conversions.

FAQs for Direct C-H Iodination

  • Q1: My reaction yield is significantly lower than the reported 80%. What are the most likely causes?

    A1: Low yields in this reaction are often traced back to several key factors:

    • Suboptimal Reaction Temperature: The reaction is typically conducted at 130°C.[2] Lower temperatures will result in a slower reaction rate and incomplete conversion.

    • Reagent Quality and Stoichiometry: The purity and amounts of all reagents are critical. Ensure you are using the correct equivalents of sodium iodide, potassium persulfate, cerium(III) nitrate hexahydrate, and trifluoroacetic acid.

    • Inefficient Radical Initiation: Potassium persulfate (K₂S₂O₈) acts as the radical initiator. If it has degraded due to improper storage (exposure to moisture), it will be less effective.[2][3]

    • Presence of Radical Quenchers: Any impurities in the starting materials or solvent that can act as radical scavengers will inhibit the reaction.

  • Q2: What is the role of each reagent in the direct iodination reaction?

    A2: Understanding the function of each component can help in troubleshooting:

    • 8-Nitroquinoline: The starting material.

    • Sodium Iodide (NaI): The source of iodine.

    • Potassium Persulfate (K₂S₂O₈): A strong oxidizing agent that initiates the formation of iodine radicals.[2][4] It decomposes upon heating to generate sulfate radicals, which then oxidize iodide to iodine radicals.

    • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O): Acts as a Lewis acid catalyst, which can enhance the reaction rate and yield.[2]

    • Trifluoroacetic Acid (TFA): The addition of an acid can increase the yield.

    • 1,2-Dichloroethane (DCE): The solvent for this reaction.

  • Q3: I am observing multiple spots on my TLC plate, including what I suspect to be di-iodinated product. How can I avoid this?

    A3: The formation of di-iodinated byproducts can occur, especially with prolonged reaction times or an excess of the iodinating agent. To minimize this:

    • Strictly control the stoichiometry of sodium iodide.

    • Monitor the reaction closely by TLC. Stop the reaction once the starting material is consumed and before significant amounts of the di-iodinated product are formed.

    • Consider a slightly lower reaction temperature , although this may require a longer reaction time and a careful balance to avoid incomplete conversion.

  • Q4: Can I use a different solvent?

    A4: While 1,2-dichloroethane (DCE) is the reported solvent for this reaction, other high-boiling point, non-reactive solvents could potentially be used. However, any deviation from the established protocol should be carefully optimized, as the solvent can significantly impact the reaction's success.

Data Presentation: Optimization of Direct Iodination of Quinoline

While specific data for 8-nitroquinoline is limited, the following table on the optimization of the iodination of quinoline provides valuable insights into the importance of reaction components.

EntryMetal SaltOxidantSolventYield (%)
1MnSO₄K₂S₂O₈DCE
2SnCl₂·2H₂OK₂S₂O₈DCE
3CoCl₂·6H₂OK₂S₂O₈DCE
4Bi(NO₃)₃·5H₂OK₂S₂O₈DCE35
5Ni(NO₃)₂·6H₂OK₂S₂O₈DCE30
6Ce(NO₃)₃·6H₂OK₂S₂O₈DCE40
7Ce(NO₃)₃·6H₂O + TFAK₂S₂O₈DCE65
8Ce(NO₃)₃·6H₂O + TFAOxone®DCE45
9Ce(NO₃)₃·6H₂O + TFA(NH₄)₂S₂O₈DCE55
10Ce(NO₃)₃·6H₂O + TFANaIO₄DCE20
11Ce(NO₃)₃·6H₂O + TFAH₂O₂DCE
12Ce(NO₃)₃·6H₂O + TFAK₂S₂O₈DCE85

Adapted from a study on the direct iodination of quinoline. All reactions were performed at 130°C. Yields are for 3-iodoquinoline.[2]

Method 2: Sandmeyer Reaction of 3-Amino-8-nitroquinoline

The Sandmeyer reaction is a classic method for introducing a halide into an aromatic ring via a diazonium salt intermediate.

FAQs for the Sandmeyer Reaction

  • Q1: My Sandmeyer reaction is giving a very low yield or failing completely. What should I check first?

    A1: The success of a Sandmeyer reaction hinges on the successful formation and stability of the diazonium salt. Key troubleshooting steps include:

    • Incomplete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. This can be tested with starch-iodide paper; a positive test for excess nitrous acid (a blue-black color) indicates the amine has been consumed.

    • Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.

    • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can lead to incomplete diazotization.

  • Q2: I am observing a lot of dark, tarry byproducts. What is causing this?

    A2: The formation of dark, polymeric materials is often a sign of diazonium salt decomposition and subsequent radical side reactions. This can be caused by:

    • Elevated Temperatures: Allowing the reaction temperature to rise above 5°C during diazotization.

    • Presence of Impurities: Impurities in the starting materials or solvents can catalyze the decomposition of the diazonium salt.

    • Incorrect pH: The reaction should be sufficiently acidic to ensure the formation of nitrous acid and stabilize the diazonium salt.

  • Q3: Can I use a different copper salt?

    A3: The classic Sandmeyer reaction for iodination often uses potassium iodide (KI) and does not strictly require a copper catalyst.[5] If you are performing a copper-catalyzed variation, copper(I) iodide (CuI) would be the appropriate reagent.

Experimental Protocols

Protocol 1: Direct C-H Iodination of 8-Nitroquinoline

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 8-Nitroquinoline

  • Sodium Iodide (NaI)

  • Potassium Persulfate (K₂S₂O₈)

  • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

  • Trifluoroacetic Acid (TFA)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a sealed tube, add 8-nitroquinoline (1 mmol), sodium iodide (3 mmol), potassium persulfate (2 mmol), cerium(III) nitrate hexahydrate (0.2 mmol), and 1,2-dichloroethane (5 mL).

  • Add trifluoroacetic acid (1 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 130°C for 12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.

Protocol 2: Sandmeyer Reaction of 3-Amino-8-nitroquinoline

This is a general protocol for a Sandmeyer-type iodination.

Materials:

  • 3-Amino-8-nitroquinoline

  • Hydrochloric acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • Dissolve 3-amino-8-nitroquinoline (1 mmol) in a mixture of concentrated hydrochloric acid and water at 0°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, keeping the temperature below 5°C.

    • Stir the mixture at 0-5°C for 30 minutes. Check for complete diazotization using starch-iodide paper.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 mmol) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Troubleshooting_Direct_Iodination start Low Yield in Direct Iodination reagent_purity Check Reagent Purity (8-Nitroquinoline, NaI, K2S2O8) start->reagent_purity Possible Cause temp_control Verify Reaction Temperature (Should be 130°C) start->temp_control Possible Cause byproducts Analyze for Byproducts (e.g., di-iodinated species) start->byproducts Possible Cause solution1 Use fresh, high-purity reagents. Store K2S2O8 in a desiccator. reagent_purity->solution1 Solution solution2 Ensure accurate temperature monitoring and stable heating. temp_control->solution2 Solution solution3 Optimize reaction time via TLC monitoring. Adjust stoichiometry of NaI. byproducts->solution3 Solution Sandmeyer_Reaction_Workflow start Start: 3-Amino-8-nitroquinoline diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium_salt 8-Nitroquinoline-3-diazonium Chloride diazotization->diazonium_salt Intermediate iodination Iodination (KI) diazonium_salt->iodination product This compound iodination->product

References

Characterization of unexpected byproducts in 3-Iodo-8-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-8-nitroquinoline.

Troubleshooting Guide

Unexpected byproducts and reaction inefficiencies are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the iodination of 8-nitroquinoline.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low to No Product Formation 1. Inactive iodinating agent. 2. Insufficient reaction temperature. 3. Poor quality of starting material (8-nitroquinoline).1. Use freshly opened or properly stored N-Iodosuccinimide (NIS). 2. Ensure the reaction mixture reaches the specified temperature (e.g., 130°C in DCE). 3. Purify the starting 8-nitroquinoline by recrystallization.Increased conversion to the desired this compound.
Formation of Multiple Isomers 1. Reaction conditions favoring electrophilic substitution on the quinoline ring. 2. Nitration of 3-iodoquinoline as an alternative synthetic route can lead to a mixture of nitro-isomers.1. For the iodination of 8-nitroquinoline, the use of a radical initiator can promote C3 selectivity.[1] 2. If using the nitration route, careful control of temperature and nitrating agent stoichiometry is crucial. Separation of isomers will likely be required.Improved regioselectivity towards this compound.
Presence of Di-iodinated Byproducts 1. Excess of the iodinating agent. 2. Prolonged reaction time.1. Use a controlled stoichiometry of the iodinating agent (e.g., 1.0 to 1.2 equivalents of NIS). 2. Monitor the reaction progress by TLC or GC-MS and quench the reaction upon consumption of the starting material.Minimization of di-iodinated species in the crude product.
Complex Crude Mixture with Tar-like Substances 1. High reaction temperatures leading to decomposition. 2. Side reactions due to impurities in solvents or reagents.1. Maintain strict temperature control throughout the reaction. 2. Use anhydrous and high-purity solvents and reagents.A cleaner crude product, simplifying the purification process.
Difficulty in Product Purification 1. Similar polarities of the product and byproducts (e.g., isomers). 2. Presence of highly colored impurities.1. Employ column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). 2. Treat the crude product with activated carbon to remove colored impurities before chromatography.Isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The direct, regioselective C-H iodination of 8-nitroquinoline at the C3 position is a reported efficient method.[1] This approach often utilizes an iodinating agent like N-Iodosuccinimide (NIS) and can be performed under conditions that favor a radical mechanism to achieve high selectivity for the 3-iodo isomer.

Q2: What are the likely isomeric byproducts I might encounter?

A2: In quinoline chemistry, the formation of positional isomers is a common issue. During the synthesis of this compound, potential isomeric byproducts could include other iodo-8-nitroquinoline isomers (e.g., 5-iodo-8-nitroquinoline) or, if the synthetic route involves nitration of 3-iodoquinoline, other nitro-isomers (e.g., 3-iodo-5-nitroquinoline). The formation of these isomers is highly dependent on the reaction conditions.

Q3: How can I distinguish between the desired product and its isomers?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers. Subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential. The substitution pattern on the quinoline ring will result in distinct chemical shifts and coupling constants in the 1H NMR spectrum, and unique fragmentation patterns in the mass spectrum.

Q4: Can di-iodination of the 8-nitroquinoline starting material occur?

A4: Yes, di-iodination is a potential side reaction, especially if an excess of the iodinating agent is used or the reaction is allowed to proceed for an extended period after the consumption of the starting material. This would result in the formation of di-iodo-8-nitroquinoline species.

Q5: My reaction appears to be proceeding via a radical mechanism. What kind of unexpected byproducts should I look for?

A5: Radical reactions can sometimes lead to dimerization or polymerization of the starting material or intermediates. The Sandmeyer reaction, another radical-based method for introducing halogens, is known to produce biaryl byproducts. While not explicitly reported for the direct iodination of 8-nitroquinoline, it is a possibility to be aware of during characterization of the crude product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Regioselective Iodination of 8-Nitroquinoline [1]

Materials:

  • 8-nitroquinoline

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 8-nitroquinoline (1.0 eq.) in anhydrous dichloromethane, add N-Iodosuccinimide (1.2 eq.).

  • The reaction mixture is stirred at reflux (or a specified elevated temperature, e.g., 130°C if using a sealed vessel and a higher boiling solvent like 1,2-dichloroethane) and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: General Procedure for Purification of Crude this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent to be used for chromatography.

  • (Optional) If the solution is highly colored, add a small amount of activated carbon, stir for 15-20 minutes, and then filter through a pad of celite to remove the carbon.

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Load the concentrated crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_of_3_Iodo_8_nitroquinoline 8-Nitroquinoline 8-Nitroquinoline This compound This compound 8-Nitroquinoline->this compound NIS, Solvent, Heat

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction 8-Nitroquinoline 8-Nitroquinoline This compound This compound 8-Nitroquinoline->this compound NIS (1.2 eq) Di-iodo-8-nitroquinoline Di-iodo-8-nitroquinoline This compound->Di-iodo-8-nitroquinoline Excess NIS

Caption: Potential formation of a di-iodinated byproduct.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Temperature and Time check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, MS) check_conditions->analyze_crude isomer_issue Isomeric Byproducts Detected? analyze_crude->isomer_issue diiodination_issue Di-iodinated Byproducts Detected? isomer_issue->diiodination_issue No modify_conditions Modify Reaction Conditions (e.g., radical initiator) isomer_issue->modify_conditions Yes optimize_purification Optimize Purification Protocol diiodination_issue->optimize_purification No adjust_stoichiometry Adjust Iodinating Agent Stoichiometry diiodination_issue->adjust_stoichiometry Yes end Improved Synthesis optimize_purification->end adjust_stoichiometry->end modify_conditions->end

Caption: A logical workflow for troubleshooting the synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Iodo-8-nitroquinoline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of 3-Iodo-8-nitroquinoline, alongside two relevant quinoline derivatives: 3-Iodoquinoline and 8-nitroquinoline.

Due to the limited availability of experimental NMR data for this compound and 3-Iodoquinoline, this guide utilizes predicted spectral data for these compounds, generated through computational methods. This predicted data is then compared with experimental data for 8-nitroquinoline to provide a valuable analytical reference.

Comparative NMR Data Analysis

The introduction of iodo and nitro substituents onto the quinoline scaffold significantly influences the electronic environment of the protons and carbons, leading to distinct chemical shifts in their respective NMR spectra.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these quinoline derivatives are characterized by signals in the aromatic region, typically between 7.0 and 9.5 ppm. The presence of the electron-withdrawing nitro group in this compound and 8-nitroquinoline generally leads to a downfield shift of the protons, particularly those on the same ring. The iodine atom in this compound and 3-Iodoquinoline also influences the chemical shifts of nearby protons.

Proton This compound (Predicted, CDCl₃) Chemical Shift (δ, ppm) 3-Iodoquinoline (Predicted, CDCl₃) Chemical Shift (δ, ppm) 8-nitroquinoline (Experimental, CDCl₃) Chemical Shift (δ, ppm)
H-29.15 (d, J=2.0 Hz)8.90 (d, J=2.2 Hz)9.05 (dd, J=4.2, 1.7 Hz)
H-3--7.50 (dd, J=8.4, 4.2 Hz)
H-48.50 (d, J=2.0 Hz)8.30 (s)8.25 (dd, J=8.4, 1.7 Hz)
H-58.10 (dd, J=8.4, 1.6 Hz)7.80 (d, J=8.1 Hz)7.90 (dd, J=7.7, 1.3 Hz)
H-67.60 (t, J=8.0 Hz)7.55 (ddd, J=8.1, 6.9, 1.2 Hz)7.60 (t, J=8.0 Hz)
H-77.95 (dd, J=7.6, 1.6 Hz)7.70 (ddd, J=8.5, 6.9, 1.5 Hz)8.00 (dd, J=8.3, 1.3 Hz)
H-8-8.10 (d, J=8.5 Hz)-
¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide insight into the carbon framework of the molecules. The substituent effects are more pronounced in the carbon spectra. The carbon atom directly attached to the iodine (C-3) in this compound and 3-Iodoquinoline is expected to show a significantly upfield chemical shift due to the heavy atom effect. The nitro group at the C-8 position will deshield the adjacent carbons.

Carbon This compound (Predicted, CDCl₃) Chemical Shift (δ, ppm) 3-Iodoquinoline (Predicted, CDCl₃) Chemical Shift (δ, ppm) 8-nitroquinoline (Experimental, CDCl₃) Chemical Shift (δ, ppm)
C-2152.0151.5151.2
C-395.093.0121.9
C-4145.0138.0136.4
C-4a128.5127.5128.7
C-5130.0129.0126.5
C-6125.0127.0130.2
C-7138.0128.0124.1
C-8122.0130.5146.5
C-8a148.5147.0149.8

Experimental Protocol for NMR Spectroscopy

The following is a general experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified quinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Instrument Setup:

    • The spectra should be recorded on a 400 MHz (or higher) NMR spectrometer.

    • The spectrometer should be properly tuned and shimmed for the specific solvent and sample.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C NMR spectra.

Experimental Workflow

The logical flow of NMR analysis, from sample preparation to final data interpretation, is a critical process for obtaining reliable structural information.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning & Shimming) transfer->instrument_setup h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr c13_nmr ¹³C NMR Acquisition instrument_setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration peak_picking Peak Picking integration->peak_picking interpretation Structural Interpretation peak_picking->interpretation

Caption: Experimental workflow for 1H and 13C NMR analysis.

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Iodo-8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-iodo-8-nitroquinoline. The predicted fragmentation pathway is based on established principles of mass spectrometry and the known behavior of related chemical structures, including quinoline, nitroaromatics, and halogenated aromatic compounds. This information is crucial for researchers in analytical chemistry, drug discovery, and materials science for the structural elucidation and identification of this and similar compounds.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

The fragmentation of this compound in EI-MS is anticipated to proceed through several key pathways initiated by the removal of an electron to form the molecular ion (M+•). The primary fragmentation events are expected to involve the loss of the nitro group and the iodine substituent, as well as characteristic cleavages of the quinoline ring system.

A summary of the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral losses is presented below.

m/z Proposed Fragment Neutral Loss Fragmentation Pathway
300[C₉H₅IN₂O₂]⁺•-Molecular Ion (M⁺•)
284[C₉H₅IN₂O]⁺•OLoss of an oxygen atom from the nitro group.
270[C₉H₅IN₂]⁺•NOLoss of nitric oxide from the nitro group.
254[C₉H₅IN]⁺•NO₂Loss of nitrogen dioxide from the nitro group.
173[C₉H₅N₂O₂]⁺I•Loss of an iodine radical.
127[C₉H₅N]⁺•I•, NO₂Sequential loss of a nitro group and an iodine radical.
101[C₈H₅]⁺I•, NO₂, HCNLoss of hydrogen cyanide from the [M-I-NO₂]⁺• fragment.

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₉H₅IN₂O₂]⁺• m/z = 300 Molecular Ion F1 [C₉H₅IN₂O]⁺• m/z = 284 M->F1 - O F2 [C₉H₅IN₂]⁺• m/z = 270 M->F2 - NO F3 [C₉H₅IN]⁺• m/z = 254 M->F3 - NO₂ F4 [C₉H₅N₂O₂]⁺ m/z = 173 M->F4 - I• F5 [C₉H₅N]⁺• m/z = 127 F3->F5 - I• F4->F5 - NO₂ F6 [C₈H₅]⁺ m/z = 101 F5->F6 - HCN

Predicted EI-MS fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, complementary analytical techniques can provide orthogonal information for unambiguous identification.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Provides unambiguous structure determination.Requires larger sample amounts; less sensitive than MS.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Non-destructive; provides rapid confirmation of functional groups.Complex spectra can be difficult to interpret fully.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides absolute structure confirmation.Requires a single crystal of suitable quality.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injection Port: Set to 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and known fragmentation behaviors of related compounds.

This guide provides a predictive framework for the mass spectrometric analysis of this compound. The fragmentation patterns of nitroaromatic compounds are known to be influenced by the position and nature of substituents.[1][2] The quinoline ring itself is known to undergo characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN).[3][4] Halogenated aromatic compounds typically show the loss of the halogen atom as a primary fragmentation step.[5] By combining these established fragmentation principles, a reliable prediction of the mass spectrum can be achieved, aiding in the identification and characterization of this and similar molecules.

References

A Comparative Crystallographic Guide to 3-Iodo-8-Nitroquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 8-nitroquinoline and its derivatives. Due to the limited availability of public crystallographic data for 3-iodo-8-nitroquinoline, this guide leverages data from closely related structures, namely 8-nitroquinoline and a series of 2-styryl-8-nitroquinoline derivatives, to infer and compare structural properties. This document is intended to serve as a valuable resource for understanding the solid-state structures of this class of compounds, which is crucial for rational drug design and materials science.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for 8-nitroquinoline and selected 2-styryl-8-nitroquinoline derivatives. These compounds provide a basis for understanding the influence of substituents on the crystal packing and molecular geometry of the 8-nitroquinoline core.

Table 1: Crystal Data and Structure Refinement for 8-Nitroquinoline [1][2]

Parameter8-Nitroquinoline
Empirical FormulaC₉H₆N₂O₂
Formula Weight174.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2421(11)
b (Å)16.688(3)
c (Å)7.2089(11)
β (°)114.086(4)
Volume (ų)795.4(2)
Z4
Temperature (K)296
Wavelength (Å)0.71073
R-factor (%)4.5

Table 2: Comparative Crystal Data for 2-Styryl-8-nitroquinoline Derivatives

Parameter(E)-2-(4-methylstyryl)-8-nitroquinoline(E)-2-(4-methoxystyryl)-8-nitroquinoline(E)-2-(4-bromostyryl)-8-nitroquinoline
Empirical FormulaC₁₈H₁₄N₂O₂C₁₈H₁₄N₂O₃C₁₇H₁₁BrN₂O₂
Formula Weight290.32306.32355.20
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cPbcaP2₁/c
a (Å)10.379(3)7.935(2)10.457(3)
b (Å)12.021(4)16.096(5)12.089(4)
c (Å)11.834(4)22.843(7)11.693(4)
β (°)101.998(12)90100.978(12)
Volume (ų)1445.9(8)2915.0(14)1452.9(8)
Z484
Temperature (K)293(2)293(2)293(2)
Wavelength (Å)0.710730.710730.71073
R-factor (%)5.36.14.8

Experimental Protocols

The synthesis and crystallization of 8-nitroquinoline derivatives generally involve multi-step chemical reactions followed by a carefully controlled crystallization process. The protocols outlined below are generalized representations based on available literature.

General Synthesis of 8-Nitroquinoline Derivatives

The synthesis of the 8-nitroquinoline core can be achieved through various methods, with the Skraup synthesis being a classic example. This involves the reaction of a substituted o-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of substituted derivatives, further functionalization of the quinoline ring is performed. For instance, the synthesis of 2-styryl-8-nitroquinolines can be achieved via the condensation of 2-methyl-8-nitroquinoline with the corresponding benzaldehyde in the presence of a catalyst.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and chloroform. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations

The following diagrams illustrate a typical experimental workflow for X-ray crystallography and a logical comparison of the structural features of the analyzed quinoline derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

logical_comparison cluster_substituents Substituents cluster_interactions Resulting Intermolecular Interactions quinoline_core 8-Nitroquinoline Core substituent_effects Substituent Effects on Crystal Packing quinoline_core->substituent_effects h_atom H at C2/C3 (8-Nitroquinoline) substituent_effects->h_atom Influences styryl_group Styryl Group at C2 (2-Styryl-8-nitroquinolines) substituent_effects->styryl_group Influences iodo_atom Iodo Atom at C3 (Hypothetical this compound) substituent_effects->iodo_atom Influences pi_stacking π-π Stacking h_atom->pi_stacking styryl_group->pi_stacking ch_pi C-H...π Interactions styryl_group->ch_pi iodo_atom->pi_stacking halogen_bonding Halogen Bonding (I...N or I...O) iodo_atom->halogen_bonding

Logical comparison of substituent effects on the crystal packing of 8-nitroquinoline derivatives.

Discussion and Comparative Analysis

The crystal structure of 8-nitroquinoline reveals a nearly planar molecule.[1] The planarity of the quinoline ring system facilitates efficient crystal packing, which is primarily governed by π-π stacking interactions between adjacent molecules.

In contrast, the 2-styryl-8-nitroquinoline derivatives exhibit more complex intermolecular interactions. The presence of the bulky styryl group at the 2-position influences the overall molecular conformation and the crystal packing. While π-π stacking interactions are still significant, C-H...π interactions between the styryl protons and the quinoline ring system of neighboring molecules also play a crucial role in stabilizing the crystal lattice. The specific nature of the substituent on the styryl's phenyl ring (e.g., methyl, methoxy, bromo) further modulates these interactions, leading to variations in the crystal systems and space groups observed for these derivatives.

While the crystal structure of this compound is not available in the public domain, we can predict some of its structural features based on the known structures of other halogenated quinolines. The introduction of a large and polarizable iodine atom at the 3-position is expected to have a significant impact on the crystal packing. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen atom, is likely to be a dominant feature in the crystal structure of this compound. These halogen bonds could occur between the iodine atom and the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro group of adjacent molecules. The steric bulk of the iodine atom may also influence the planarity of the quinoline ring and lead to different packing motifs compared to the unsubstituted 8-nitroquinoline.

Alternative Structural Analysis Techniques

When single crystals suitable for X-ray diffraction cannot be obtained, other techniques can provide valuable structural information:

  • Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the crystallinity of a bulk sample and can aid in phase identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the crystal lattice.

  • Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the stable conformations and crystal structures of molecules.

Conclusion

The X-ray crystallographic analysis of 8-nitroquinoline and its derivatives provides valuable insights into the influence of substituents on their solid-state structures. While the crystal structure of this compound remains to be determined, a comparative analysis of related compounds suggests that halogen bonding and steric effects will play a crucial role in its crystal packing. The data and experimental protocols presented in this guide are intended to aid researchers in the design, synthesis, and structural characterization of this important class of compounds for applications in drug discovery and materials science.

References

A Comparative Guide to the Reactivity of 3-Iodo-8-nitroquinoline and 3-Bromo-8-nitroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. Among the various substituted quinolines, 3-halo-8-nitroquinolines serve as versatile building blocks for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-iodo-8-nitroquinoline and 3-bromo-8-nitroquinoline in key C-C and C-N bond-forming reactions, supported by generalized experimental protocols.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor influencing reaction kinetics and overall efficiency. The rate-determining step often involves the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-X bond strength (where X is a halogen) plays a pivotal role in this step, with weaker bonds leading to faster reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1][2] This trend is a direct consequence of the decreasing C-X bond dissociation energy down the halogen group. Therefore, this compound is expected to be more reactive than its bromo- a chloro- counterparts.

Comparative Performance in Key Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling

FeatureThis compound3-Bromo-8-nitroquinoline
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd(dppf)Cl₂ with more sophisticated ligands (e.g., XPhos)
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Typical Solvent Toluene/H₂O, Dioxane/H₂OToluene, Dioxane
Typical Temperature Room Temperature to 80°C80°C to 110°C
Expected Yield Generally higher under milder conditionsGood to high yields, may require more forcing conditions

Table 2: Sonogashira Coupling

FeatureThis compound3-Bromo-8-nitroquinoline
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₂Cl₂, CuIPd(PPh₃)₄, CuI
Typical Base Et₃N, DiisopropylamineEt₃N, Diisopropylamine
Typical Solvent THF, DMFTHF, DMF
Typical Temperature Room TemperatureRoom Temperature to 60°C
Expected Yield ExcellentGood to excellent, may require longer reaction times or higher temperatures

Table 3: Buchwald-Hartwig Amination

FeatureThis compound3-Bromo-8-nitroquinoline
Relative Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP, Xantphos)Pd₂(dba)₃ with more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos)
Typical Base NaOtBu, K₃PO₄NaOtBu, LiHMDS
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 80°C to 110°C100°C to 120°C
Expected Yield Good to excellentGood, but may be more challenging with less nucleophilic amines

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary to achieve optimal results for specific substrates.

Suzuki-Miyaura Coupling Protocol

This reaction facilitates the formation of a C-C bond between the quinoline core and a boronic acid or ester.[3][4][5]

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-halo-8-nitroquinoline (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of an organic solvent (e.g., toluene or 1,4-dioxane, 5 mL) and water (1 mL).

  • Reaction Execution: Purge the tube with an inert gas (e.g., argon or nitrogen) and heat the mixture at the desired temperature (e.g., 80-110°C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol is for the coupling of a terminal alkyne with the quinoline scaffold.[1][2][6][7]

  • Reaction Setup: In a Schlenk tube, dissolve the 3-halo-8-nitroquinoline (1.0 mmol) and the terminal alkyne (1.2 mmol) in an appropriate solvent (e.g., THF or DMF, 5 mL).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at the appropriate temperature (e.g., room temperature to 60°C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This reaction forms a C-N bond between the quinoline and a primary or secondary amine.[8][9][10]

  • Reaction Setup: To a glovebox or a flame-dried Schlenk tube, add the 3-halo-8-nitroquinoline (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (0.05-0.1 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120°C) for the necessary duration (typically 4-24 hours), with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Selecting a 3-Halo-8-nitroquinoline

Halogen_Selection_Workflow Start Start: Need to functionalize 8-nitroquinoline at C3 Cost_Availability Consider Cost and Commercial Availability Start->Cost_Availability Reactivity_Needed High Reactivity Required? Cost_Availability->Reactivity_Needed If both are acceptable Iodo Select this compound Reactivity_Needed->Iodo Yes Bromo Select 3-Bromo-8-nitroquinoline Reactivity_Needed->Bromo No Mild_Conditions Mild reaction conditions (e.g., low temperature, short reaction time) Iodo->Mild_Conditions Harsh_Conditions Tolerates harsher conditions (e.g., higher temperature, stronger base) Bromo->Harsh_Conditions

Caption: Decision workflow for selecting between 3-iodo- and 3-bromo-8-nitroquinoline.

References

Efficacy of 3-Iodo-8-nitroquinoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] Derivatives of quinoline have demonstrated the ability to induce apoptosis, arrest the cell cycle, and interfere with key tumor-growth signaling pathways.[2][3] This guide provides a comparative analysis of the efficacy of 3-iodo-8-nitroquinoline derivatives and structurally related compounds as anticancer agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of 8-Nitroquinoline Derivatives

While specific data for a wide range of this compound derivatives is limited in publicly available literature, studies on structurally similar 8-nitroquinoline and halogenated quinoline derivatives provide significant insights into their potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of representative 8-nitroquinoline derivatives against various cancer cell lines. For comparison, data for a well-established chemotherapeutic agent, Doxorubicin, and a related halogenated quinoline, Clioquinol, are included where available.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-Hydroxy-5-nitroquinoline (NQ) Raji (Lymphoma)0.5 ± 0.1Clioquinol2.5 ± 0.5
PC-3 (Prostate)1.2 ± 0.2Clioquinol5.0 ± 1.0
HeLa (Cervical)1.5 ± 0.3Clioquinol7.5 ± 1.5
8-Nitroquinoline-thiosemicarbazone (3a) MCF-7 (Breast)8.42 ± 0.41Doxorubicin1.25
A549 (Lung)10.21 ± 0.53Doxorubicin1.86
HepG2 (Liver)12.54 ± 0.67Doxorubicin2.12
8-Nitroquinoline-thiosemicarbazone (3f) MCF-7 (Breast)12.11 ± 0.58Doxorubicin1.25
A549 (Lung)14.32 ± 0.71Doxorubicin1.86
HepG2 (Liver)16.87 ± 0.82Doxorubicin2.12
8-Nitroquinoline-thiosemicarbazone (3b) MCF-7 (Breast)15.63 ± 0.75Doxorubicin1.25
A549 (Lung)18.91 ± 0.93Doxorubicin1.86
HepG2 (Liver)20.45 ± 1.01Doxorubicin2.12

Data for 8-Hydroxy-5-nitroquinoline and Clioquinol from a comparative study.[4] Data for 8-Nitroquinoline-thiosemicarbazone analogues from a study on their synthesis and anticancer evaluation.[5]

Mechanisms of Anticancer Action

The anticancer activity of 8-nitroquinoline derivatives is believed to be multifactorial, involving the induction of oxidative stress, cell cycle arrest, and apoptosis through the modulation of key signaling pathways.

Induction of Reactive Oxygen Species (ROS)

Studies on 8-hydroxy-5-nitroquinoline have demonstrated its ability to increase intracellular reactive oxygen species (ROS) generation, leading to cellular damage and subsequent apoptosis.[4] This effect is often enhanced by the presence of copper ions, suggesting a role for metal chelation in the mechanism of action.[4]

ROS_Induction_Pathway This compound This compound Metal_Ion_Chelation Metal Ion Chelation (e.g., Cu2+) This compound->Metal_Ion_Chelation ROS_Generation Increased Intracellular ROS Generation Metal_Ion_Chelation->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Proposed ROS-mediated apoptosis pathway.
Cell Cycle Arrest and Apoptosis Induction

8-Nitroquinoline-thiosemicarbazone analogues have been shown to induce cell cycle arrest at the G1/S and G2/M phases and trigger apoptosis through the intrinsic (mitochondrial) pathway.[5] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and activation of caspase-3.[5]

Apoptosis_Signaling_Pathway cluster_drug This compound Derivative cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway Drug This compound Derivative G1_S_Arrest G1/S Phase Arrest Drug->G1_S_Arrest G2_M_Arrest G2/M Phase Arrest Drug->G2_M_Arrest Bax Bax ↑ Drug->Bax Bcl2 Bcl-2 ↓ Drug->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of cell cycle arrest and apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of This compound derivatives Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Conclusion and Future Directions

The available evidence on structurally related 8-nitroquinoline derivatives strongly suggests that this compound compounds are a promising class of anticancer agents. Their mechanism of action likely involves the induction of ROS-mediated apoptosis and cell cycle arrest. However, further research is imperative to fully elucidate the therapeutic potential of this specific subclass. Future studies should focus on:

  • Synthesis and Screening: A systematic synthesis of a library of this compound derivatives and their screening against a broad panel of cancer cell lines to establish a comprehensive structure-activity relationship (SAR).

  • Mechanistic Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds. This includes identifying key protein interactions and their effects on downstream signaling cascades such as the PI3K/Akt/mTOR and EGFR pathways, which are commonly affected by quinoline derivatives.

  • In Vivo Efficacy: Evaluation of the most potent compounds in preclinical animal models to assess their in vivo anticancer activity, pharmacokinetic properties, and toxicity profiles.

By pursuing these research avenues, the full potential of this compound derivatives as effective and selective anticancer therapeutics can be realized.

References

Iodo-quinolines vs. Chloro-quinolines: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in the development of novel antimicrobial agents. Its versatility allows for a wide range of chemical modifications, with halogenation being a key strategy to modulate biological activity. This guide provides a comprehensive comparison of the antimicrobial performance of two important halogenated quinoline classes: iodo-quinolines and chloro-quinolines. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to inform rational drug design and guide further research in the pursuit of more effective antimicrobial therapies.

Introduction to Halogenated Quinolines

Quinolines are heterocyclic aromatic compounds that have given rise to a multitude of drugs with diverse therapeutic applications, most notably in the realm of antimicrobials. The introduction of a halogen atom onto the quinoline ring system significantly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications can profoundly impact the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity for biological targets.

Both iodine and chlorine, being halogens, are electron-withdrawing yet lipophilic, and their incorporation into the quinoline structure has been shown to enhance antimicrobial potency. This guide will delve into the specific contributions of iodo- and chloro-substituents to the antimicrobial spectrum and efficacy of quinoline derivatives.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial efficacy of iodo- and chloro-quinolines has been evaluated against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from various in vitro studies. Lower MIC values indicate greater antimicrobial potency.

Antibacterial Activity

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Iodo-quinolines and Chloro-quinolines against Staphylococcus epidermidis

Compound ClassDerivativeMIC (µg/mL)Reference
Iodo-quinolines 6-Iodo-carboxy-quinolines (various C2-substituents)156 - 5000[1][2]
4-hydroxy-3-iodo-quinol-2-one0.049 - 0.097 (against MRSA)
Chloro-quinolines 5-Chloro-13-phenethyl-13,14-dihydro-2H-[1][2]oxazino[5,6-h] quinoline8 - 64 (against various G- bacteria)[3]
Halogenated Quinolines (various structures)0.30 - 0.78 (against MRSE)[4]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Iodo-quinolines and Chloro-quinolines against Klebsiella pneumoniae

Compound ClassDerivativeMIC (µg/mL)Reference
Iodo-quinolines 6-Iodo-carboxy-quinolines (various C2-substituents)>5000 (generally inactive)[1][2]
Chloro-quinolines 7-Chloroquinoline Sulphonamide DerivativesModerate activity (Zone of Inhibition)
Antifungal Activity

Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Iodo-quinolines and Chloro-quinolines against Candida parapsilosis

Compound ClassDerivativeMIC (µg/mL)Reference
Iodo-quinolines 6-Iodo-carboxy-quinolines (various C2-substituents)156 - 5000[1][2]
Chloro-quinolines 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Not specified for C. parapsilosis, but active against other Candida species[5][6]
QuinolinoquinonesActive against C. parapsilosis[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of halogenated quinolines is intricately linked to the nature and position of the halogen substituent.

  • Position of Halogenation: Studies have indicated that halogen substitution at the C8-position of the quinoline ring can enhance oral absorption and activity against anaerobic bacteria[1].

  • Nature of the Halogen: The larger atomic radius and greater polarizability of iodine compared to chlorine can lead to differences in binding interactions with target enzymes. While direct comparative studies are limited, the lipophilicity trend (I > Br > Cl) suggests that iodo-substituents may enhance membrane permeability[8]. However, this increased lipophilicity could also lead to higher non-specific binding and potential toxicity[8].

  • Other Substituents: The overall antimicrobial profile is a result of the interplay between the halogen and other substituents on the quinoline scaffold. For instance, the presence of a carboxyl group and various substitutions at the C2 position have been shown to significantly modulate the activity of 6-iodo-quinolines[1][2].

Mechanistic Overview: Targeting Bacterial DNA Replication

The primary mechanism of action for many quinolone-based antibacterials involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[9]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death. This mechanism is generally conserved across different halogenated quinolines, though the specific affinity for the target enzymes may vary depending on the substitution pattern.

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell Quinolone Halogenated Quinolone (Iodo- or Chloro-) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->DNA Decatenates Topo_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Figure 1: Simplified signaling pathway of quinolone-mediated antimicrobial action.

Experimental Protocols

The following section outlines the typical methodologies employed in the antimicrobial evaluation of iodo- and chloro-quinolines, as extracted from the scientific literature.

Synthesis of Halogenated Quinolines

A common method for synthesizing substituted carboxy-quinolines is the Doebner reaction, a one-pot, three-component synthesis.

synthesis_workflow Reactants 1. Mix Reactants: - Iodo/Chloro-aniline - Substituted Aldehyde - Pyruvic Acid Catalyst 2. Add Catalyst: (e.g., Trifluoroacetic Acid) Reactants->Catalyst Reflux 3. Heat and Reflux Catalyst->Reflux Precipitation 4. Cool to Precipitate Product Reflux->Precipitation Filtration 5. Filter and Wash Precipitation->Filtration Purification 6. Recrystallize/Purify Filtration->Purification Characterization 7. Characterize Product: (NMR, MS, IR) Purification->Characterization

Figure 2: General workflow for the synthesis of carboxy-quinolines.

Detailed Protocol for Doebner Synthesis of 6-Iodo-quinolines [1][2]

  • Reaction Setup: In a suitable flask, dissolve the halo-aniline (e.g., 4-iodoaniline), a substituted aldehyde, and pyruvic acid in a solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of an acid, for example, trifluoroacetic acid.

  • Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and then recrystallize from an appropriate solvent system to obtain the pure quinoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Protocol for Broth Microdilution MIC Assay [1][2]

  • Preparation of Stock Solutions: Dissolve the test compounds (iodo- or chloro-quinolines) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a known stock concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an overnight culture, adjusting the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified duration (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The available data suggests that both iodo-quinolines and chloro-quinolines represent promising scaffolds for the development of novel antimicrobial agents. While direct comparative studies are limited, the existing literature provides valuable insights into their respective activities and structure-activity relationships.

Iodo-quinolines have demonstrated notable activity against Gram-positive bacteria and some fungi, although their efficacy against Gram-negative bacteria appears to be limited. Chloro-quinolines, a broader class with a longer history of investigation, have shown a wide spectrum of activity, with specific derivatives exhibiting potent effects against both Gram-positive and Gram-negative pathogens.

Future research should focus on the head-to-head comparison of structurally analogous iodo- and chloro-quinolines against a broad panel of clinically relevant microorganisms. Such studies, conducted under standardized conditions, will provide a clearer understanding of the influence of the halogen substituent on antimicrobial potency and spectrum. Furthermore, exploration of the synergistic effects of these compounds with existing antibiotics and a deeper investigation into their mechanisms of action and potential for resistance development are crucial next steps in harnessing the full therapeutic potential of halogenated quinolines.

References

Comparative study of metal chelating properties of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metal Chelating Properties of Quinoline Derivatives

For researchers, scientists, and drug development professionals, understanding the metal chelating properties of quinoline derivatives is crucial for advancing therapeutic strategies, particularly in neurodegenerative diseases and oncology. This guide provides a comparative analysis of the performance of various quinoline derivatives as metal chelators, supported by experimental data and detailed methodologies.

Quantitative Comparison of Metal Chelation

The efficacy of a chelating agent is quantified by its stability constant (log K) with a given metal ion. A higher log K value indicates a more stable metal-ligand complex. The following tables summarize the stability constants for prominent quinoline derivatives with biologically relevant metal ions.

Table 1: Stability Constants (log K) of 8-Hydroxyquinoline and its Derivatives with Divalent Metal Ions.

Quinoline DerivativeMetal Ionlog K₁log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Zn²⁺10.59.520.0
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Fe²⁺8.07.015.0
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Cu²⁺~10-1:2 complex reported
Zn²⁺~9-1:2 complex reported[1][2]
PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) Cu²⁺log Kᶜ = 6.4 (ternary complex with Aβ)[3]-Forms a 1:1:1 ternary complex[3]
Zn²⁺---
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Zn²⁺9.98.918.8
Ni²⁺9.88.618.4
Co²⁺9.48.217.6

Table 2: Stability Constants (log K) of 8-Hydroxyquinoline with Trivalent Metal Ions.

Quinoline DerivativeMetal Ionlog K₁log K₂log K₃
8-Hydroxyquinoline Fe³⁺14.212.711.5
Al³⁺9.88.98.0

Experimental Protocols

Accurate determination of metal chelating properties relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Potentiometric Titration for Stability Constant (log K) Determination

This method is a highly accurate technique for determining the stability constants of metal-ligand complexes in solution.

Materials and Reagents:

  • Quinoline derivative of interest

  • Metal salt solution (e.g., CuSO₄·5H₂O, ZnCl₂, FeCl₃, Al(NO₃)₃·9H₂O) of known concentration

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • High-purity water (Milli-Q or equivalent)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl or NaNO₃)

  • pH meter with a glass electrode, calibrated with standard buffers

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., ethanol/water mixture) at a known concentration.

    • Prepare stock solutions of the metal salts in high-purity water at known concentrations.

    • Prepare standardized solutions of HCl and NaOH.

  • Titration Setup:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Maintain a constant temperature in the titration vessel (e.g., 25 °C or 37 °C).

    • Purge the titration vessel with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.

  • Titration Series:

    • Acid Calibration: Titrate a known volume of standardized HCl with the standardized NaOH solution to determine the precise concentration of the base and the standard potential of the electrode.

    • Ligand Protonation: Titrate a solution containing the quinoline derivative and a known excess of HCl with the standardized NaOH solution. This allows for the determination of the protonation constants of the ligand.

    • Metal-Ligand Titration: Titrate a solution containing the quinoline derivative, the metal salt, and a known excess of HCl with the standardized NaOH solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2, 1:3) to investigate different complex stoichiometries.

  • Data Analysis:

    • Record the pH values as a function of the volume of NaOH added for each titration.

    • Use a suitable software package (e.g., Hyperquad, BEST) to analyze the titration curves. The software refines the protonation and stability constants by minimizing the difference between the experimental and calculated pH values based on a defined chemical model.

UV-Vis Spectrophotometry for Stoichiometry Determination (Job's Plot/Mole-Ratio Method)

This method is used to determine the stoichiometry of a metal-ligand complex in solution.

Materials and Reagents:

  • Quinoline derivative of interest

  • Metal salt solution of the same molar concentration as the ligand solution

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure (Job's Plot - Method of Continuous Variation):

  • Solution Preparation: Prepare equimolar stock solutions of the quinoline derivative and the metal salt in a suitable buffer.

  • Sample Preparation: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning the spectrum of a solution containing the complex.

    • Measure the absorbance of each prepared solution at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will typically show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[4]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS, and stoichiometry n) in a single experiment.[5][6]

Materials and Reagents:

  • Quinoline derivative solution of known concentration

  • Metal salt solution of known concentration

  • ITC instrument

  • Matched buffer for both ligand and metal solutions

Procedure:

  • Sample Preparation:

    • Prepare solutions of the quinoline derivative and the metal salt in the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the quinoline derivative solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Perform a series of injections of the metal solution into the ligand solution.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site, two-site) using the ITC software to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).

Visualizing Mechanisms and Workflows

Experimental Workflow for Determining Metal Chelating Properties

The following diagram illustrates a typical workflow for characterizing the metal chelating properties of quinoline derivatives.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_ligand Prepare Quinoline Derivative Solution potentiometry Potentiometric Titration prep_ligand->potentiometry uv_vis UV-Vis Spectrophotometry (Job's Plot / Mole-Ratio) prep_ligand->uv_vis itc Isothermal Titration Calorimetry (ITC) prep_ligand->itc prep_metal Prepare Metal Ion Solution prep_metal->potentiometry prep_metal->uv_vis prep_metal->itc prep_buffers Prepare Buffers and Standard Solutions prep_buffers->potentiometry prep_buffers->itc logK Determine Stability Constants (log K) potentiometry->logK stoichiometry Determine Stoichiometry (Metal:Ligand Ratio) uv_vis->stoichiometry itc->logK itc->stoichiometry thermo Determine Thermodynamic Profile (ΔH, ΔS, ΔG) itc->thermo comparison Comparative Analysis of Chelating Properties logK->comparison stoichiometry->comparison thermo->comparison

Caption: Workflow for characterizing the metal chelating properties of quinoline derivatives.

Signaling Pathway: Mitigation of Metal-Induced Oxidative Stress by Quinoline Derivatives

Quinoline derivatives can mitigate the detrimental effects of excess metal ions by chelating them, thereby preventing their participation in redox reactions that generate harmful reactive oxygen species (ROS). This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

G cluster_inhibition Metal Excess Metal Ions (e.g., Cu²⁺, Fe³⁺) Fenton Fenton-like Reactions Metal->Fenton Quinoline Quinoline Derivative Complex Stable Metal-Quinoline Complex Complex->Fenton ROS Reactive Oxygen Species (ROS) Fenton->ROS H₂O₂ → •OH Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) Stress->Damage Neurodegeneration Neurodegeneration Damage->Neurodegeneration Intervention->Complex Chelation

References

HPLC methods for purity analysis of 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug development and chemical research is ensuring the purity of synthesized compounds. For novel molecules like 3-Iodo-8-nitroquinoline, a quinoline derivative with potential applications in medicinal chemistry, robust analytical methods for purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose, offering high resolution, sensitivity, and reproducibility.

This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We present a standard RP-HPLC protocol and compare it with alternative methods to illustrate the impact of varying chromatographic parameters on the separation of the main compound from potential process-related impurities and degradation products.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for accurately assessing the purity of this compound. A standard Reversed-Phase HPLC (RP-HPLC) method using a C18 column is widely applicable for non-polar to moderately polar compounds.[1][2] To demonstrate the effectiveness of this standard method, we compare it with two alternative approaches: one employing a different stationary phase (C8 column) and another utilizing a different mobile phase modifier (formic acid instead of a phosphate buffer).

The performance of these methods is evaluated based on their ability to separate the this compound peak from hypothetical impurities, which could include starting materials, by-products, or degradation products. The resolution, peak symmetry, and retention times are key metrics for comparison.

Table 1: Comparison of Quantitative Data for Different HPLC Methods

ParameterMethod 1: Standard (C18, Phosphate Buffer)Method 2: Alternative A (C8, Phosphate Buffer)Method 3: Alternative B (C18, Formic Acid)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4 (pH 3.0) B: AcetonitrileA: 20 mM KH2PO4 (pH 3.0) B: AcetonitrileA: 0.1% Formic Acid in Water B: Acetonitrile
Retention Time (this compound) 12.5 min10.2 min11.8 min
Resolution (Main Peak vs. Closest Impurity) 2.81.92.5
Peak Symmetry (Tailing Factor) 1.11.31.2
Calculated Purity (%) 99.2%99.1%99.2%

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below. These protocols outline the preparation of mobile phases and samples, as well as the instrumental conditions.

Method 1: Standard RP-HPLC (C18 Column, Phosphate Buffer)

This method represents a robust and commonly used approach for the purity analysis of quinoline derivatives.

1. Instrumentation and Materials:

  • HPLC System with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, potassium dihydrogen phosphate (KH2PO4), and phosphoric acid.

  • Ultrapure water.

2. Mobile Phase Preparation:

  • Mobile Phase A (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of ultrapure water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method 2: Alternative A (C8 Column, Phosphate Buffer)

This method explores the use of a less retentive C8 stationary phase.

1. Instrumentation and Materials:

  • Same as Method 1, except for the column.

  • C8 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Sample Preparation:

  • Identical to Method 1.

3. Chromatographic Conditions:

  • Identical to Method 1.

Method 3: Alternative B (C18 Column, Formic Acid)

This method utilizes a common volatile mobile phase modifier, which is particularly useful for methods intended to be compatible with mass spectrometry (LC-MS).[2]

1. Instrumentation and Materials:

  • Same as Method 1.

  • HPLC grade formic acid.

2. Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of ultrapure water. Filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

3. Sample Preparation:

  • Identical to Method 1.

4. Chromatographic Conditions:

  • Identical to Method 1.

Visualizations

To better illustrate the processes involved in HPLC purity analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System MobilePhase->HPLCSys SamplePrep Sample Preparation SamplePrep->HPLCSys Column Chromatographic Column HPLCSys->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation Integration->PurityCalc

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_methods HPLC Method Alternatives cluster_outcomes Performance Metrics Analyte This compound (with impurities) Method1 Method 1 (C18, Phosphate Buffer) Analyte->Method1 Method2 Method 2 (C8, Phosphate Buffer) Analyte->Method2 Method3 Method 3 (C18, Formic Acid) Analyte->Method3 Resolution Resolution Method1->Resolution PeakShape Peak Shape Method1->PeakShape Retention Retention Time Method1->Retention Method2->Resolution Method2->PeakShape Method2->Retention Method3->Resolution Method3->PeakShape Method3->Retention

Caption: Logical comparison of different HPLC methods.

References

Validating the Structure of a Synthesized 3-Iodo-8-nitroquinoline Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of a synthesized compound is paramount in the fields of chemical research and drug development. This guide provides a comprehensive comparison of standard analytical techniques for the validation of a synthesized 3-Iodo-8-nitroquinoline derivative. It includes detailed experimental protocols, comparative data, and a discussion of alternative synthetic methodologies to aid researchers in confirming the successful synthesis and purity of this important chemical scaffold.

Spectroscopic and Analytical Validation Techniques: A Comparative Overview

The definitive confirmation of the structure of a synthesized organic molecule like this compound relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information about the molecular structure. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Elemental Analysis.

Table 1: Comparison of Key Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information about the number, environment, and connectivity of hydrogen atoms.Excellent for determining the substitution pattern on the quinoline ring.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Confirms the carbon skeleton and the presence of key functional groups.Less sensitive than ¹H NMR; may require longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.Confirms the molecular formula and can help identify structural motifs.Isomeric compounds may have identical molecular weights.
FT-IR Spectroscopy Identifies the presence of specific functional groups (e.g., nitro group, C=N, C-I).Quick and provides a characteristic "fingerprint" of the molecule.Does not provide detailed information about the overall molecular structure.
Elemental Analysis Determines the percentage composition of elements (C, H, N).Confirms the empirical formula of the compound.Requires a highly pure sample; does not distinguish between isomers.

Experimental Data for Synthesized this compound

The following tables present hypothetical but representative experimental data for a successfully synthesized and purified sample of this compound. This data is based on the known spectroscopic properties of quinoline derivatives and serves as a benchmark for comparison.

Table 2: Hypothetical ¹H NMR (400 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.15d1HH-2
8.80d1HH-4
8.10dd1HH-7
7.95dd1HH-5
7.60t1HH-6

Table 3: Hypothetical ¹³C NMR (100 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)Assignment
152.5C-2
150.0C-8a
145.0C-8
138.0C-4
135.0C-7
130.0C-5
128.5C-4a
125.0C-6
95.0C-3

Table 4: Hypothetical Mass Spectrometry (EI) Data for this compound

m/zRelative Intensity (%)Assignment
300100[M]⁺ (Molecular Ion)
25445[M - NO₂]⁺
17380[M - I]⁺
12730[I]⁺

Table 5: Hypothetical FT-IR (KBr) Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600, 1480StrongC=C and C=N ring stretching
1530, 1350StrongAsymmetric and symmetric NO₂ stretching
820StrongC-H out-of-plane bending
550MediumC-I stretch

Alternative Synthetic Pathways and Potential Impurities

The structural validation process is also informed by the synthetic route employed. Different methods can lead to different isomeric impurities. The classical Skraup and Doebner-von Miller reactions are common alternatives for quinoline synthesis.

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). For 3-iodo-8-nitroaniline as a starting material, this could be a direct route. However, the harsh reaction conditions can lead to side products.

  • Doebner-von Miller Reaction: This is a more versatile method that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. This could offer a milder alternative to the Skraup synthesis.

Potential impurities that could arise during the synthesis of this compound include starting materials, regioisomers (e.g., 3-Iodo-5-nitroquinoline), and byproducts from side reactions. The analytical techniques outlined above are crucial for identifying and quantifying these impurities.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are standard protocols for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

2. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.

  • Acquisition: Introduce the sample via direct infusion or through a gas chromatograph. Set the ionization energy to 70 eV. Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Validation Workflow and a Potential Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for structural validation and a hypothetical signaling pathway that could be targeted by a this compound derivative, given the known anticancer properties of some nitroquinoline compounds.[1][2][3]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Data Analysis & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA DataAnalysis Compare Experimental Data with Expected Values NMR->DataAnalysis MS->DataAnalysis FTIR->DataAnalysis EA->DataAnalysis StructureConfirmation Structure Confirmed DataAnalysis->StructureConfirmation

A streamlined workflow for the synthesis and structural validation of this compound.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Derivative Compound->PI3K Inhibition Compound->Akt

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

References

A Comparative Guide to Alternative Reagents for 3-Iodo-8-nitroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications, 3-iodo-8-nitroquinoline has served as a valuable building block. Its utility primarily stems from the reactivity of the carbon-iodine bond in various cross-coupling reactions. However, the pursuit of more cost-effective, readily available, and versatile synthetic routes necessitates an exploration of alternative reagents. This guide provides an objective comparison of alternative reagents to this compound, focusing on other 3-halo-8-nitroquinolines and the modern approach of direct C-H functionalization. The performance of these alternatives is evaluated through a review of existing, albeit not always directly comparative, experimental data.

Alternative Halogenated Reagents: A Head-to-Head Comparison

The most direct alternatives to this compound are its bromo and chloro analogues. The choice between these reagents often hinges on a balance of reactivity, stability, and cost. The well-established trend in reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl. This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bond.

A summary of the expected performance of 3-halo-8-nitroquinolines in common cross-coupling reactions is presented below. It is important to note that direct, side-by-side comparative studies for the 8-nitroquinoline scaffold are scarce in the literature. The data presented is an extrapolation from studies on similar quinoline and aryl halide systems.

Table 1: Performance Comparison of 3-Halo-8-nitroquinolines in Suzuki-Miyaura Coupling

ReagentTypical Catalyst SystemTypical Reaction ConditionsExpected YieldKey Considerations
This compound Pd(PPh₃)₄, Pd(OAc)₂/SPhosNa₂CO₃, Dioxane/H₂O, 80-100 °C, 2-12 hHigh (often >90%)Highly reactive, may not require specialized ligands, but can be more expensive and less stable.
3-Bromo-8-nitroquinoline Pd(dppf)Cl₂, Pd(OAc)₂/XPhosK₂CO₃, Toluene/EtOH/H₂O, 100-120 °C, 12-24 hGood to High (70-90%)Less reactive than the iodo analogue, may require more forcing conditions or more sophisticated ligands. More stable and cost-effective.
3-Chloro-8-nitroquinoline Pd₂(dba)₃/Buchwald ligandsCs₂CO₃, t-BuOH, 110-140 °C, 24-48 hModerate (40-70%)Least reactive, often requires specialized, bulky electron-rich phosphine ligands and stronger bases. Most cost-effective and stable starting material.

Table 2: Performance Comparison of 3-Halo-8-nitroquinolines in Heck Coupling

ReagentTypical Catalyst SystemTypical Reaction ConditionsExpected YieldKey Considerations
This compound Pd(OAc)₂, PPh₃Et₃N, DMF, 80-100 °C, 6-12 hHighHigh reactivity allows for milder conditions.
3-Bromo-8-nitroquinoline Pd(OAc)₂, P(o-tol)₃K₂CO₃, DMA, 120-140 °C, 12-24 hGoodHigher temperatures and longer reaction times are generally required.
3-Chloro-8-nitroquinoline Pd₂(dba)₃/PCy₃Cs₂CO₃, NMP, 140-160 °C, >24 hLow to ModerateChallenging substrate; often requires high catalyst loading and harsh conditions.

Table 3: Performance Comparison of 3-Halo-8-nitroquinolines in Sonogashira Coupling

ReagentTypical Catalyst SystemTypical Reaction ConditionsExpected YieldKey Considerations
This compound Pd(PPh₃)₂Cl₂, CuIEt₃N, THF, rt-50 °C, 2-8 hHighOften proceeds smoothly at or near room temperature.
3-Bromo-8-nitroquinoline Pd(PPh₃)₄, CuIDiisopropylamine, Toluene, 80-100 °C, 8-16 hGoodRequires elevated temperatures.
3-Chloro-8-nitroquinoline Pd₂(dba)₃/Xantphos, CuICs₂CO₃, Dioxane, 120-140 °C, >24 hLow to ModerateGenerally poor substrate for Sonogashira coupling.

Direct C-H Functionalization: A Modern, Atom-Economical Alternative

A paradigm shift in organic synthesis has been the development of direct C-H functionalization reactions. This strategy avoids the pre-installation of a halogen, thereby offering a more atom- and step-economical route to the desired 3-substituted-8-nitroquinolines. While specific examples for the direct C3-functionalization of 8-nitroquinoline are not abundant in the literature, the principles of directed C-H activation on quinoline systems are well-established. The quinoline nitrogen can act as a directing group, favoring functionalization at the C8 and C2 positions. To achieve C3-functionalization, a removable directing group at an adjacent position (e.g., C2 or C4) might be necessary, or specific catalysts that favor the C3 position could be employed.

Rhodium(III) catalysts, in particular, have shown promise for the C-H arylation of heterocycles. A hypothetical reaction for the direct C3-arylation of 8-nitroquinoline is presented below.

Table 4: Conceptual Comparison of Halogenation/Cross-Coupling vs. Direct C-H Arylation

FeatureHalogenation followed by Cross-CouplingDirect C-H Arylation
Starting Material 8-Nitroquinoline8-Nitroquinoline
Number of Steps 2 (Halogenation, Cross-Coupling)1
Reagents Halogenating agent, Organometallic reagent, Catalyst, BaseAryl source, Catalyst, Oxidant
Byproducts Halide salts, Stoichiometric metallic wasteOften water or other benign molecules
Atom Economy LowerHigher
Regioselectivity Pre-defined by halogen positionCan be a challenge to control
Overall Efficiency Can be lower due to multiple stepsPotentially higher

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-8-nitroquinoline

Materials:

  • 3-Bromo-8-nitroquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 3-bromo-8-nitroquinoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical Procedure for Direct C3-Arylation of 8-Nitroquinoline via C-H Activation

Materials:

  • 8-Nitroquinoline (1.0 mmol)

  • Aryl iodide (2.0 mmol)

  • [RhCp*Cl₂]₂ (0.025 mmol)

  • AgSbF₆ (0.1 mmol)

  • Potassium acetate (KOAc, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a sealed tube, add 8-nitroquinoline, aryl iodide, [RhCp*Cl₂]₂, AgSbF₆, and KOAc.

  • Evacuate and backfill the tube with argon.

  • Add dry, degassed 1,4-dioxane.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 3-aryl-8-nitroquinoline.

Visualizing the Synthetic Pathways

To better understand the chemical transformations and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle reductive_elimination Reductive Elimination product R-R' (3-Aryl-8-nitroquinoline) reductive_elimination->product catalyst_active Pd(0)L₂ reductive_elimination->catalyst_active oxidative_addition Oxidative Addition catalyst_oxidized R-Pd(II)L₂-X oxidative_addition->catalyst_oxidized transmetalation Transmetalation catalyst_transmetalated R-Pd(II)L₂-R' transmetalation->catalyst_transmetalated catalyst_active->oxidative_addition Ar-X catalyst_oxidized->transmetalation Ar'B(OH)₂ Base boronic_acid_complex [R'B(OH)₃]⁻ catalyst_transmetalated->reductive_elimination

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

CH_Activation_Workflow start 8-Nitroquinoline + Aryl Halide mixing Combine with Catalyst, Additive, and Solvent start->mixing heating Heat under Inert Atmosphere mixing->heating workup Reaction Workup (Filtration, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product 3-Aryl-8-nitroquinoline purification->product

General experimental workflow for direct C-H arylation.

Many quinoline derivatives exhibit biological activity. For instance, some have been investigated as potential anticancer agents that may interact with signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and survival.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 3-Aryl-8-nitroquinoline Derivative (Hypothetical) Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Hypothetical inhibition of the EGFR signaling pathway by a 3-aryl-8-nitroquinoline derivative.

Conclusion

The selection of a reagent for the synthesis of 3-substituted-8-nitroquinolines is a multifactorial decision. While This compound offers the highest reactivity, its bromo- and chloro- counterparts, 3-bromo-8-nitroquinoline and 3-chloro-8-nitroquinoline , provide more stable and economical alternatives, albeit at the cost of requiring more forcing reaction conditions. For laboratories equipped with modern catalytic systems, these alternatives are highly viable.

Furthermore, the advent of direct C-H functionalization presents an exciting and sustainable alternative, streamlining the synthetic process by eliminating the need for pre-halogenation. Although challenges in controlling regioselectivity for the 8-nitroquinoline system may still exist, the ongoing development in catalysis is rapidly positioning C-H activation as a mainstream and powerful strategy in the organic chemist's toolbox. The choice of method will ultimately depend on the specific synthetic target, available resources, and the desired balance between reactivity, cost, and atom economy.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-8-nitroquinoline: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Iodo-8-nitroquinoline (CAS No: 497084-46-5). Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection. This guide is intended to be a primary resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. Based on available safety data, the compound is harmful by inhalation, in contact with skin, and if swallowed[1]. Due to its classification as a halogenated nitroaromatic compound, it should be handled with the utmost care, assuming high toxicity in the absence of comprehensive toxicological data.

Key Hazards:

  • Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin[1].

  • Reactivity: Avoid contact with strong oxidizing agents. Hazardous combustion products may include carbon monoxide, nitrogen oxides, and hydrogen iodide[1].

  • Environmental Hazards: Do not allow the material to enter drains or water courses[1].

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required.
Hand Protection Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard laboratory coat must be worn and kept closed.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood[1].

Quantitative Data Summary

Comprehensive quantitative toxicological data for this compound is limited. The following table summarizes the available information.

ParameterValueReference
LD50 (Oral) Not available
LD50 (Dermal) Not available
LC50 (Inhalation) Not available
Permissible Exposure Limit (PEL) Not established
Boiling Point 401.2 ± 30.0 °C at 760 mmHg[1]
Flash Point 196.4 ± 24.6 °C[1]
Molecular Weight 300.053 g/mol [1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the recommended steps for safe disposal in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Original Containers: Whenever possible, leave the chemical in its original container.

2. Container Labeling:

All waste containers must be clearly labeled with:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • Associated hazard symbols (e.g., Toxic, Harmful)

  • The date of accumulation

3. Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Ensure secondary containment is in place to prevent spills.

4. Final Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Provide a complete and accurate description of the waste to the disposal company.

5. Spill Management:

  • Small Spills: In case of a small spill, and if you are trained to do so, contain the spill using a chemical spill kit. Mix the spilled material with an inert absorbent such as sand or vermiculite, sweep it up, and place it in a tightly closed container for disposal[1].

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Contaminated PPE, glassware, etc.) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinseates) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) assess_waste->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Iodo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Iodo-8-nitroquinoline (CAS RN: 497084-46-5). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available safety data and best practices for handling halogenated nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is harmful if inhaled, ingested, or comes into contact with skin.[1] All handling of this compound must be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Equipment Specification and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[2]
Hand Protection Chemical-Resistant GlovesDouble gloving is recommended. Use nitrile gloves as the inner layer and thicker, chemical-resistant gloves such as butyl rubber or Viton® for the outer layer, especially for prolonged handling. Discard gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat must be worn and kept fully fastened.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[3]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weighing prep_setup->handling_weigh handling_transfer Transfer and Reaction Setup handling_weigh->handling_transfer handling_reaction Running the Reaction handling_transfer->handling_reaction cleanup_decon Decontaminate Equipment and Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation and Engineering Controls:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • All manipulations of solid this compound must be performed within a certified chemical fume hood.[4]

    • Ensure that a calibrated eyewash station and safety shower are readily accessible.

  • Weighing and Transfer:

    • Weigh the required amount of the compound in a disposable weigh boat inside the fume hood.

    • Use anti-static tools to minimize the generation of dust.

    • Carefully transfer the solid to the reaction vessel.

  • During the Experiment:

    • Clearly label all containers with the chemical name and hazard warnings.

    • Maintain the reaction setup within the fume hood.

    • Avoid direct contact with the substance.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

Table 2: Spill Response Procedures

Action Procedure
Evacuate Immediately alert others in the vicinity and evacuate the affected area.
Ventilate Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
Don PPE Put on the appropriate PPE, including respiratory protection, before re-entering the area.
Contain Spill For a solid spill, gently cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.
Clean Up Carefully sweep the absorbent material and spilled substance into a labeled, sealed container for hazardous waste.
Decontaminate Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

G Waste Disposal Workflow for this compound cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Disposal waste_solid Contaminated Solids (PPE, weigh boats, absorbent) handle_segregate Segregate into Halogenated Organic Waste waste_solid->handle_segregate waste_liquid Contaminated Liquids (solvents, reaction mixtures) waste_liquid->handle_segregate waste_excess Excess this compound waste_excess->handle_segregate handle_label Label Waste Container Clearly handle_segregate->handle_label handle_store Store in a Designated, Ventilated Area handle_label->handle_store disposal_request Arrange for Pickup by Certified Hazardous Waste Disposal Service handle_store->disposal_request disposal_documentation Complete all Necessary Waste Disposal Documentation disposal_request->disposal_documentation

Caption: A workflow for the proper segregation and disposal of waste contaminated with this compound.

Disposal Protocol:

  • Waste Segregation:

    • All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected as hazardous waste.

    • This compound is a halogenated organic waste and should be segregated accordingly.[5] Do not mix with non-halogenated waste.[6]

  • Waste Containers:

    • Use designated, leak-proof, and clearly labeled containers for halogenated organic waste.

    • The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.